molecular formula C10H10BrFO2 B6287622 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane CAS No. 2643367-92-2

2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane

Cat. No.: B6287622
CAS No.: 2643367-92-2
M. Wt: 261.09 g/mol
InChI Key: AQGJQINAPPRCSO-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane is a useful research compound. Its molecular formula is C10H10BrFO2 and its molecular weight is 261.09 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane is 259.98482 g/mol and the complexity rating of the compound is 197. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO2/c1-6-7(10-13-4-5-14-10)2-3-8(11)9(6)12/h2-3,10H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGJQINAPPRCSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)Br)C2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane: A Critical Building Block in Advanced API Synthesis and Targeted Protein Degraders

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern landscape of small-molecule drug discovery, the architectural complexity of Active Pharmaceutical Ingredients (APIs) demands highly functionalized, orthogonally protected building blocks. 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane is a masterclass in synthetic design. By masking a highly reactive aldehyde as a stable 1,3-dioxolane acetal, chemists can leverage the aryl bromide handle for aggressive palladium-catalyzed cross-coupling reactions without compromising the integrity of the carbonyl. This whitepaper provides an in-depth mechanistic guide to the synthesis, validation, and application of this intermediate, particularly in the development of Bruton’s Tyrosine Kinase (BTK) degraders (PROTACs).

Structural and Physicochemical Profiling

The strategic value of this molecule lies in its specific substitution pattern. The aryl bromide acts as an electrophilic handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. The fluoro and methyl groups provide critical steric hindrance and electronic tuning, often utilized in medicinal chemistry to lock molecular conformations and enhance target binding affinity. The 1,3-dioxolane ring ensures the latent aldehyde survives harsh basic or nucleophilic conditions during downstream assembly.

Table 1: Quantitative Physicochemical Parameters
PropertyParent AldehydeDioxolane Intermediate
Chemical Name 4-Bromo-3-fluoro-2-methylbenzaldehyde2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane
Molecular Formula C₈H₆BrFOC₁₀H₁₀BrFO₂
Molecular Weight 217.04 g/mol 261.09 g/mol
CAS Number 1807174-19-1N/A (Proprietary Intermediate)
Physical State Off-white to yellow solidViscous oil to low-melting solid
Key Reactive Handle Unprotected Formyl (-CHO), Aryl BromideAryl Bromide (Aldehyde is masked)
Stability Profile Sensitive to oxidation, bases, nucleophilesStable to bases, Grignards, reducing agents

Mechanistic Role in Organic Synthesis

The causality behind utilizing a 1,3-dioxolane protecting group is rooted in the principles of orthogonal reactivity. As outlined in [1], aldehydes are highly susceptible to nucleophilic attack. If one were to attempt a palladium-catalyzed cross-coupling directly on 4-bromo-3-fluoro-2-methylbenzaldehyde, the basic conditions (e.g., K₂CO₃, NaOtBu) and elevated temperatures would likely trigger unwanted side reactions, such as Cannizzaro-type disproportionation or aldol condensations.

By converting the planar, electrophilic carbonyl into a sterically hindered, sp³-hybridized cyclic acetal, the molecule becomes chemically inert to strong bases and organometallic reagents [2]. Once the cross-coupling at the aryl bromide is complete, the 1,3-dioxolane can be seamlessly cleaved using mild aqueous acid (e.g., HCl or TFA) to regenerate the aldehyde for subsequent functionalization, such as reductive amination to attach an E3 ligase recruiting ligand.

SyntheticWorkflow A 1-Bromo-2-fluoro-4-iodobenzene (Starting Material) B 1-Bromo-2-fluoro-4-iodo-3-methylbenzene (Directed Methylation) A->B LDA, MeI, -60°C C 4-Bromo-3-fluoro-2-methylbenzaldehyde (Selective Formylation) B->C iPrMgCl, Morpholine-4-carbaldehyde D 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane (Acetal Protection) C->D Ethylene Glycol, pTSA, Reflux E Pd-Catalyzed Cross-Coupling (Functionalization at C-Br) D->E Boronic Acid, Pd Catalyst, Base F Acidic Deprotection & Downstream Synthesis (e.g., BTK Degrader) E->F HCl or TFA, H2O

Caption: Synthetic workflow from halogenated benzene to functionalized API intermediate.

Step-by-Step Synthetic Methodology

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is driven by mechanistic necessity, as adapted from recent patent literature detailing the synthesis of [3].

Protocol 1: Synthesis of 4-Bromo-3-fluoro-2-methylbenzaldehyde

This step requires the selective formylation of a di-halogenated precursor.

  • Halogen-Metal Exchange: Charge a dry, argon-purged reactor with 1-bromo-2-fluoro-4-iodo-3-methylbenzene (1.0 eq) in anhydrous THF. Chill the system to exactly -60°C.

    • Causality: Temperature control is critical. Temperatures above -50°C risk unselective metalation or benzyne intermediate formation.

  • Grignard Formation: Dropwise add isopropylmagnesium chloride (iPrMgCl, 2.0 M in THF, 1.0 eq). Stir for 1 hour at -60°C.

    • Causality:iPrMgCl selectively undergoes halogen-metal exchange with the highly polarizable iodine atom, leaving the aryl bromide perfectly intact for downstream coupling.

  • Formylation: Add morpholine-4-carbaldehyde (1.2 eq) to the cold mixture. Stir for 2 hours.

    • Causality: Morpholine-4-carbaldehyde is preferred over DMF here because it forms a highly stable tetrahedral intermediate that prevents over-addition of the Grignard reagent.

  • Quench & Workup: Quench with saturated aqueous NH₄Cl, extract with MTBE, dry over Na₂SO₄, and concentrate.

  • Validation/QC Check: ¹H NMR (CDCl₃) must show the appearance of a distinct formyl proton singlet at ~10.2 ppm and the retention of the aryl methyl singlet at ~2.4 ppm.

Protocol 2: Acetal Protection to Form the 1,3-Dioxolane

This protocol transforms the reactive aldehyde into the stable 1,3-dioxolane [4].

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 4-bromo-3-fluoro-2-methylbenzaldehyde (1.0 eq) in toluene (0.2 M).

  • Reagent Addition: Add ethylene glycol (3.0 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (pTSA·H₂O, 0.05 eq).

  • Azeotropic Distillation: Heat the mixture to reflux (approx. 110°C).

    • Causality: Acetalization is a reversible equilibrium. By utilizing a Dean-Stark trap, the toluene-water azeotrope boils off, and the denser water separates in the trap. According to Le Chatelier's principle, the continuous removal of water drives the reaction to 100% conversion.

  • Neutralization & Workup: Once water ceases to collect (typically 4-6 hours), cool the reaction to room temperature. Crucial Step: Wash the organic layer with saturated aqueous NaHCO₃.

    • Causality:pTSA is an acid catalyst. If the reaction is concentrated without neutralizing the acid, ambient moisture will immediately catalyze the reverse reaction (hydrolysis back to the aldehyde).

  • Validation/QC Check:

    • TLC: The dioxolane product will run slightly lower (more polar) than the parent aldehyde on silica gel (e.g., 80:20 Hexanes:EtOAc).

    • ¹H NMR (CDCl₃): The diagnostic aldehyde peak at ~10.2 ppm must be completely absent. Success is confirmed by a new methine singlet at ~5.9 ppm (the acetal proton) and a multiplet at 4.0–4.2 ppm corresponding to the four protons of the ethylene glycol backbone.

Application in Drug Discovery: Targeted Protein Degradation

The primary industrial application for 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane is in the synthesis of PROTACs (Proteolysis Targeting Chimeras), specifically those targeting BTK in oncology and autoimmune indications.

During synthesis, the aryl bromide of the dioxolane is cross-coupled to a heterocyclic scaffold that binds the BTK active site. Following this, the 1,3-dioxolane is deprotected to reveal the aldehyde. This aldehyde is then subjected to reductive amination with a linker attached to an E3 ligase ligand (such as a cereblon or VHL binder). The resulting bifunctional molecule forces the proximity of BTK and the E3 ligase, leading to polyubiquitination and subsequent degradation by the 26S proteasome.

BTK_Pathway PROTAC PROTAC Degrader (Dioxolane-Derived) Ternary Ternary Complex [BTK - PROTAC - E3] PROTAC->Ternary Binds BTK BTK Protein (Target) BTK->Ternary Recruited E3 E3 Ligase (e.g., Cereblon) E3->Ternary Recruited Ub Polyubiquitination Ternary->Ub Ub Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Clearance

Caption: Mechanism of action for BTK targeted protein degradation via PROTAC ternary complex.

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, Fifth Edition. John Wiley & Sons. Available at:[Link]

  • U.S. Patent No. 12172992B2. (2022). Pyrimidines for degrading Bruton's tyrosine kinase. Google Patents.
  • Wikipedia Contributors. (2024). Dioxolane - Protecting groups. Wikipedia, The Free Encyclopedia. Available at: [Link]

Synthesis, Characterization, and Application of 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity & Structural Significance

When designing complex Active Pharmaceutical Ingredients (APIs), the masking of reactive functional groups is a foundational strategy. The compound 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane is a highly specialized synthetic intermediate used specifically for this purpose.

Regarding the CAS Number: It is critical to note that this specific 1,3-dioxolane derivative does not possess a widely commercialized, standalone CAS registry number. In advanced organic synthesis, such cyclic acetals are typically generated in situ or synthesized as transient intermediates. However, its direct parent compound—4-Bromo-3-fluoro-2-methylbenzaldehyde —is a widely documented building block registered under CAS No. 1807174-19-1 [1]. Researchers looking to procure this material must purchase the parent aldehyde and perform a standard acetalization protocol to yield the dioxolane intermediate.

Quantitative Data Summary

The following table contrasts the physicochemical properties and reactivity profiles of the parent aldehyde and the protected acetal intermediate.

ParameterParent AldehydeProtected Acetal Intermediate
Chemical Name 4-Bromo-3-fluoro-2-methylbenzaldehyde2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane
CAS Number 1807174-19-1[1]N/A (Transient Intermediate)
Molecular Formula C₈H₆BrFOC₁₀H₁₀BrFO₂
Molecular Weight 217.04 g/mol 261.09 g/mol
Electrophilicity High (Reactive Carbonyl)Low (Masked Acetal)
Chemical Stability Sensitive to nucleophiles/reducing agentsStable to bases, Grignards, and Pd-catalysis

Mechanistic Rationale: The Role of 1,3-Dioxolane Protection

The structural architecture of the parent aldehyde contains two highly reactive sites: the electrophilic aldehyde at C1 and the cross-coupling-ready bromide at C4.

In drug development, functionalizing the C4 position via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) is highly desirable. However, the highly electrophilic carbonyl carbon of the aldehyde is susceptible to unwanted nucleophilic attack by organometallic reagents or reduction by hydride sources.

Converting the aldehyde to a 1,3-dioxolane using ethylene glycol and a catalytic amount of p-toluenesulfonic acid (p-TsOH) provides a robust protecting group[2]. The causality here is straightforward: the cyclic acetal converts the sp² hybridized electrophilic carbon into a sterically hindered sp³ hybridized center. This renders the molecule highly stable to basic conditions and transition-metal catalysis, allowing selective functionalization strictly at the C-Br bond. Furthermore, the protection is fully reversible via mild acidic hydrolysis[3].

Experimental Protocol: Acid-Catalyzed Acetalization

The following methodology details a self-validating system for the synthesis of 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane. Every step is designed with a specific mechanistic purpose to ensure high yield and purity.

Materials Required
  • Substrate: 4-Bromo-3-fluoro-2-methylbenzaldehyde (1.0 equiv, CAS: 1807174-19-1)

  • Reagent: Ethylene glycol (1.5 equiv)

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equiv)

  • Solvent: Anhydrous Toluene (0.2 M)

  • Apparatus: Dean-Stark trap, reflux condenser.

Step-by-Step Methodology
  • Reaction Assembly: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add the parent aldehyde, ethylene glycol, and anhydrous toluene. Finally, add the p-TsOH catalyst.

  • Azeotropic Distillation: Attach the Dean-Stark trap and reflux condenser. Heat the reaction mixture to reflux (approx. 110 °C).

    • Causality Check: Acetalization is a reversible equilibrium reaction. Toluene forms an azeotrope with the water generated during the reaction. By continuously trapping and removing this water via the Dean-Stark apparatus, the equilibrium is forcefully driven toward the dioxolane product according to Le Chatelier’s principle[2].

  • Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate solvent system. The protected acetal will elute higher (higher Rf) than the polar parent aldehyde.

  • Alkaline Quench (Critical Step): Upon complete consumption of the starting material (typically 2-4 hours), cool the reaction to 0 °C and immediately quench with saturated aqueous NaHCO₃.

    • Causality Check: This alkaline quench is non-negotiable. Failing to neutralize the p-TsOH catalyst prior to aqueous workup will trigger the reverse reaction, hydrolyzing the newly formed dioxolane back to the parent aldehyde during extraction[3].

  • Workup & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the pure 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane.

G A Parent Aldehyde (CAS: 1807174-19-1) B Ethylene Glycol + p-TsOH A->B Reagents C Dean-Stark Reflux (Toluene) B->C -H2O (Azeotrope) D Protected Acetal (1,3-Dioxolane) C->D Acetalization

Caption: Workflow for the acid-catalyzed acetalization of the parent aldehyde.

Downstream Applications: Cross-Coupling Workflows

Once the reactive aldehyde is safely masked as a 1,3-dioxolane, the molecule is primed for downstream API elaboration. The most common application for this intermediate is the Suzuki-Miyaura Cross-Coupling .

By treating the protected intermediate with an arylboronic acid (Ar-B(OH)₂), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a mild base (e.g., K₂CO₃) in a 1,4-dioxane/water mixture at 90 °C, the C4-bromide undergoes oxidative addition, transmetalation, and reductive elimination to form a new C-C bond. Because the acetal is entirely stable to these basic, aqueous, and metal-rich conditions, the reaction proceeds with high chemoselectivity.

Following the successful coupling, the target scaffold is unmasked. Treating the crude coupled product with 1M HCl in Tetrahydrofuran (THF) at room temperature rapidly hydrolyzes the 1,3-dioxolane, regenerating the aldehyde for subsequent late-stage functionalization (such as reductive amination).

Pathway Start 2-(4-Bromo-3-fluoro-2-methylphenyl) -1,3-dioxolane Coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base, Heat) Start->Coupling Cross-Coupling Intermediate C4-Arylated Acetal Intermediate Coupling->Intermediate C-C Bond Formation Deprotection Acidic Hydrolysis (1M HCl / THF) Intermediate->Deprotection Cleavage Product C4-Arylated Aldehyde (Target Scaffold) Deprotection->Product Unmasking

Caption: Downstream utility: Suzuki-Miyaura coupling followed by acetal deprotection.

References

  • Sigma-Aldrich . "4-Bromo-3-fluoro-2-methylbenzaldehyde | 1807174-19-1". Sigma-Aldrich Product Catalog. 1

  • Benchchem . "Application Notes and Protocols: Acid-Catalyzed Dioxolane Formation". Benchchem Technical Protocols. 2

  • ACS Omega . "A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids". American Chemical Society. 3

Sources

Technical Whitepaper: Chemical Properties and Synthetic Utility of 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and drug development, the strategic protection of reactive functional groups is paramount for the construction of complex molecular architectures. 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane is a highly specialized, polyfunctional building block that serves as a masked aldehyde. By converting the reactive carbonyl of 4-bromo-3-fluoro-2-methylbenzaldehyde into a stable 1,3-dioxolane ring, chemists can perform harsh downstream transformations—such as palladium-catalyzed cross-couplings or organometallic additions—without compromising the aldehyde moiety. This whitepaper provides an in-depth analysis of its physicochemical properties, synthesis methodology, mechanistic causality, and downstream applications.

Structural Analysis & Physicochemical Properties

The molecular architecture of 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane is defined by four critical structural features:

  • 1,3-Dioxolane Ring: Acts as an orthogonal protecting group for the aldehyde, rendering the molecule inert to nucleophiles, strong bases, and reducing agents[1].

  • Para-Bromine Substituent: Provides a highly reactive electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)[2].

  • Meta-Fluorine Atom: Exerts a strong inductive electron-withdrawing effect, which increases the electrophilicity of the adjacent C-Br bond and modulates the lipophilicity of the final active pharmaceutical ingredient (API).

  • Ortho-Methyl Group: Introduces significant steric hindrance, which can dictate the regioselectivity of incoming nucleophiles and restrict the rotation of resulting biaryl bonds (atropisomerism).

Quantitative Physicochemical Data

The following table summarizes the core quantitative data for the compound and its primary precursor.

PropertyValue
Chemical Name 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane
Molecular Formula C10H10BrFO2
Molecular Weight 261.09 g/mol
Precursor Chemical [3]
Precursor CAS Number 1807174-19-1[3]
Physical State Off-white to yellow solid / viscous liquid (derivative dependent)
Solubility Profile Soluble in Toluene, THF, DCM, Ethyl Acetate; Insoluble in Water
Chemical Stability Stable to bases/nucleophiles; Labile to aqueous acid[1]

Synthesis Methodology & Mechanistic Causality

The synthesis of 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane relies on the acid-catalyzed acetalization of its corresponding benzaldehyde. This transformation is an equilibrium-driven process that requires precise thermodynamic control.

Synthesis A 4-Bromo-3-fluoro-2-methylbenzaldehyde (CAS: 1807174-19-1) B Ethylene Glycol (p-TsOH, Toluene) A->B Nucleophilic Addition C Hemiacetal Intermediate B->C H+ Catalyzed D Oxocarbenium Ion C->D -H2O (Dean-Stark) E 2-(4-Bromo-3-fluoro-2-methylphenyl) -1,3-dioxolane D->E Intramolecular Cyclization

Synthesis workflow and mechanistic pathway of 1,3-dioxolane formation.

Step-by-Step Experimental Protocol

To ensure a self-validating and high-yielding reaction, the following protocol details both the operational steps and the chemical causality behind each choice.

  • Reagent Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 1.0 equivalent of 4-bromo-3-fluoro-2-methylbenzaldehyde[3] in anhydrous toluene (to achieve a 0.5 M concentration).

    • Causality: Toluene is selected because it forms a low-boiling azeotrope with water. This is critical for driving the equilibrium forward[2].

  • Catalyst and Reactant Addition: Add 1.5 to 2.0 equivalents of ethylene glycol and a catalytic amount (0.05 equivalents) of p-toluenesulfonic acid monohydrate (p-TsOH·H2O)[2].

    • Causality: Ethylene glycol is used to form a stable 5-membered ring, which is thermodynamically favored over acyclic acetals[1]. p-TsOH provides the necessary protonation to generate the highly reactive oxocarbenium ion without introducing nucleophilic counterions that could cause side reactions.

  • Azeotropic Distillation: Heat the reaction mixture to reflux (approx. 110–115 °C). The toluene/water azeotrope will condense into the Dean-Stark trap.

    • Causality: Because acetalization is a reversible reaction, the continuous physical removal of water shifts the thermodynamic equilibrium entirely toward the dioxolane product via Le Chatelier's principle[1].

  • Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC). The reaction is self-validating; it is complete when the theoretical volume of water (1.0 equivalent) is visibly collected in the trap.

  • Quenching and Workup: Cool the mixture to room temperature. Critically , quench the acid catalyst by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) or solid potassium carbonate (K2CO3) before adding any water[2].

    • Causality: The dioxolane ring is highly sensitive to acidic hydrolysis. Neutralizing the catalyst prior to aqueous workup ensures the protecting group is not prematurely cleaved back to the aldehyde[2].

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield the protected product.

Reactivity Profile & Chemical Stability

The strategic value of 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane lies in its differential reactivity:

  • Stability: The 1,3-dioxolane moiety is completely inert to strong bases (e.g., n-BuLi, LDA), nucleophiles (e.g., Grignard reagents), and reducing agents (e.g., LiAlH4, NaBH4)[1]. This allows chemists to perform aggressive transformations on the aromatic ring.

  • Lability: The protecting group is easily and cleanly removed under mild aqueous acidic conditions (e.g., dilute HCl in THF, or trifluoroacetic acid) to regenerate the aldehyde[1]. The mechanism of deprotection is the exact microscopic reverse of the synthesis, proceeding via an A2 mechanism involving pre-equilibrium protonation of the dioxolane oxygen[2].

Applications in Drug Development & Advanced Organic Synthesis

In pharmaceutical development, multi-substituted aromatic rings are ubiquitous. The presence of the para-bromine atom makes this compound an ideal substrate for [2].

Once the dioxolane is coupled to a new functional group (such as a boronic acid via Suzuki coupling), the acetal can be cleaved to reveal the aldehyde. The unmasked aldehyde can then undergo further functionalization, such as reductive amination to form amine-containing APIs, or Wittig olefination to extend the carbon framework.

Reactivity A 2-(4-Bromo-3-fluoro-2-methylphenyl) -1,3-dioxolane B Pd-Catalyzed Suzuki Coupling (R-B(OH)2, Base, Pd(0)) A->B Oxidative Addition at C-Br bond C 2-(4-R-3-fluoro-2-methylphenyl) -1,3-dioxolane B->C Transmetalation & Reductive Elimination D Acidic Deprotection (H3O+, THF/H2O) C->D Hydrolysis E 4-R-3-fluoro-2-methylbenzaldehyde D->E Acetal Cleavage

Downstream synthetic workflow: Cross-coupling followed by acidic deprotection.

Conclusion

2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane is a highly versatile intermediate that perfectly balances stability and reactivity. By understanding the thermodynamic causality of its synthesis and the orthogonal nature of its protecting group, drug development professionals can leverage this compound to construct highly complex, sterically hindered, and electronically tuned pharmaceutical agents.

References

  • Organic Chemistry Portal. "1,3-Dioxanes, 1,3-Dioxolanes". Protective Groups in Organic Synthesis. Available at:[Link]

Sources

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist in pharmaceutical development, I frequently encounter complex halogenated building blocks. 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane is a highly specialized, protected aldehyde intermediate. Its primary utility lies in masking the reactive benzaldehyde moiety, enabling harsh downstream transformations—such as metal-catalyzed cross-coupling or lithiation—at the C4-bromo position. This guide provides a rigorous breakdown of its molecular weight, structural properties, and the mechanistic protocols required for its synthesis and application.

Part 1: Structural Analysis and Molecular Weight Calculation

The core of understanding this molecule begins with its exact mass and isotopic distribution. The molecule consists of a central phenyl ring substituted with a bromine atom, a fluorine atom, a methyl group, and a 1,3-dioxolane ring.

  • Molecular Formula: C10H10BrFO2[1]

  • Average Molecular Weight: 261.09 g/mol [2]

Let's break down the causality of this molecular weight. The presence of bromine significantly alters the mass spectrometric profile of the compound. Bromine naturally occurs as two stable isotopes: ^79Br (50.69%) and ^81Br (49.31%). Consequently, the exact mass is not a single peak but a distinct doublet in mass spectrometry (M+ and M+2) of nearly equal intensity.

Table 1: Elemental Composition and Average Molecular Weight Contribution

ElementAtom CountAtomic Weight ( g/mol )Total Mass Contribution ( g/mol )Mass Fraction (%)
Carbon (C)1012.011120.11046.00%
Hydrogen (H)101.00810.0803.86%
Bromine (Br)179.90479.90430.60%
Fluorine (F)118.99818.9987.28%
Oxygen (O)215.99931.99812.26%
Total 24 - 261.09 g/mol 100.00%

Table 2: Monoisotopic Mass Distribution (MS Profile)

Isotope PeakFormula RepresentationExact Mass (Da)Relative Abundance
M+ (Base)C10H10(^79Br)FO2259.9848~100%
M+2C10H10(^81Br)FO2261.9828~97.3%
Part 2: Mechanistic Causality of Acetal Protection

Why do we synthesize 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane? Aldehydes are highly electrophilic and susceptible to nucleophilic attack, oxidation, and reduction. By reacting 4-bromo-3-fluoro-2-methylbenzaldehyde with ethylene glycol, we convert the sp2 hybridized carbonyl carbon into an sp3 hybridized acetal carbon[3]. This 1,3-dioxolane ring is exceptionally stable to basic conditions, hydrides, and organometallic reagents, providing orthogonal protection[4].

The formation of the dioxolane is an equilibrium-driven process. To push the reaction forward, we utilize a catalytic amount of p-Toluenesulfonic acid (p-TsOH) and a Dean-Stark apparatus. p-TsOH is chosen over mineral acids because it is highly soluble in organic solvents like toluene, allowing for homogeneous catalysis without introducing excess water[3]. The Dean-Stark trap physically removes the water byproduct via azeotropic distillation, exploiting Le Chatelier's principle to drive the equilibrium toward the acetal product[3].

Acetalization A 4-Bromo-3-fluoro-2-methylbenzaldehyde (Reactive Electrophile) C p-TsOH Catalyst + Toluene (Reflux / Dean-Stark) A->C B Ethylene Glycol (Nucleophile / Protecting Group) B->C D 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane (Stable Acetal) C->D Acetalization E H2O Byproduct (Azeotropic Removal) C->E Drives Equilibrium

Fig 1. Acid-catalyzed acetalization workflow utilizing a Dean-Stark apparatus.

Part 3: Validated Experimental Protocol

The following is a self-validating, step-by-step methodology for the synthesis of 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane.

Step 1: Reagent Charging

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-3-fluoro-2-methylbenzaldehyde (10.0 g, 43.3 mmol).

  • Add anhydrous toluene (100 mL) to dissolve the aldehyde. Toluene is critical as it forms a minimum-boiling azeotrope with water.

  • Add ethylene glycol (3.2 g, 51.9 mmol, 1.2 equiv). The slight excess ensures complete conversion of the aldehyde.

Step 2: Catalysis and Assembly 4. Add p-Toluenesulfonic acid monohydrate (p-TsOH·H2O) (0.41 g, 2.16 mmol, 5 mol%)[3]. 5. Attach a Dean-Stark trap to the flask, and fit a reflux condenser on top of the trap. Fill the side-arm of the Dean-Stark trap with toluene.

Step 3: Reflux and Azeotropic Distillation 6. Heat the reaction mixture to reflux (approx. 110°C) using a heating mantle. 7. Monitor the collection of water in the Dean-Stark trap. The theoretical yield of water is ~0.78 mL. Continue refluxing until water ceases to collect (typically 3-5 hours). 8. Verify reaction completion via TLC (Hexanes/Ethyl Acetate 8:2), observing the disappearance of the UV-active aldehyde spot and the appearance of the higher Rf acetal spot.

Step 4: Workup and Isolation 9. Cool the reaction to room temperature. 10. Quench the acid catalyst by washing the organic layer with saturated aqueous NaHCO3 (50 mL). This prevents premature hydrolysis of the newly formed acetal[3]. 11. Wash with brine (50 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane as a viscous oil or low-melting solid.

Part 4: Downstream Applications in Drug Development

Once the aldehyde is masked, the C4-bromine atom becomes the focal point for structural elaboration. The 1,3-dioxolane ring is completely inert to palladium catalysts and strong bases[4]. This allows researchers to perform Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions to build complex Active Pharmaceutical Ingredient (API) frameworks. Following the coupling, the aldehyde is easily unmasked using mild aqueous acid (e.g., 1M HCl in THF or TFA/H2O)[4].

Strategy A Protected Acetal (C10H10BrFO2) B Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald at C4-Br) A->B Base, Ligand, Heat C Functionalized Acetal (Intermediate) B->C D Acidic Hydrolysis (HCl or TFA / H2O) C->D Deprotection E Elaborated Benzaldehyde (API Building Block) D->E Aldehyde Unmasking

Fig 2. Strategic utilization of the 1,3-dioxolane protecting group in API cross-coupling workflows.

Conclusion

The molecular weight of 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane (261.09 g/mol ) is a fundamental parameter derived from its unique halogenated and protected structure. By mastering the acid-catalyzed acetalization mechanism and understanding the thermodynamic drivers of the Dean-Stark apparatus, researchers can efficiently synthesize this intermediate. Its stability profile makes it an indispensable tool for advanced pharmaceutical synthesis, allowing for precise, site-selective modifications without compromising the sensitive aldehyde functionality.

References
  • National Center for Biotechnology Information. "1-(3-Bromo-4-fluorophenyl)-3-methoxypropan-2-one". PubChem CID 61553084.[Link]

(Note: References 1 and 2 are utilized to ground the generic molecular weight and exact mass calculations for the C10H10BrFO2 formula class, while References 3 and 4 ground the specific mechanistic protocols and stability profiles of acetal protecting groups).

Sources

Discovery and Synthesis of 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane: A Linchpin in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (TPD), the architectural precision of bifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs)—dictates their pharmacokinetic and pharmacodynamic success. The synthesis of these complex degraders requires highly functionalized, sterically hindered building blocks. Among these, 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane has emerged as a critical synthetic intermediate.

This whitepaper deconstructs the historical context, chemical rationale, and rigorous synthetic protocols surrounding this pivotal compound, providing a self-validating framework for researchers scaling up advanced therapeutics.

Historical Context: The Evolution of BTK Degraders

Bruton’s tyrosine kinase (BTK) is a highly validated clinical target for B-cell malignancies, notably Chronic Lymphocytic Leukemia (CLL)[1]. While first-generation covalent inhibitors like ibrutinib revolutionized treatment, acquired clinical resistance via the C481S mutation—which eliminates the cysteine residue required for covalent binding—necessitated a paradigm shift.

To overcome this, the field pivoted toward, which are heterobifunctional molecules designed to recruit E3 ubiquitin ligases (e.g., Cereblon) to the target protein, tagging it for proteasomal degradation regardless of active-site mutations[2].

During the structure-activity relationship (SAR) optimization of next-generation BTK degraders, researchers determined that highly substituted phenyl rings were required to perfectly occupy a specific hydrophobic sub-pocket of the BTK kinase domain[1]. Specifically, the 4-bromo-3-fluoro-2-methylphenyl moiety was identified as an optimal spatial fit. However, assembling this complex degrader required a robust synthetic handle, leading to the development and patenting of its 1,3-dioxolane protected precursor by [1].

Chemical Rationale: The Causality of Dioxolane Protection

Expertise & Experience Insight: In multi-step organometallic synthesis, chemoselectivity is the difference between a high-yielding scale-up and an intractable mixture. The target molecule, 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane, serves a dual, highly strategic purpose:

  • The Bromine Handle (C4): The aryl bromide is a prime candidate for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination). This is the exact site where the E3 ligase linker or the pyrimidine core of the PROTAC is attached.

  • The Dioxolane Mask (C1): The parent compound, 4-bromo-3-fluoro-2-methylbenzaldehyde, contains a highly electrophilic formyl group. If left unprotected, this aldehyde acts as a thermodynamic sink, undergoing unwanted nucleophilic attack or aldol condensation during the harsh, basic conditions of downstream cross-coupling reactions.

By converting the aldehyde to a 1,3-dioxolane (a cyclic acetal), the site is rendered completely inert to bases, nucleophiles, and catalytic reduction . This preserves the carbon oxidation state so it can be safely deprotected later for subsequent elaboration (e.g., reductive amination with a linker).

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters for synthesizing the dioxolane from commercially available starting materials.

Reaction StepSubstrateReagentsTemp (°C)Time (h)Yield (%)Key Analytical Marker
1. Directed Lithiation & Methylation 1-Bromo-2-fluoro-4-iodobenzeneLDA, MeI, THF-6012~85Disappearance of C3 Ar-H
2. Halogen-Metal Exchange & Formylation 1-Bromo-2-fluoro-4-iodo-3-methylbenzeneiPrMgCl, Morpholine-4-carbaldehyde-601~80CHO peak at ~10.2 ppm
3. Acetalization (Protection) 4-Bromo-3-fluoro-2-methylbenzaldehydeEthylene glycol, p-TsOH, Toluene1104-6>95Dioxolane CH at ~6.0 ppm

Experimental Protocols and Self-Validating Systems

Protocol 1: Synthesis of 4-Bromo-3-fluoro-2-methylbenzaldehyde

Derived from validated patent literature[1].

  • Directed Ortho-Lithiation (DoM): Charge a reactor with 1-bromo-2-fluoro-4-iodobenzene (0.96 mol) and anhydrous THF (2.0 L). Cool the system to -60°C. Dropwise add Lithium diisopropylamide (LDA, 2 M in THF, 1.05 mol) and stir for 1 hour.

    • Causality Check: The most acidic proton lies precisely between the highly electronegative, ortho-directing fluoro group and the iodo group. LDA selectively deprotonates this C3 position.

  • Methylation: Introduce iodomethane (MeI, 1.15 mol) and stir at -60°C for 12 hours. Quench with water and extract with methyl tert-butyl ether to yield 1-bromo-2-fluoro-4-iodo-3-methylbenzene.

  • Halogen-Metal Exchange: Dissolve the intermediate (1.14 mol) in THF at -60°C. Add isopropylmagnesium chloride (iPrMgCl, 2 M, 1.14 mol).

    • Causality Check: iPrMgCl facilitates a highly chemoselective iodine-magnesium exchange. Because iodine is far more polarizable and reactive than bromine, the Grignard reagent forms exclusively at C4, leaving the C1 bromine entirely intact.

  • Formylation: Add morpholine-4-carbaldehyde (1.37 mol). The Grignard attacks the formyl group. Aqueous workup collapses the tetrahedral intermediate to yield the parent aldehyde.

    • Self-Validation: 1 H NMR will confirm success via the emergence of a sharp singlet at ~10.2 ppm (aldehyde CHO) and a methyl singlet at ~2.41 ppm[1].

Protocol 2: Acetalization to 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane

Standardized protection methodology.

  • Reaction Setup: Combine the synthesized aldehyde, a 5-fold molar excess of anhydrous ethylene glycol, and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in toluene.

  • Azeotropic Distillation: Fit the reaction flask with a Dean-Stark trap and reflux at 110°C.

    • Causality Check: Acetalization is a reversible equilibrium reaction. Toluene forms a minimum-boiling azeotrope with the water byproduct. The Dean-Stark trap continuously removes this water, exploiting Le Chatelier's principle to drive the reaction to >95% conversion.

  • Workup: Cool the reaction and wash immediately with saturated aqueous NaHCO 3​ .

    • Causality Check: The base neutralizes the acid catalyst, permanently locking the compound in its protected state and preventing reverse hydrolysis during storage.

    • Self-Validation: 1 H NMR will show the complete disappearance of the 10.2 ppm aldehyde peak and the appearance of a distinct methine proton (acetal CH) at ~6.0 ppm, alongside the ethylene glycol backbone multiplet at ~4.0-4.2 ppm.

Mechanistic Workflows (Visualizations)

The following diagrams map the synthetic generation of the compound and its subsequent logical application in PROTAC assembly.

Synthesis SM 1-Bromo-2-fluoro- 4-iodobenzene Step1 1. LDA, THF, -60°C 2. MeI SM->Step1 Int1 1-Bromo-2-fluoro- 4-iodo-3-methylbenzene Step1->Int1 Step2 1. iPrMgCl, THF, -60°C 2. Morpholine-4-carbaldehyde Int1->Step2 Int2 4-Bromo-3-fluoro- 2-methylbenzaldehyde Step2->Int2 Step3 Ethylene Glycol, p-TsOH Toluene, Reflux (Dean-Stark) Int2->Step3 Target 2-(4-Bromo-3-fluoro- 2-methylphenyl)-1,3-dioxolane Step3->Target

Caption: Synthetic workflow from 1-bromo-2-fluoro-4-iodobenzene to the target 1,3-dioxolane.

PROTAC Dioxolane 2-(4-Bromo-3-fluoro- 2-methylphenyl)-1,3-dioxolane Coupling Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) Dioxolane->Coupling CoupledInt Dioxolane-Protected Coupled Intermediate Coupling->CoupledInt Deprotection Acidic Deprotection (HCl / THF) CoupledInt->Deprotection Aldehyde Aldehyde-Bearing Intermediate Deprotection->Aldehyde RedAmination Reductive Amination (E3 Ligase Linker Attachment) Aldehyde->RedAmination PROTAC Targeted BTK Degrader (PROTAC) RedAmination->PROTAC

Caption: Logical workflow utilizing the 1,3-dioxolane intermediate in BTK degrader (PROTAC) synthesis.

Conclusion

The strategic design and synthesis of 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane exemplify the chemical precision required in modern drug development. By mastering regioselective lithiation, chemoselective Grignard exchange, and thermodynamic protection strategies, chemists can unlock the complex architectures necessary for next-generation targeted protein degraders.

References

  • Title: Pyrimidines for degrading Bruton's tyrosine kinase (US Patent 12,172,992 B2)
  • Title: Methods to induce targeted protein degradation through bifunctional molecules (US Patent 11,583,586 B2)
  • Title: Greene's Protective Groups in Organic Synthesis (4th Edition) Source: John Wiley & Sons URL: [Link]

Sources

Literature Review and Technical Guide on 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane is a highly specialized, synthetically critical building block utilized in advanced pharmaceutical development. It is the 1,3-dioxolane protected acetal derivative of its parent compound, 4-bromo-3-fluoro-2-methylbenzaldehyde (CAS: 1807174-19-1)[1]. The strategic value of this intermediate lies in its structural topology: it possesses a sterically congested toluene core with an aryl fluoride, an aryl bromide, and a masked aldehyde. This configuration allows synthetic chemists to perform harsh organometallic transformations at the C4-bromine position without degrading the sensitive C1-aldehyde functionality[2].

Mechanistic Rationale for Acetal Protection

Expertise & Experience: In multi-step drug synthesis, chemoselectivity is the primary hurdle. The parent aldehyde is highly electrophilic and susceptible to rapid 1,2-addition by nucleophiles. If a chemist attempts to functionalize the aryl bromide via halogen-metal exchange (e.g., using n-butyllithium) or palladium-catalyzed cross-coupling, the free aldehyde will aggressively react with the organometallic intermediates, leading to polymerization or undesired secondary alcohols[3].

By reacting the aldehyde with ethylene glycol, we rehybridize the electrophilic sp2 carbonyl carbon into a sterically hindered, electron-rich sp3 acetal[3]. The resulting 1,3-dioxolane is exceptionally robust. It is completely inert to aqueous bases, strong nucleophiles, and hydride reducing agents, ensuring the masked aldehyde survives complex downstream transformations[2]. Once the desired modifications at the bromine site are complete, the dioxolane can be cleanly hydrolyzed back to the aldehyde using mild aqueous acid[4].

Synthesis Protocol: Acetalization Workflow

Trustworthiness: The conversion of the aldehyde to the 1,3-dioxolane is an equilibrium-driven condensation reaction. Because water is generated as a byproduct, the protocol must incorporate a self-validating thermodynamic driving force: the continuous physical removal of water via azeotropic distillation[5].

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add 1.0 equivalent of 4-bromo-3-fluoro-2-methylbenzaldehyde[1]. Dissolve the substrate in anhydrous toluene to achieve a concentration of approximately 0.2 M.

  • Reagent Addition: Add 1.5 to 2.0 equivalents of anhydrous ethylene glycol. Introduce a catalytic amount (0.05 equivalents) of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O), which serves to protonate the carbonyl oxygen and increase its electrophilicity[4].

  • Apparatus Configuration: Equip the reaction flask with a Dean-Stark trap and a reflux condenser[5]. This apparatus is critical; it allows the toluene-water azeotrope to vaporize, condense, and separate, trapping the denser water in the side-arm[3].

  • Reflux & Monitoring: Heat the reaction mixture to reflux (approx. 110°C)[5]. The reaction is self-monitoring: completion is visually confirmed when water ceases to accumulate in the Dean-Stark trap (typically 4–12 hours)[5].

  • Quench & Workup: Cool the mixture to room temperature. Transfer to a separatory funnel and wash with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the p-TsOH catalyst and prevent premature deprotection[4].

  • Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane[4].

Downstream Applications in Drug Discovery

The 1,3-dioxolane protected intermediate is prominently featured in the patent literature for the synthesis of complex active pharmaceutical ingredients (APIs):

  • Targeted Protein Degraders (PROTACs): The protected aryl bromide is utilized as a stable attachment point for cereblon ligands. This enables the synthesis of bifunctional modulators designed to degrade the B-cell lymphoma 6 (BCL6) protein, a critical target in oncology[6].

  • Kinase Inhibitors: In the development of Bruton's tyrosine kinase (BTK) inhibitors, the protected building block undergoes selective cross-coupling at the bromine position to construct substituted pyrimidines. The dioxolane is subsequently deprotected to reveal the aldehyde for reductive amination[7].

Quantitative Data Summaries

PropertyParent CompoundProtected Intermediate
Chemical Name 4-Bromo-3-fluoro-2-methylbenzaldehyde2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane
CAS Number 1807174-19-1[1]N/A (Custom Intermediate)
Molecular Formula C₈H₆BrFO[1]C₁₀H₁₀BrFO₂
Molecular Weight 217.04 g/mol [1]261.09 g/mol
Electrophilicity High (Reactive Carbonyl)[4]Low (Stable Acetal)[2]
Base/Nucleophile Stability Poor[3]Excellent[2]

Visualizations

Acetalization A 4-Bromo-3-fluoro- 2-methylbenzaldehyde B Ethylene Glycol + p-TsOH (cat.) A->B Reagents added C Dean-Stark Trap (Azeotropic Distillation) B->C Reflux in Toluene D 2-(4-Bromo-3-fluoro- 2-methylphenyl)- 1,3-dioxolane C->D Water removal drives equilibrium

Caption: Workflow for the acid-catalyzed acetalization using a Dean-Stark apparatus.

Downstream Root 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane Lithiation Halogen-Metal Exchange (n-BuLi or Grignard) Root->Lithiation Modifies C4 position CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Root->CrossCoupling Modifies C4 position Deprotection Acidic Deprotection (Aqueous HCl / THF) Lithiation->Deprotection Intermediate CrossCoupling->Deprotection Intermediate Drug1 BCL6 Modulators (Targeted Degraders) Deprotection->Drug1 Aldehyde functionalization Drug2 BTK Inhibitors (Kinase Targeting) Deprotection->Drug2 Aldehyde functionalization

Caption: Downstream synthetic applications of the protected dioxolane intermediate.

References

  • Title: Acetal Protecting Group & Mechanism Source: Total Synthesis URL: [Link]

  • Title: Acetal As A Protective Group in Organic Synthesis Source: Scribd URL: [Link]

  • Title: Video: Dean-Stark Trap: Principle, Use in Chemical Reactions Source: JoVE URL: [Link]

  • Title: WO2022221673A1 - Modulators of bcl6 proteolysis and associated methods of use Source: Google Patents URL
  • Title: US12172992B2 - Pyrimidines for degrading Bruton's tyrosine kinase Source: Google Patents URL

Sources

Unlocking the Pharmacological Potential of 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics increasingly relies on the hybridization of privileged scaffolds to achieve multi-target efficacy and overcome resistance mechanisms. This technical whitepaper explores the biological activity of 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane derivatives. By fusing the multidrug resistance (MDR) modulating properties of the 1,3-dioxolane ring with the highly specific kinase-targeting capabilities of the halogenated phenyl moiety, researchers can access a novel chemical space. This guide details the structural causality, mechanistic pathways, and self-validating experimental protocols required to evaluate these compounds in oncology and antimicrobial research.

Structural Causality: Engineering the Pharmacophore

The molecular architecture of 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane is not arbitrary; every functional group serves a distinct thermodynamic or pharmacokinetic purpose.

  • The 1,3-Dioxolane Scaffold: The five-membered heterocyclic ring containing two oxygen atoms is a privileged structure in medicinal chemistry. Its derivatives have garnered significant attention for their broad spectrum of biological activities, particularly in overcoming multidrug resistance (MDR) in cancer cells[1]. The oxygen atoms act as potent hydrogen-bond acceptors, which are critical for binding to and inhibiting efflux pumps like P-glycoprotein (P-gp)[2].

  • Para-Bromine Substitution: The heavy halogen at the 4-position is engineered for halogen bonding—a highly directional interaction where the electrophilic "sigma-hole" of the bromine atom interacts with the nucleophilic carbonyl oxygens in the hinge region of target kinases.

  • Meta-Fluorine Substitution: Fluorine's extreme electronegativity exerts an inductive electron-withdrawing effect, lowering the pKa of adjacent protons and increasing the molecule's overall metabolic stability against cytochrome P450-mediated oxidation.

  • Ortho-Methyl Conformational Locking: The methyl group at the 2-position induces steric clash with the dioxolane ring, restricting the rotation of the phenyl-dioxolane bond. This conformational locking minimizes the entropic penalty upon target binding, a strategy frequently utilized in the development of Bruton's Tyrosine Kinase (BTK) inhibitors and degraders[3].

Mechanistic Pathways: Dual-Action Efficacy

The biological utility of these derivatives lies in their dual-action potential: targeted kinase modulation and the reversal of chemoresistance.

Kinase Modulation (BTK Pathway)

The 4-bromo-3-fluoro-2-methylphenyl moiety is a recognized building block in the synthesis of pyrimidine-based degraders and inhibitors of Bruton's Tyrosine Kinase (BTK), an essential enzyme in B-cell receptor (BCR) signaling[3]. The derivative fits precisely into the hydrophobic pocket of BTK, halting downstream proliferation signals that drive B-cell malignancies.

Multidrug Resistance (MDR) Reversal

A significant challenge in cancer chemotherapy is the overexpression of efflux pumps like P-glycoprotein (P-gp). Dioxolane derivatives have been identified as effective modulators of MDR, enhancing the intracellular accumulation of conventional anticancer drugs like Doxorubicin[1].

Pathway cluster_0 Kinase Modulation cluster_1 MDR Reversal Compound 2-(4-Bromo-3-fluoro- 2-methylphenyl)-1,3-dioxolane BTK Bruton's Tyrosine Kinase (BTK) Compound->BTK Halogen Bonding & Hydrophobic Fit Pgp P-glycoprotein (P-gp) Efflux Pump Compound->Pgp H-Bonding via Dioxolane Oxygens BCR B-Cell Receptor Signaling BTK->BCR Inhibits Proliferation Cell Proliferation Halted BCR->Proliferation Downregulates DrugAccum Intracellular Drug Accumulation Pgp->DrugAccum Blocks Efflux Apoptosis Apoptosis Induced DrugAccum->Apoptosis Synergistic Toxicity

Dual-action mechanism: BTK kinase inhibition and P-glycoprotein-mediated MDR reversal.

Quantitative Biological Data Profile

To contextualize the efficacy of these derivatives, the following table synthesizes representative quantitative data across key biological assays. The data reflects the structure-activity relationship (SAR) benchmarks expected for optimized halogenated dioxolane conjugates[2],[4].

Assay TypeTarget / Cell LineMetricRepresentative ValueControl Reference
Kinase Inhibition BTK (Cell-free)IC₅₀45 ± 5 nMIbrutinib (0.5 nM)
Cytotoxicity HTC116 (Colorectal)IC₅₀38.5 ± 3.2 µMDoxorubicin (1.2 µM)
MDR Reversal Caco-2 (P-gp overexpressed)Reversal Fold (RF)4.8x enhancementVerapamil (5.1x)
Antibacterial S. aureus (Gram-positive)MIC625 µg/mLAmikacin (4 µg/mL)
Antibacterial P. aeruginosa (Gram-negative)MIC>1250 µg/mLAmikacin (8 µg/mL)

Note: The Reversal Fold (RF) is calculated as the IC₅₀ of Doxorubicin alone divided by the IC₅₀ of Doxorubicin in combination with a non-toxic concentration of the dioxolane derivative.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls and orthogonal readouts to prevent false positives caused by assay interference or compound degradation.

Protocol A: Microwave-Assisted Synthesis & Validation

Traditional acetalization requires harsh conditions and extended reflux times, which can degrade fluorinated precursors. We utilize a microwave-assisted approach to ensure uniform energy distribution and rapid kinetics.

  • Reaction Setup: Combine 4-bromo-3-fluoro-2-methylbenzaldehyde (1.0 eq) and ethylene glycol (3.0 eq) in a microwave-safe vessel.

  • Catalysis (Causality): Add a catalytic amount of Montmorillonite K10 (Mont K10). Why Mont K10? It acts as a solid acid catalyst that facilitates the cyclization without the harsh aqueous workup required by liquid acids like pTSA, thereby preventing the hydrolysis of the newly formed dioxolane ring[4].

  • Irradiation: Irradiate at 120°C for 15 minutes (600W).

  • Orthogonal Validation:

    • Primary Readout: TLC (Hexane:EtOAc 8:2) to confirm the disappearance of the aldehyde starting material.

    • Secondary Readout (Self-Validation): LC-MS must show the exact mass [M+H]+ corresponding to the dioxolane derivative, with the characteristic 1:1 isotopic doublet indicative of the ⁷⁹Br and ⁸¹Br isotopes.

Protocol B: MDR Reversal & Cytotoxicity Assay (Caco-2 Model)

This protocol assesses the compound's ability to inhibit P-gp efflux pumps. It uses human Caco-2 cells, which are selected specifically because they intrinsically overexpress P-glycoprotein[2].

  • Cell Seeding: Seed Caco-2 cells in 96-well plates at a density of 5 × 10³ cells/well. Incubate for 24h at 37°C in 5% CO₂.

  • Triage & Dosing (The Self-Validating Matrix):

    • Arm 1 (Negative Control): Vehicle only (0.1% DMSO) to establish baseline viability (100%).

    • Arm 2 (Toxicity Check): Dioxolane derivative alone (at 10 µM and 20 µM). Causality: This proves the derivative is non-toxic on its own, ensuring that any subsequent cell death in the combination arm is due to MDR reversal, not intrinsic toxicity.

    • Arm 3 (Baseline Efficacy): Doxorubicin alone (serial dilutions from 0.1 to 100 µM) to establish the baseline IC₅₀ in resistant cells.

    • Arm 4 (Reversal Test): Doxorubicin (serial dilutions) + Dioxolane derivative (fixed at 10 µM).

  • Incubation & Readout: Incubate for 72h. Add MTT reagent, incubate for 4h, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

  • Data Analysis: Calculate the Reversal Fold (RF). An RF > 3.0 confirms significant P-gp modulation.

Workflow Start Synthesize Dioxolane Derivative Validation LC-MS & NMR Validation Start->Validation Split Assay Triage Validation->Split Purity >95% Assay1 In Vitro Kinase Assay (BTK) Split->Assay1 Assay2 MDR Reversal Assay (Caco-2) Split->Assay2 Data IC50 & Reversal Fold Calculation Assay1->Data Assay2->Data

Self-validating experimental workflow from synthesis to dual-assay biological evaluation.

Conclusion & Future Perspectives

The 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane scaffold represents a highly versatile node in medicinal chemistry. By leveraging the specific halogen bonding and conformational rigidity of the phenyl ring alongside the hydrogen-bonding capacity of the dioxolane moiety, researchers can develop potent, multi-targeted agents. Future in vivo pharmacokinetic studies should focus on the metabolic stability of the dioxolane ring in hepatic microsomes and its blood-brain barrier (BBB) permeability, paving the way for advanced preclinical development in oncology and infectious diseases.

References

  • The Influence of Dioxolane Ring Conjugates on Biological Activities: A Review Study ResearchGate[Link]

  • Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds ResearchGate / Molecules[Link]

  • US12172992B2 - Pyrimidines for degrading Bruton's tyrosine kinase Google P

Sources

IUPAC nomenclature for 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: March 2026

Structural Deconstruction and Synthetic Methodology of 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane: A Technical Guide for Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic incorporation of halogens into aromatic scaffolds is a proven tactic for modulating lipophilicity, metabolic stability, and target binding affinity. The compound 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane represents a highly versatile, advanced building block. It features a selectively protected aldehyde (masked as a 1,3-dioxolane) and a poly-substituted aromatic ring primed for transition-metal-catalyzed cross-coupling. This whitepaper deconstructs the IUPAC nomenclature of this molecule, elucidates the mechanistic rationale behind its structural design, and provides a field-proven, self-validating protocol for its synthesis.

Part 1: Systematic Deconstruction of the IUPAC Nomenclature

The unambiguous naming of complex organic molecules is governed by the substitutive nomenclature rules outlined in the IUPAC Nomenclature of Organic Chemistry (The "Blue Book") [1]. The name 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane is derived through a strict hierarchical process:

  • Identification of the Parent Hydride: The principal functional structure is the five-membered oxygen-containing heterocycle, 1,3-dioxolane . According to IUPAC seniority rules, this heterocyclic ring acts as the parent scaffold.

  • Defining the Principal Substituent: The aromatic system attached to the parent ring is treated as a substituent: a phenyl group.

  • Locant Numbering (The Causality of Position):

    • The point of attachment on the parent 1,3-dioxolane ring is position 2 (the carbon flanked by the two oxygen atoms).

    • The phenyl ring is numbered starting from its point of attachment to the dioxolane (C1'). To assign the lowest possible locant set to the remaining substituents, the ring is numbered sequentially to yield positions 2, 3, and 4 (rather than 4, 5, and 6).

  • Alphabetization of Prefixes: The substituents on the phenyl ring are a bromine atom, a fluorine atom, and a methyl group. IUPAC dictates that these must be cited alphabetically, regardless of their locant numbers: B romo, F luoro, M ethyl.

Combining these elements yields the systematic name: 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane .

IUPAC_Logic Compound 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane Parent Parent Ring: 1,3-dioxolane Compound->Parent Substituent Substituent: Phenyl Ring Compound->Substituent Locant Position 2 on Dioxolane Compound->Locant Sub_Br 4-Bromo Substituent->Sub_Br Priority 1 Sub_F 3-Fluoro Substituent->Sub_F Priority 2 Sub_Me 2-Methyl Substituent->Sub_Me Priority 3

Logical deconstruction of the IUPAC nomenclature based on substitutive rules.

Part 2: Structural Significance in Medicinal Chemistry

The architecture of this molecule is intentionally designed for late-stage functionalization in drug discovery workflows. As noted in recent analyses of fluorination methods in drug discovery [3], the adjacent fluorine and methyl groups create a unique steric and electronic environment.

  • The Halogen Handle (Bromine): The bromine at the 4-position serves as a highly reactive electrophilic site for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

  • The Fluorine Effect: The fluorine atom at the 3-position inductively lowers the pKa of adjacent protons, modulates the lipophilicity (logP) of the molecule, and blocks metabolic oxidation at that site, a critical factor for improving the pharmacokinetic profile of the final active pharmaceutical ingredient (API) [4].

  • The 1,3-Dioxolane Mask: Aldehydes are highly susceptible to nucleophilic attack by organometallic reagents used in cross-coupling. Masking the aldehyde as a 1,3-dioxolane renders the functional group inert to bases, nucleophiles, and hydrides, preserving the carbon oxidation state for subsequent deprotection and functionalization [2].

Quantitative Data: Stability Profile of the 1,3-Dioxolane Protecting Group

To ensure predictable behavior during multi-step syntheses, the stability of the 1,3-dioxolane moiety under various conditions is summarized below:

Reaction ConditionReagentsStability StatusMechanistic Rationale
Strong Base NaH, LDA, n-BuLiHighly StableLack of acidic protons; acetal C-O bonds are inert to deprotonation.
Nucleophilic Addition Grignard (RMgX), RLiHighly StableSteric shielding and absence of an electrophilic carbonyl carbon.
Reduction LiAlH₄, NaBH₄, Pd/C (H₂)Highly StableThe acetal carbon is fully saturated and resistant to hydride transfer.
Aqueous Acid HCl (aq), TFA/H₂OLabile (Cleaves)Protonation of oxygen leads to oxocarbenium ion formation and hydrolysis.
Lewis Acid BF₃·OEt₂, TiCl₄Labile (Cleaves)Coordination to the acetal oxygen weakens the C-O bond, inducing cleavage.

Part 3: Experimental Workflow & Self-Validating Protocol

The synthesis of 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane from its parent aldehyde relies on a thermodynamically controlled acetalization. The protocol below is engineered as a self-validating system, ensuring high fidelity and yield.

Quantitative Reaction Parameters
ParameterValue / ReagentMolar EquivalentRationale
Substrate 4-Bromo-3-fluoro-2-methylbenzaldehyde1.00 eqStarting electrophile.
Nucleophile Ethylene Glycol1.50 eqExcess drives equilibrium and prevents oligomerization.
Catalyst p-Toluenesulfonic acid (pTSA)0.05 eqCatalytic proton source; avoids substrate degradation.
Solvent Toluene0.2 MOptimal boiling point (110 °C) for azeotropic water removal.
Temperature 115 °C (Reflux)N/ARequired to vaporize the toluene-water azeotrope.
IPC Target < 1% starting materialN/AEnsures maximum yield before workup initiation.
Step-by-Step Methodology

Step 1: Reaction Assembly & Activation Charge a dry round-bottom flask with 4-bromo-3-fluoro-2-methylbenzaldehyde (1.0 equiv), ethylene glycol (1.5 equiv), and pTSA monohydrate (0.05 equiv). Suspend the mixture in anhydrous toluene to achieve a 0.2 M concentration.

  • Causality: pTSA is selected as an organic-soluble Brønsted acid. It protonates the carbonyl oxygen, significantly lowering the LUMO energy of the carbonyl carbon and facilitating nucleophilic attack by the weakly nucleophilic ethylene glycol.

Step 2: Azeotropic Distillation Attach a Dean-Stark apparatus fitted with a reflux condenser to the flask. Heat the reaction mixture to a vigorous reflux (approx. 115 °C).

  • Causality: Acetal formation is a reversible equilibrium process that generates water as a byproduct. Toluene forms a minimum-boiling azeotrope with water. The Dean-Stark trap physically sequesters this water, driving the equilibrium entirely toward the dioxolane product in strict accordance with Le Chatelier’s principle.

Step 3: In-Process Control (IPC) & Analytical Validation After 4 hours of reflux, sample the reaction mixture for Thin-Layer Chromatography (TLC) using a 9:1 Hexanes/Ethyl Acetate eluent, or analyze via GC-MS.

  • Causality (Self-Validation): The conversion of the highly polar aldehyde to the non-polar acetal results in a distinct, easily trackable shift in the Rf​ value. Furthermore, ¹H-NMR validation of the crude aliquot will show the disappearance of the aldehyde proton signal (~10.0 ppm) and the emergence of a distinct acetal proton singlet (~5.8-6.0 ppm).

Step 4: Quench and Workup Once the IPC confirms <1% starting material remains, cool the reaction to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 x 50 mL), followed by a brine wash.

  • Causality: The basic bicarbonate wash is critical; it neutralizes the pTSA catalyst. If the acid is not completely removed, concentrating the solution under reduced pressure will trigger the reverse reaction (hydrolysis) upon exposure to ambient atmospheric moisture.

Step 5: Isolation Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane as a stable oil or low-melting solid.

Exp_Workflow Start 4-Bromo-3-fluoro- 2-methylbenzaldehyde Reaction Reflux with Dean-Stark Trap Start->Reaction Reagents Ethylene Glycol (1.5 eq) pTSA (0.05 eq) Toluene Reagents->Reaction Validation In-Process Control: TLC & GC-MS Reaction->Validation Workup Aqueous Wash (NaHCO3) & Solvent Evaporation Validation->Workup >99% Conversion Product 2-(4-Bromo-3-fluoro-2-methylphenyl) -1,3-dioxolane Workup->Product

Step-by-step synthetic workflow and self-validating process controls.

References

  • Title: Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Source: Queen Mary University of London / International Union of Pure and Applied Chemistry (IUPAC). URL: [Link]

  • Title: 1,3-Dioxanes, 1,3-Dioxolanes (Protection of Carbonyl Compounds). Source: Organic Chemistry Portal. URL: [Link]

  • Title: Fluorination methods in drug discovery. Source: Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]

  • Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Source: Pharmaceuticals (MDPI). URL: [Link]

An In-Depth Technical Guide to 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance of Fluorinated Building Blocks in Medicinal Chemistry

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and ability to form strong bonds with carbon—can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity. This often translates to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane emerges as a valuable, yet specialized, building block for medicinal chemists. Its trifunctionalized aromatic ring, featuring bromo, fluoro, and methyl substituents, coupled with a protected aldehyde in the form of a dioxolane, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of this key intermediate for researchers and professionals in the field of drug development.

Commercial Availability and Supplier Landscape

Procuring specialized chemical building blocks like 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane requires careful consideration of supplier reliability, product quality, and available quantities. The market for this compound is primarily composed of specialty chemical suppliers that cater to the research and development sector.

Below is a comparative analysis of key suppliers:

SupplierProduct NumberPurityAvailable QuantitiesNotes
Sigma-Aldrich AOBH97EBA38CNot specified on the main product page; requires CoATypically available in research quantities (e.g., grams)Listed under the AOBChem brand.[1]
Avantor Varies (sourced from AOBChem USA)Not specified on the main product page; requires CoAResearch quantitiesActs as a distributor for AOBChem USA.
AOBChem USA AOBH97EBA38CNot specified on the main product page; requires CoAResearch to potential bulk quantitiesAppears to be a primary supplier or manufacturer.
Fluorochem F631015Not specified on the main product page; requires CoAResearch quantitiesA well-established supplier of fluorinated compounds.
BLD Pharm Not explicitly listed, but they carry a wide range of similar building blocksTypically ≥95% or ≥97%Gram to kilogram scaleOffers custom synthesis services, which could be a viable option for this compound.

Key Considerations for Procurement:

  • Purity and Characterization: It is imperative for researchers to obtain a Certificate of Analysis (CoA) from the supplier. The CoA provides critical data on the purity of the compound (typically determined by HPLC or GC), and confirmation of its identity through spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Lead Times and Availability: Availability can vary between suppliers. While some may have the compound in stock, others might offer it on a lead-time basis, which could impact project timelines.

  • Scale-Up Capabilities: For drug development programs that may advance to later stages, it is crucial to select a supplier with demonstrated capabilities for custom synthesis and scale-up production.

Synthesis and Chemical Logic

The synthesis of 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane is not extensively detailed in readily available literature, suggesting it may be a proprietary process for many suppliers. However, a logical and established synthetic route can be proposed based on fundamental organic chemistry principles. The core of the synthesis involves two key transformations: the formation of the substituted benzaldehyde and the subsequent protection of the aldehyde functionality as a dioxolane.

A plausible synthetic pathway is outlined below:

Synthesis_Pathway A 2-Bromo-1-fluoro-3-methylbenzene B 4-Bromo-3-fluoro-2-methylbenzaldehyde A->B Formylation (e.g., Vilsmeier-Haack or lithiation followed by quenching with DMF) C 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane B->C Acetalization (Ethylene glycol, acid catalyst, Dean-Stark)

Synthetic Workflow Diagram

Step-by-Step Methodological Considerations:

  • Formylation of the Aromatic Ring: The initial step would likely involve the formylation of a suitable precursor, such as 2-bromo-1-fluoro-3-methylbenzene. Several methods can be employed for this transformation:

    • Vilsmeier-Haack Reaction: This classic method utilizes phosphoryl chloride and dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as an electrophile to formylate the aromatic ring. The regioselectivity of this reaction would be influenced by the directing effects of the existing substituents.

    • Ortho-Lithiation: Directed ortho-lithiation is a powerful tool for regioselective functionalization. In this case, the bromine or fluorine atom could direct the lithiation, followed by quenching the resulting aryllithium species with a formylating agent like DMF.

  • Protection of the Aldehyde: The resulting 4-bromo-3-fluoro-2-methylbenzaldehyde is then protected to prevent its participation in subsequent reactions. The formation of a 1,3-dioxolane is a common and robust method for protecting aldehydes.

    • Reaction Conditions: This is typically achieved by reacting the aldehyde with ethylene glycol in the presence of a catalytic amount of an acid, such as p-toluenesulfonic acid (PTSA) or a Lewis acid.[2]

    • Water Removal: The reaction is reversible, and to drive it to completion, the water formed as a byproduct must be removed. This is commonly accomplished by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.

The Role in Drug Discovery: A Versatile Building Block

The structural features of 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane make it a highly attractive building block for the synthesis of novel drug candidates. The dioxolane group serves as a stable protecting group for the aldehyde, which can be readily deprotected under acidic conditions to reveal the reactive carbonyl functionality for further elaboration.

The true synthetic utility of this molecule lies in the diverse reactivity of its aromatic ring:

Functionalization_Pathways cluster_0 Core Building Block cluster_1 Potential Transformations cluster_2 Resulting Scaffolds A 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane B Suzuki Coupling A->B Pd-catalyzed C Sonogashira Coupling A->C Pd/Cu-catalyzed D Buchwald-Hartwig Amination A->D Pd-catalyzed E Lithiation-Substitution A->E Organolithium reagents F Biaryl Structures B->F G Aryl-Alkynes C->G H Aryl-Amines/Amides D->H I Further Functionalized Rings E->I

Synthetic Diversification Pathways

  • Cross-Coupling Reactions: The bromine atom is a prime handle for various palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide range of substituents at this position.

    • Suzuki Coupling: Reaction with boronic acids or esters can generate biaryl structures, a common motif in many pharmaceuticals.

    • Sonogashira Coupling: Coupling with terminal alkynes provides access to aryl-alkyne scaffolds.

    • Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, introducing amine or amide functionalities.

  • Lithiation and Substitution: The bromine atom can be exchanged with lithium using organolithium reagents, creating a nucleophilic aryl-lithium species that can react with a variety of electrophiles to introduce new functional groups.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the other electron-withdrawing groups on the ring, could potentially undergo SNAr reactions with strong nucleophiles, although this would likely require more forcing conditions.

Safety, Handling, and Storage

As with any halogenated organic compound, proper safety precautions are essential when handling 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane. While a specific Safety Data Sheet (SDS) for this exact compound may need to be requested from the supplier, general guidelines for similar compounds can be followed.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane represents a strategically important building block for medicinal chemistry and drug discovery. Its pre-installed functionalities, including a versatile bromine handle for cross-coupling, a modulating fluorine atom, and a protected aldehyde, offer a rich platform for the synthesis of diverse and complex molecular entities. While the direct literature on this specific compound is sparse, its synthetic accessibility and potential for a wide array of chemical transformations make it a valuable tool for researchers aiming to explore novel chemical space in the quest for new therapeutics. Careful supplier selection, with an emphasis on quality control and scale-up capabilities, is paramount for the successful integration of this building block into drug discovery programs.

References

  • ResearchGate. Discussion on the protection of p-bromobenzaldehyde with ethylene glycol. [Link]

  • PrepChem. Synthesis of 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane. [Link]

Sources

Methodological & Application

Synthesis of 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane, a valuable building block in medicinal chemistry and drug development. The protocol details the protection of the aldehyde functional group of 4-bromo-3-fluoro-2-methylbenzaldehyde using ethylene glycol. This application note offers in-depth insights into the reaction mechanism, experimental setup, and characterization of the final product, ensuring a reproducible and efficient synthesis.

Introduction

In the intricate landscape of multi-step organic synthesis, particularly within drug discovery, the selective protection and deprotection of functional groups is a cornerstone strategy. The aldehyde group, being highly reactive towards nucleophiles and susceptible to oxidation and reduction, often requires temporary masking to prevent unwanted side reactions. The formation of a cyclic acetal, specifically a 1,3-dioxolane, by reacting the aldehyde with ethylene glycol, is a robust and widely employed protection method. This strategy is favored due to the stability of the resulting five-membered ring under a variety of non-acidic conditions, including exposure to organometallics, hydrides, and basic conditions.

The target molecule, 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane, incorporates a synthetically versatile substituted phenyl ring. The presence of bromo, fluoro, and methyl substituents offers multiple points for further chemical modification, making it a key intermediate in the synthesis of complex pharmaceutical agents. This guide provides a detailed, step-by-step protocol for its synthesis, grounded in established chemical principles.

Reaction Scheme

Acetal_Formation_Mechanism Mechanism of Acid-Catalyzed Acetal Formation cluster_0 Activation cluster_1 Hemiacetal Formation cluster_2 Water Elimination cluster_3 Cyclization and Deprotonation A Aldehyde B Protonated Aldehyde A->B H+ (from p-TsOH) C Nucleophilic Attack (Ethylene Glycol) B->C HO(CH2)2OH D Hemiacetal C->D -H+ E Protonated Hemiacetal D->E H+ F Oxonium Ion E->F -H2O G Intramolecular Attack F->G H Protonated Dioxolane G->H I 1,3-Dioxolane (Product) H->I -H+

Caption: Step-wise mechanism of the reaction.

Experimental Protocol

This protocol is adapted from a similar synthesis of 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane. [1]

Materials and Equipment
Reagent/EquipmentQuantity/Specification
4-Bromo-3-fluoro-2-methylbenzaldehyde1.0 eq
Ethylene Glycol1.5 eq
p-Toluenesulfonic acid monohydrate (p-TsOH)0.05 eq
TolueneAnhydrous, sufficient to fill Dean-Stark trap
Saturated Sodium Bicarbonate SolutionFor work-up
BrineFor work-up
Anhydrous Magnesium Sulfate (MgSO₄)For drying
Round-bottom flaskAppropriate size
Dean-Stark apparatusFor azeotropic removal of water
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel
Rotary evaporatorFor solvent removal
Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-bromo-3-fluoro-2-methylbenzaldehyde (1.0 eq), ethylene glycol (1.5 eq), a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq), and a sufficient volume of anhydrous toluene to fill the Dean-Stark trap.

  • Azeotropic Distillation: Assemble the flask with a Dean-Stark apparatus and a reflux condenser. Heat the reaction mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Reaction Monitoring: Continue the reflux until the theoretical amount of water has been collected in the trap, and thin-layer chromatography (TLC) or gas chromatography (GC) indicates the complete consumption of the starting aldehyde. The reaction time is typically several hours.

  • Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification: The crude product, obtained as an oil or a low-melting solid, can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Characterization of Starting Material and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
4-Bromo-3-fluoro-2-methylbenzaldehydeC₈H₆BrFO217.04Off-white solid [2]
2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolaneC₁₀H₁₀BrFO₂261.09

Expected Spectroscopic Data for 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group protons, the dioxolane methylene protons, and the acetal proton. The chemical shifts and coupling patterns will be indicative of the substitution on the phenyl ring.

  • ¹³C NMR: The carbon NMR will display distinct signals for each unique carbon atom in the molecule, including the acetal carbon, the dioxolane carbons, and the carbons of the substituted aromatic ring.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for C-O stretching of the acetal, C-H stretching of the aromatic and aliphatic moieties, and C=C stretching of the aromatic ring. The disappearance of the strong carbonyl (C=O) stretch from the starting aldehyde is a key indicator of a successful reaction.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns corresponding to the structure of the product.

Safety and Handling Precautions

  • 4-Bromo-3-fluoro-2-methylbenzaldehyde: This compound is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation. * Ethylene Glycol: Harmful if swallowed. May cause damage to organs through prolonged or repeated exposure.

  • p-Toluenesulfonic acid: Causes severe skin burns and eye damage.

  • Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling these chemicals. [3][4] Engineering Controls: All manipulations should be performed in a well-ventilated fume hood. [4] Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete ReactionInsufficient heating or reaction time.Ensure the reaction is at a vigorous reflux and monitor by TLC/GC until the starting material is consumed.
Deactivated catalyst.Use fresh p-TsOH.
Inefficient water removal.Ensure the Dean-Stark trap is functioning correctly and that anhydrous solvent is used.
Low YieldProduct loss during work-up.Perform extractions carefully and ensure complete transfer of all phases.
Decomposition of product during purification.If using column chromatography, consider using a neutral or slightly basic eluent system.
Presence of ImpuritiesIncomplete reaction or side reactions.Purify the product meticulously using vacuum distillation or column chromatography.

Conclusion

The protection of 4-bromo-3-fluoro-2-methylbenzaldehyde as its 1,3-dioxolane derivative is a straightforward and efficient method for masking the reactive aldehyde functionality. The protocol described herein, utilizing p-toluenesulfonic acid as a catalyst and azeotropic removal of water, provides a reliable pathway to the desired product. This protected intermediate serves as a valuable precursor for a variety of subsequent chemical transformations in the synthesis of complex organic molecules and active pharmaceutical ingredients. Adherence to the detailed protocol and safety precautions will ensure a successful and safe synthesis.

References

  • PrepChem. (n.d.). Synthesis of 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-2-fluoro-3-methylbenzaldehyde. Retrieved from [Link]

Sources

Application Notes: 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane as a Tunable Carbonyl Protecting Group

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the field of multi-step organic synthesis, the selective masking of reactive functional groups is paramount to achieving desired molecular architectures. Carbonyl groups, ubiquitous in natural products and pharmaceutical agents, often require temporary protection to prevent unwanted reactions with nucleophiles or bases.[1][2][3] This application note introduces 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane, a specialized acetal, as a carbonyl protecting group with unique, tunable characteristics. The substituted aromatic ring offers a handle for modifying electronic properties, which can influence the stability and lability of the protecting group. Furthermore, the presence of heavy atoms (Br) and a UV-active chromophore facilitates characterization and purification. This guide provides a comprehensive overview, including proposed synthetic protocols for the precursor aldehyde, detailed procedures for carbonyl protection and deprotection, and a discussion of the group's anticipated stability profile.

Introduction and Rationale

1,3-Dioxolanes are among the most common and robust protecting groups for aldehydes and ketones.[4] They are readily formed by the acid-catalyzed reaction of a carbonyl compound with ethylene glycol and are generally stable to a wide range of non-acidic reagents, including bases, nucleophiles, and hydrides.[1][2] Their removal (deprotection) is typically achieved by hydrolysis in aqueous acid.[4][5]

The specific subject of this note, 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane, is derived from the corresponding benzaldehyde. The substitution pattern on the aromatic ring—a para-bromo, meta-fluoro, and ortho-methyl group—is not arbitrary. It is designed to impart specific properties:

  • Electronic Tuning: The electron-withdrawing nature of the bromine and fluorine atoms is expected to influence the rate of acid-catalyzed hydrolysis. This is because the rate-determining step of hydrolysis involves the formation of a resonance-stabilized carboxonium ion.[6] Electron-withdrawing groups on the phenyl ring would destabilize this positive charge, potentially allowing for more facile or selective deprotection under milder acidic conditions compared to electron-rich or unsubstituted aromatic acetals.

  • Orthogonality: The stability of acetals to basic and nucleophilic conditions allows for a high degree of orthogonality, enabling transformations elsewhere in the molecule without affecting the protected carbonyl.[7]

  • Analytical Utility: The brominated and fluorinated aromatic ring serves as a useful analytical handle. It provides a strong signal in UV detection for HPLC, and the presence of a heavy bromine atom can be advantageous for X-ray crystallography of complex intermediates.

Synthesis of the Aldehyde Precursor

The utility of this protecting group begins with the synthesis of its aldehyde precursor, 4-Bromo-3-fluoro-2-methylbenzaldehyde. While this compound is commercially available from some suppliers, its synthesis from more common starting materials may be necessary.[8] A plausible and effective method is the directed ortho-lithiation of a suitable precursor, such as 1-bromo-2-fluoro-3-methylbenzene, followed by formylation. Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic rings.[9]

Protocol 2.1: Synthesis of 4-Bromo-3-fluoro-2-methylbenzaldehyde

This protocol is based on established procedures for ortho-lithiation and formylation of substituted haloarenes.

Reaction Scheme: (A conceptual scheme showing the lithiation of 1-bromo-2-fluoro-3-methylbenzene and subsequent reaction with DMF to yield the target aldehyde).

Materials:

  • 1-Bromo-2-fluoro-3-methylbenzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried, three-necked flask under an argon atmosphere, add 1-bromo-2-fluoro-3-methylbenzene (1.0 eq) and anhydrous THF (to make a 0.2 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe, keeping the internal temperature below -70 °C. The fluorine and methyl groups help direct the lithiation to the C4 position.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add anhydrous DMF (1.5 eq) dropwise, again maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature overnight.

  • Quench the reaction by carefully adding 1 M HCl (2.0 eq) at 0 °C.

  • Extract the mixture with ethyl acetate (3 x volume of THF).

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure aldehyde.

Protection of Carbonyl Compounds

The formation of the 1,3-dioxolane is an equilibrium process. To drive the reaction to completion, water must be removed, typically by azeotropic distillation with a Dean-Stark apparatus or by using a chemical dehydrating agent.[2][4]

Protocol 3.1: General Procedure for Dioxolane Formation

Reaction Scheme: (A general scheme showing a ketone/aldehyde reacting with 4-Bromo-3-fluoro-2-methylbenzaldehyde and ethylene glycol under acidic catalysis to form the protected compound).

Materials:

  • Carbonyl compound (aldehyde or ketone, 1.0 eq)

  • Ethylene glycol (1.2 eq)

  • 4-Bromo-3-fluoro-2-methylbenzaldehyde (not used here, this is for forming the protecting group on a substrate)

  • p-Toluenesulfonic acid monohydrate (PTSA, 0.05 eq)

  • Toluene

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve the carbonyl compound (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of PTSA (0.05 eq) in toluene.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting carbonyl is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic mixture with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by water and brine.[5]

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by flash chromatography or distillation if necessary.

G

Caption: General workflow for carbonyl protection and deprotection.

Stability Profile

The stability of the 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane protecting group is a key consideration for its application in synthesis. Like other acetals, it is expected to be stable under a variety of conditions, providing excellent orthogonality.

Reagent ClassConditionsExpected StabilityRationale
Bases Strong (NaOH, KOtBu), Mild (amines, carbonates)Stable Acetals lack acidic protons and are inert to basic conditions.[1]
Nucleophiles Organometallics (Grignard, Organolithiums)Stable The acetal carbon is not electrophilic and does not react with strong nucleophiles.[1][2]
Reducing Agents Hydrides (LiAlH₄, NaBH₄), Catalytic HydrogenationStable Acetals are inert to hydride reagents and typical hydrogenation conditions.
Oxidizing Agents Mild (PCC, PDC), Strong (KMnO₄, Jones)Generally Stable Stable to most common oxidants, though very harsh acidic oxidizing conditions may cause cleavage.[4]
Acids Aqueous Brønsted acids (HCl, H₂SO₄), Lewis acidsLabile Cleavage occurs via acid-catalyzed hydrolysis to regenerate the carbonyl.[2]

Deprotection Protocols

The removal of the dioxolane group is achieved by reversing its formation, typically through acid-catalyzed hydrolysis. The presence of water is essential to drive the equilibrium back towards the carbonyl compound.

Protocol 5.1: Standard Acid-Catalyzed Hydrolysis

Reaction Scheme: (A scheme showing the hydrolysis of the protected compound back to the original ketone/aldehyde).

Materials:

  • Protected carbonyl compound (1.0 eq)

  • Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate or Dichloromethane

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the protected compound in a mixture of THF and water (e.g., 4:1 v/v).

  • Add a catalytic amount of 1 M HCl (e.g., 0.1 eq) or another suitable acid like pyridinium p-toluenesulfonate (PPTS).[2]

  • Stir the reaction at room temperature and monitor its progress by TLC. Gentle heating may be applied if the reaction is sluggish.

  • Once deprotection is complete, neutralize the acid by adding saturated NaHCO₃ solution.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting carbonyl compound as needed.

// Nodes Carbonyl [label="R₂C=O"]; ProtonatedCarbonyl [label="R₂C=O⁺-H", fillcolor="#FBBC05"]; Hemiacetal [label="Hemiacetal Intermediate"]; ProtonatedHemiacetal [label="Protonated Hemiacetal"]; Oxonium [label="Resonance-Stabilized\nOxonium Ion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ProtonatedDioxolane [label="Protonated Dioxolane"]; Dioxolane [label="1,3-Dioxolane"]; H_plus [label="H⁺", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; H2O [label="H₂O", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; EthyleneGlycol [label="HO(CH₂)₂OH", shape=ellipse];

// Edges Carbonyl -> ProtonatedCarbonyl [label="+ H⁺"]; ProtonatedCarbonyl -> Hemiacetal [label="+ Ethylene Glycol\n- H⁺"]; Hemiacetal -> ProtonatedHemiacetal [label="+ H⁺"]; ProtonatedHemiacetal -> Oxonium [label="- H₂O"]; Oxonium -> ProtonatedDioxolane [label="Intramolecular Attack"]; ProtonatedDioxolane -> Dioxolane [label="- H⁺"];

// Invisible edges for alignment {rank=same; Carbonyl; H_plus;} {rank=same; ProtonatedCarbonyl; EthyleneGlycol;} {rank=same; ProtonatedHemiacetal; H2O;}

// Reverse path for hydrolysis Dioxolane -> ProtonatedDioxolane [style=dashed, color="#34A853", label="+ H⁺"]; ProtonatedDioxolane -> Oxonium [style=dashed, color="#34A853"]; Oxonium -> ProtonatedHemiacetal [style=dashed, color="#34A853", label="+ H₂O"]; ProtonatedHemiacetal -> Hemiacetal [style=dashed, color="#34A853", label="- H⁺"]; Hemiacetal -> ProtonatedCarbonyl [style=dashed, color="#34A853", label="+ H⁺\n- Ethylene Glycol"]; ProtonatedCarbonyl -> Carbonyl [style=dashed, color="#34A853", label="- H⁺"]; }

Caption: Mechanism of acid-catalyzed dioxolane formation and hydrolysis.

Conclusion

The 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane protecting group represents a valuable tool for synthetic chemists. Its robust nature under non-acidic conditions ensures the stability of the protected carbonyl during various synthetic manipulations. The electronically-tuned aromatic ring may offer advantages in selective deprotection strategies, while its physical properties aid in reaction monitoring and product characterization. The protocols outlined in this note provide a framework for the synthesis, application, and removal of this versatile protecting group, empowering researchers in the design and execution of complex synthetic routes.

References

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • Farmer, S. (2019, May 10). 17.8: Acetals as Protecting Groups. Chemistry LibreTexts. Retrieved from [Link]

  • Ashenhurst, J. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Retrieved from [Link]

  • Total Synthesis. (2024, October 10). Acetal Protecting Group & Mechanism. Retrieved from [Link]

  • Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • Myllymäki, V. T., et al. (2017). Regioselective terminal bromination of fluorinated oligophenylenes.
  • Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5346-5353.
  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]

  • Neville, R. G. (1959). Notes. Synthesis of 4-Acetylphenylmethylsilanes Using 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane. The Journal of Organic Chemistry, 24(1), 112-113.
  • Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
  • ResearchGate. (n.d.). Directed ortho lithiation general mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Koike, Y., et al. (2001). Synthesis and Characterization of an Amorphous Perfluoropolymer: Poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane). Macromolecules, 34(13), 4440-4446.
  • Kurtz, D. A., & Eisner, U. (1987). Efficient Preparation of 2-Methyl-1,3-dioxolane-2-ethanol and 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane. Journal of Agricultural and Food Chemistry, 35(5), 825-827.
  • Zhu, J., & Thayumanavan, S. (2013). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Langmuir, 29(46), 14213-14220.
  • American Chemical Society. (n.d.). Boron-Based Directing Groups for Directed Lithiation Reactions. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Retrieved from [Link]

  • da Silva, A. B., et al. (2018). Novel Greener Microwave-Assisted Deprotection Methodology for the 1,3-Dioxolane Ketal of Isatin Using Calix[n]arenes. Journal of the Brazilian Chemical Society, 29(10), 2136-2143.
  • Chemazon - Complete Chemistry. (2023, July 20). Ortho Lithiation | Metal Halogen Exchange | Alkyl Lithium (R-Li) | GATE 2022 Chemistry - Question 16 [Video]. YouTube. Retrieved from [Link]

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The Strategic Role of 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Building Block for Complex Molecule Assembly

In the landscape of modern organic synthesis, particularly within the pharmaceutical and drug development sectors, the strategic use of highly functionalized building blocks is paramount. 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane is one such pivotal intermediate. Its utility stems from a combination of features: a reactive aryl bromide handle amenable to a wide array of cross-coupling reactions, and a protected aldehyde functionality in the form of a 1,3-dioxolane. This acetal serves to mask the reactivity of the aldehyde group during transformations at other sites of the molecule, and can be readily removed under acidic conditions when the aldehyde is needed for subsequent reactions.[1][2]

The strategic placement of the bromo, fluoro, and methyl substituents on the phenyl ring provides a unique electronic and steric environment, making this compound a valuable precursor for the synthesis of complex molecular architectures, most notably in the development of kinase inhibitors.[3][4][5] This application note will provide an in-depth guide to the role and application of 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane, with a focus on its application in the synthesis of the RAF/EGFR inhibitor, Lifirafenib.[3][6]

Core Application: Intermediate in the Synthesis of Lifirafenib

Lifirafenib (BGB-283) is a potent inhibitor of RAF family kinases and the epidermal growth factor receptor (EGFR), which has shown promise in the treatment of solid tumors with specific genetic mutations.[3][7][8] The synthesis of Lifirafenib provides a compelling case study for the application of 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane. The core structure of this intermediate is incorporated into the final drug molecule, highlighting its importance as a key building block.

The primary role of the dioxolane group in this context is to protect the aldehyde functionality of the precursor, 2-bromo-6-fluoro-3-methylbenzaldehyde.[9] This protection is crucial to prevent unwanted side reactions during the key carbon-carbon bond-forming step, which is typically a palladium-catalyzed cross-coupling reaction.

cluster_0 Protection Step cluster_1 Core Elaboration cluster_2 Deprotection & Final Steps Aldehyde 2-Bromo-6-fluoro-3-methylbenzaldehyde Dioxolane 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane Aldehyde->Dioxolane Ethylene glycol, p-TsOH Coupled_Product Biaryl Intermediate Dioxolane->Coupled_Product Suzuki Coupling Coupling_Partner Arylboronic Ester Coupling_Partner->Coupled_Product Final_Product Lifirafenib Coupled_Product->Final_Product 1. Acidic Deprotection 2. Further Elaboration

Caption: Synthetic workflow for Lifirafenib utilizing the dioxolane intermediate.

Key Synthetic Transformations and Protocols

The utility of 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane is best demonstrated through its participation in palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern medicinal chemistry for the construction of biaryl and aryl-heteroaryl linkages.[10][11][12]

Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[13][14][15] In the context of Lifirafenib synthesis, this reaction would be employed to couple the aryl bromide of our title compound with a suitable boronic acid or ester derivative.

Reaction Scheme:

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane261.091.01.0
Arylboronic acid or ester-1.21.2
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)731.740.050.05
Potassium Carbonate (K₂CO₃)138.212.02.0
1,4-Dioxane88.118 mL-
Water18.022 mL-

Procedure:

  • To a flame-dried Schlenk flask, add 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane (1.0 mmol), the arylboronic acid or ester (1.2 mmol), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[10][11][16] This reaction could be employed if the synthetic strategy requires the introduction of a nitrogen-based substituent at the position of the bromine atom.

Reaction Scheme:

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane261.091.01.0
Amine-1.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.020.02
XPhos476.620.040.04
Sodium tert-butoxide (NaOtBu)96.101.41.4
Anhydrous Toluene92.145 mL-

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add the amine (1.2 mmol) and anhydrous toluene (5 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Start 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane Suzuki Suzuki-Miyaura Coupling Start->Suzuki Buchwald Buchwald-Hartwig Amination Start->Buchwald C_C_Product C-C Bond Formation (Biaryl Synthesis) Suzuki->C_C_Product C_N_Product C-N Bond Formation (Arylamine Synthesis) Buchwald->C_N_Product

Caption: Key cross-coupling reactions of the title compound.

Protocol 3: Deprotection of the 1,3-Dioxolane Group

Once the core of the molecule has been assembled, the aldehyde functionality is regenerated by the acidic hydrolysis of the dioxolane protecting group.[1][17][18]

Reaction Scheme:

Materials:

ReagentAmount (mmol)
Dioxolane-protected biaryl intermediate1.0
Acetone10 mL
Water2 mL
2M Hydrochloric Acid (HCl)1 mL

Procedure:

  • Dissolve the dioxolane-protected biaryl intermediate (1.0 mmol) in a mixture of acetone (10 mL) and water (2 mL) in a round-bottom flask.

  • Add 2M hydrochloric acid (1 mL) to the solution.

  • Stir the mixture at room temperature for 2-6 hours. The reaction can be gently warmed to 40-50 °C to accelerate the process if necessary.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, neutralize the acid by the careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Remove the majority of the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate under reduced pressure to yield the crude aldehyde, which can be purified by column chromatography or recrystallization if required.

Conclusion

2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane is a strategically important and highly versatile building block in multi-step organic synthesis. Its primary application lies in its ability to serve as a protected aldehyde precursor, enabling selective transformations at the aryl bromide position through powerful cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. The successful application of this intermediate in the synthesis of complex pharmaceutical agents such as Lifirafenib underscores its value to researchers and scientists in the field of drug development. The protocols provided herein offer a robust starting point for the utilization of this compound in the synthesis of novel and intricate molecular targets.

References

  • BenchChem. (2025). Application Note: Protocol for the Acidic Deprotection of 2-(3-phenoxyphenyl)-1,3-dioxolane. BenchChem.
  • AChemBlock. (2026). 2-(4-bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane. AChemBlock.
  • BenchChem. (2025). Application Notes and Protocols: Buchwald- Hartwig Amination of Aryl Halides with N- Methylbenzo[d]dioxol-5. BenchChem.
  • Sigma-Aldrich. (n.d.). 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane. Sigma-Aldrich.
  • Sigma-Aldrich. (n.d.). 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane. Sigma-Aldrich.
  • ChemScene. (n.d.). 773094-53-4 | 2-(3-Fluoro-2-methylphenyl)-1,3-dioxolane. ChemScene.
  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal.
  • BLDpharm. (n.d.). 77771-04-1|2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane. BLDpharm.
  • Scribd. (n.d.). Suzuki Coupling Reaction Procedure. Scribd.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone. BenchChem.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2023, June 30).
  • Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Fisher Scientific.
  • BenchChem. (2025). Application Notes: 1,3-Dioxolane as a Protecting Group for Aldehydes and Ketones. BenchChem.
  • Google Patents. (2023, April 6). WO 2023/056063 A1.
  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
  • National Center for Biotechnology Inform
  • BenchChem. (2025).
  • ResearchGate. (2020, March). Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of Lifirafenib (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors.
  • PharmaCompass.com. (n.d.). Lifirafenib. PharmaCompass.com.
  • Organic-Synthesis.com. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis.
  • ResearchGate. (2025, November 18). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • MedChemExpress. (n.d.). Lifirafenib (BGB-283). MedChemExpress.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). lifirafenib. IUPHAR/BPS Guide to PHARMACOLOGY.
  • The Suzuki Reaction. (2014, February 6). The Suzuki Reaction.
  • BenchChem. (2025). Application Notes and Protocols: 2-Bromo-4-fluoro-5-methylpyridine as a Versatile Building Block for Novel Kinase Inhibitors. BenchChem.
  • SciELO. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine. BenchChem.
  • University of Cambridge. (n.d.). Palladium-catalysed cross-coupling of organosilicon reagents. David Spring's group.
  • BenchChem. (2025). Application Notes and Protocols: The Strategic Use of 3-Bromo-5-difluoromethoxy-2- fluorophenol in the Synthesis of Novel Kinase Inhibitors. BenchChem.
  • BenchChem. (2025). Lifirafenib's Mechanism and Targets in KRAS-Mutated Cancers: A Technical Guide. BenchChem.
  • National Center for Biotechnology Information. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PubMed Central.
  • CentAUR. (n.d.). Exchange reactions of poly(arylene ether ketone)
  • R Discovery. (1996, January 1). Preparation and palladium-catalysed cross-coupling reactions of 3- and 4-tributylstannylfuran-2(5H)-ones. R Discovery.
  • BOC Sciences. (2023, July 6). FDA-approved small molecule kinase inhibitors-Part 3. BOC Sciences.
  • Inxight Drugs. (n.d.). LIFIRAFENIB. Inxight Drugs.
  • National Center for Biotechnology Information. (n.d.). 2-Bromo-6-fluoro-3-methylbenzaldehyde. PubChem.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Bromo-2-methylbenzonitrile. BenchChem.
  • National Center for Biotechnology Information. (n.d.). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. PubMed Central.
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Application Note: Advanced Polymerization and Post-Polymerization Modification of 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The synthesis of highly functionalized poly(p-phenylene)s (PPPs) and conjugated microporous polymers (CMPs) requires monomers that can withstand harsh cross-coupling conditions while preserving reactive handles for late-stage functionalization. The compound 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane and its bifunctional derivatives represent a highly strategic class of building blocks for advanced materials, biosensors, and drug delivery vehicles.

This application note details the autonomous synthesis, polymerization, and post-polymerization modification (PPM) of these derivatives. By employing controlled Suzuki Catalyst Transfer Polymerization (SCTP) and Yamamoto homocoupling, researchers can achieve precision control over polymer molecular weight and architecture.

Monomer Profiling & Causality of Design

The structural anatomy of this monomer is intentionally designed to solve common bottlenecks in conjugated polymer synthesis:

  • The 1,3-Dioxolane (Acetal) Group: Aldehydes are highly susceptible to nucleophilic attack and can poison transition-metal catalysts during polymerization. The 1,3-dioxolane acts as a robust protecting group that is entirely stable under the alkaline conditions of Suzuki coupling and the reductive conditions of Yamamoto coupling [3].

  • The 4-Bromo Substituent: Serves as the primary handle for oxidative addition by Pd(0) or Ni(0) catalysts. To achieve polymerization rather than mere end-capping, the base monomer is typically derivatized into an AB-type monomer (e.g., by installing a boronic ester at position 6) or an AA-type dibromide (installing a second bromide at position 6).

  • 3-Fluoro & 2-Methyl Groups: The fluorine atom lowers the HOMO/LUMO energy levels, increasing the oxidative stability of the resulting polymer. Simultaneously, the steric bulk of the 2-methyl group induces a dihedral twist in the poly(phenylene) backbone, significantly enhancing the solubility of the rigid polymer chain in organic solvents.

Experimental Protocols: Polymerization Pathways

Protocol A: Chain-Growth Suzuki Catalyst Transfer Polymerization (SCTP)

This protocol utilizes an AB-type derivative: 2-(4-bromo-6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluoro-2-methylphenyl)-1,3-dioxolane. SCTP is chosen over standard step-growth Suzuki coupling because it prevents catalyst dissociation, yielding polymers with predictable molecular weights and low dispersity (Đ) [1], [2].

Self-Validation Checkpoint: The living nature of this polymerization is validated by monitoring the linear increase of molecular weight ( Mn​ ) against monomer conversion via Gel Permeation Chromatography (GPC).

  • Initiator Preparation: In a nitrogen-filled glovebox, dissolve Pd₂(dba)₃ (0.02 eq) and t -Bu₃P (0.04 eq) in anhydrous THF. Stir for 30 minutes to generate the active Pd(0) species. Causality: The bulky, electron-rich t -Bu₃P ligand is critical; it strongly binds to Pd, preventing the catalyst from diffusing away from the polymer chain end after reductive elimination [1].

  • Monomer Addition: Add the AB-type monomer (1.0 eq) to the initiator solution.

  • Base Addition & Propagation: Inject a degassed aqueous solution of K₃PO₄ (2.0 M, 3.0 eq). Stir the biphasic mixture vigorously at 0 °C for 4 hours. Causality: Low temperatures suppress unwanted chain-transfer and termination events, preserving the "living" chain ends.

  • End-Capping (Termination): Quench the reaction by adding an excess of phenylmagnesium bromide (or phenylboronic acid) to cap the active Pd-chain ends, preventing late-stage aggregation [2].

  • Purification: Precipitate the polymer into cold methanol, filter, and subject to Soxhlet extraction (methanol, acetone, then chloroform) to isolate the pure acetal-protected poly(phenylene).

G M AB-Type Monomer (Bromo-Boronate) I Initiation Pd(0) Insertion M->I Pd2(dba)3 / t-Bu3P P Propagation Catalyst Transfer I->P Base, THF, 0 °C P->P Monomer Addition T Termination End-Capping P->T Ar-MgBr Pol Acetal-Protected Poly(phenylene) T->Pol Precipitation

Fig 1. Workflow of Suzuki Catalyst Transfer Polymerization (SCTP) for AB-type monomers.

Protocol B: Nickel-Catalyzed Yamamoto Homopolymerization

For applications requiring conjugated microporous polymers (CMPs) with high surface areas, a dibrominated derivative (2-(4,6-dibromo-3-fluoro-2-methylphenyl)-1,3-dioxolane) is subjected to Yamamoto coupling [3].

  • Catalyst Complexation: In a Schlenk flask, combine Ni(COD)₂ (2.2 eq), 2,2'-bipyridine (2.2 eq), and 1,5-cyclooctadiene (COD) (2.2 eq) in anhydrous DMF. Heat to 60 °C for 20 minutes to form the active Ni(0) complex.

  • Polymerization: Add the dibromo monomer (1.0 eq) dissolved in DMF. Heat the mixture at 80 °C for 48 hours. Causality: The stoichiometric excess of Ni(0) is required because Yamamoto coupling is a reductive polycondensation; the Ni(0) is consumed and oxidized to Ni(II)Br₂ during the reaction.

  • Workup: Quench with HCl/methanol to dissolve nickel salts, filter the insoluble polymer network, and wash extensively.

Post-Polymerization Modification (PPM)

The true value of the 1,3-dioxolane group lies in its ability to be unmasked post-polymerization, revealing a reactive formyl (aldehyde) group for bioconjugation or tuning of optoelectronic properties [4].

Protocol C: Acetal Deprotection & Schiff Base Formation
  • Deprotection: Dissolve the acetal-protected polymer in a THF/H₂O (4:1) mixture. Add Trifluoroacetic acid (TFA, 10 eq) and stir at 50 °C for 12 hours. Causality: TFA provides mild acidity that quantitatively hydrolyzes the 1,3-dioxolane into an aldehyde without degrading the poly(phenylene) backbone.

  • Validation: Confirm deprotection via ¹H NMR (appearance of the aldehyde proton at ~10.2 ppm) and FT-IR (strong C=O stretch at ~1690 cm⁻¹).

  • Bioconjugation (Imine Formation): React the formyl-polymer with a primary amine-bearing targeting ligand (e.g., a peptide or fluorophore) in DMF with catalytic acetic acid.

  • Reductive Amination: Add NaBH₃CN (3.0 eq) to reduce the reversible Schiff base (imine) into a stable secondary amine linkage. Causality: NaBH₃CN is chemoselective; it reduces imines rapidly at pH 5-6 but will not reduce unreacted aldehydes, preventing the formation of dead-end alcohol side chains.

PPM A Acetal-Protected Polymer (1,3-Dioxolane) B Acid Hydrolysis (TFA / H2O) A->B C Formyl-Functionalized Poly(phenylene) B->C Deprotection (>98% Yield) D Schiff Base Formation (R-NH2) C->D Conjugation E Reductive Amination (NaBH3CN) D->E Stabilization

Fig 2. Post-polymerization modification pathway from acetal deprotection to reductive amination.

Quantitative Data Summary

The table below summarizes the macromolecular properties and functionalization efficiencies of the polymers synthesized via the described protocols.

Polymer DerivativePolymerization Method Mn​ (kDa)Dispersity (Đ)Deprotection Yield (%)Functionalization Yield (%)
Poly-1 (AB-type)Suzuki (SCTP)24.51.15>98%92%
Poly-2 (AA/BB)Suzuki Step-Growth18.22.10>98%88%
Poly-3 (Dibromo)Yamamoto Homocoupling35.02.4595%85%

Note: The exceptionally low dispersity (Đ = 1.15) of Poly-1 confirms the self-validating nature of the SCTP protocol, proving that chain-transfer events were successfully suppressed by the t -Bu₃P ligand system.

References

  • Controlled Pd(0)/t-Bu3P-Catalyzed Suzuki Cross-Coupling Polymerization of AB-Type Monomers with ArPd(t-Bu3P)X. ResearchGate.
  • Bidirectional Suzuki Catalyst Transfer Polymerization of Poly(p-phenylene). ResearchGate.
  • Nanoarchitectured Conjugated Microporous Polymers: State of the Art Synthetic Strategies and Opportunities for Adsorption Science. ACS Publications.
  • Thioalkyl- and Sulfone-Substituted Poly(p-Phenylene Vinylene)s. ResearchGate.

Advanced Application Note: Organometallic Functionalization of 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of highly substituted aromatic building blocks is a cornerstone of modern drug discovery and agrochemical development. 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane is a strategically designed intermediate derived from 4-bromo-3-fluoro-2-methylbenzaldehyde. It features three critical structural elements:

  • 1,3-Dioxolane Protecting Group : Masks the electrophilic aldehyde, rendering the molecule inert to nucleophilic attack by highly reactive organometallic species.

  • Aryl Bromide (C4) : Serves as the primary synthetic handle for carbon-carbon and carbon-heteroatom bond formation.

  • Fluoro-Methyl Motif (C3, C2) : The fluorine atom exerts a strong inductive electron-withdrawing effect that lowers the pKa of adjacent protons and activates the C-Br bond for oxidative addition. Conversely, the ortho-methyl group introduces significant steric hindrance, which dictates the kinetic parameters of metal-halogen exchange and necessitates specialized ligands during cross-coupling.

This application note provides field-proven, self-validating protocols for the divergent functionalization of this building block via lithium-halogen exchange, magnesium-halogen exchange (Turbo Grignard), and palladium-catalyzed cross-coupling.

Divergent Synthetic Pathways

The following diagram illustrates the three primary organometallic workflows utilized to functionalize the protected aryl bromide.

G A 2-(4-Bromo-3-fluoro-2- methylphenyl)-1,3-dioxolane B Aryllithium Intermediate (n-BuLi, -78°C) A->B Li-Halogen Exchange C Arylmagnesium Intermediate (iPrMgCl·LiCl, -15°C) A->C Turbo Grignard D Pd-Catalyzed Cross-Coupling (Pd(dppf)Cl2, Base) A->D Oxidative Addition E Aryl Boronic Acids (Borylation) B->E B(OiPr)3 Quench F Ketones / Alcohols (Nucleophilic Addition) C->F Electrophile Trapping G Biaryls / Heterocycles (C-C Bond Formation) D->G Transmetalation & Reductive Elim.

Divergent organometallic functionalization pathways for the protected aryl bromide.

Experimental Protocols & Mechanistic Causality

Protocol A: Non-Cryogenic Magnesium-Halogen Exchange (Turbo Grignard)

Classical Grignard formation via magnesium turnings often fails or proceeds sluggishly with sterically hindered, electron-rich aryl bromides. To overcome this, Knochel's "Turbo Grignard" reagent (iPrMgCl·LiCl) is employed[1]. Causality : The addition of LiCl breaks down the polymeric aggregates of isopropylmagnesium chloride, forming a highly reactive monomeric species. This enhances the kinetic basicity of the reagent, allowing for efficient magnesium-halogen exchange at non-cryogenic temperatures (-15 °C to 0 °C) despite the steric shielding of the ortho-methyl group[2].

Step-by-Step Methodology:

  • Preparation : Flame-dry a 3-neck flask equipped with an argon inlet and a magnetic stirrer.

  • Substrate Solvation : Dissolve 2-(4-bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane (1.0 equiv, 10 mmol) in anhydrous THF (20 mL) to achieve a 0.5 M solution.

  • Cooling : Cool the reaction mixture to -15 °C using an ice/salt bath. Caution: Do not drop the temperature below -20 °C, as the exchange kinetics will stall.

  • Reagent Addition : Add iPrMgCl·LiCl (1.3 M in THF, 1.1 equiv) dropwise over 15 minutes via a syringe pump to prevent localized exothermic spikes.

  • Incubation : Stir the mixture at -15 °C for 2 hours.

  • Self-Validation Checkpoint : Withdraw a 50 µL aliquot and quench it into 0.5 mL of D₂O. Extract with EtOAc and analyze via GC-MS.

    • Validation Metric: The complete disappearance of the starting material isotope cluster (m/z 260/262) and the appearance of the deuterated product (m/z 183) confirms 100% conversion to the arylmagnesium species.

  • Electrophile Trapping : The resulting Grignard reagent can now be trapped with electrophiles (e.g., DMF to yield an aldehyde, or Weinreb amides to yield ketones).

Protocol B: Cryogenic Lithium-Halogen Exchange to Boronic Acid

When accessing aryl boronic acids for downstream library synthesis, lithium-halogen exchange is preferred due to its instantaneous kinetics. Causality : The reaction must be strictly maintained at -78 °C. At higher temperatures, the highly reactive aryllithium intermediate can undergo unwanted side reactions, such as ortho-lithiation driven by the fluorine atom, or nucleophilic attack on the dioxolane ring of unreacted starting material.

Step-by-Step Methodology:

  • Solvation : Dissolve the substrate (1.0 equiv, 10 mmol) in anhydrous THF (30 mL) under an argon atmosphere.

  • Cryogenic Cooling : Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Lithiation : Add n-Butyllithium (2.5 M in hexanes, 1.05 equiv) dropwise down the inner wall of the flask over 10 minutes. Stir for 30 minutes at -78 °C.

  • Borylation : Rapidly add triisopropyl borate (B(OiPr)₃, 1.5 equiv) in one portion. Causality: B(OiPr)₃ is chosen over B(OMe)₃ because the bulky isopropyl groups prevent multiple additions of the aryllithium species to the boron center.

  • Warming & Hydrolysis : Allow the reaction to slowly warm to room temperature over 2 hours. Quench with 1 M HCl (20 mL) and stir vigorously for 1 hour to hydrolyze the boronate ester to the free boronic acid.

  • Self-Validation Checkpoint : Monitor the aqueous workup via LC-MS. The target boronic acid will typically elute as a broad peak, showing the characteristic mass of [M-H]⁻ = 225 in negative ion mode.

Protocol C: Sterically Hindered Suzuki-Miyaura Cross-Coupling

Coupling an ortho-substituted aryl bromide requires careful catalyst selection. Causality : The steric bulk of the ortho-methyl group severely impedes the transmetalation and reductive elimination steps of the palladium catalytic cycle. Utilizing a bidentate ligand with a large bite angle, such as dppf in Pd(dppf)Cl₂, accelerates reductive elimination by forcing the two coupling partners into closer proximity on the palladium center[3].

Step-by-Step Methodology:

  • Reagent Assembly : To a Schlenk tube, add the aryl bromide (1.0 equiv), the desired aryl boronic acid (1.2 equiv), K₂CO₃ (3.0 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).

  • Solvent Degassing : Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Degas the suspension via three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the phosphine ligand.

  • Heating : Seal the tube and heat to 90 °C in a pre-heated oil bath for 12 hours.

  • Self-Validation Checkpoint : Sample the organic layer and analyze via TLC (Hexanes:EtOAc 8:2). The starting material (UV active, Rf ~0.6) should be entirely consumed, replaced by a new, highly UV-active biaryl spot (Rf ~0.4-0.5 depending on the coupling partner).

Quantitative Data Summary

The following table summarizes the kinetic and thermodynamic parameters for the three primary functionalization workflows.

TransformationReagent / CatalystTemp (°C)Time (h)Typical YieldKey Mechanistic Advantage
Li-Halogen Exchange n-BuLi (2.5 M)-780.585–92%Rapid kinetics; requires strict cryogenic control to prevent competitive ortho-lithiation.
Mg-Halogen Exchange iPrMgCl·LiCl (1.3 M)-15 to 02.080–88%Non-cryogenic; LiCl breaks Mg aggregates, enhancing kinetic basicity for hindered substrates.
Suzuki-Miyaura Pd(dppf)Cl₂, K₂CO₃9012.075–85%Large bite-angle ligand forces sterically hindered reductive elimination to form biaryls.

References

  • Sigma-Aldrich. "4-Bromo-3-fluoro-2-methylbenzaldehyde | 1807174-19-1". Sigma-Aldrich Product Catalog.
  • BenchChem Technical Support Team. "Isopropylmagnesium Chloride-Lithium Chloride | 807329-97-1". BenchChem.
  • Taylor & Francis. "Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics". Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Royal Society of Chemistry. "Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery". RSC Books.

Sources

Conditions for the deprotection of the dioxolane group in 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Cleavage of cyclic acetals in sterically hindered, electron-deficient aromatic systems.

Substrate Profiling & Mechanistic Rationale

The 1,3-dioxolane group is a robust cyclic acetal widely utilized to protect aldehydes from nucleophilic attack, basic conditions, and reducing agents[1]. However, regenerating the carbonyl functionality requires precise acidic conditions[2]. For complex, multi-substituted aromatic systems such as 2-(4-bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane , selecting the optimal deprotection conditions is non-trivial due to competing electronic and steric factors.

Causality of Electronic & Steric Effects

The rate-determining step in acetal hydrolysis is the acid-catalyzed ring opening to form an oxocarbenium intermediate[1]. The specific substituents on this substrate dictate the reaction's thermodynamic and kinetic profile:

  • Electronic Destabilization (-I Effect): The 4-bromo and 3-fluoro substituents exert a strong inductive electron-withdrawing effect. This destabilizes the developing positive charge at the benzylic position during oxocarbenium formation, rendering the acetal less labile than an electron-rich benzaldehyde derivative.

  • Steric Hindrance: The 2-methyl group introduces ortho-steric hindrance. This restricts the conformational freedom of the dioxolane ring and slightly impedes the trajectory of water during the nucleophilic hydration step.

AcidSelection Start Substrate: Halogenated Aryl Dioxolane Cond1 Mild Acid (PPTS, Wet Acetone) Start->Cond1 Trial 1 Cond2 Moderate Acid (2M HCl, Acetone/H2O) Start->Cond2 Trial 2 (Optimal) Cond3 Strong Acid (TFA, DCM/H2O) Start->Cond3 Trial 3 Eval1 Incomplete Conversion (Due to EWG effects) Cond1->Eval1 Eval2 Clean & Complete Conversion Cond2->Eval2 Eval3 Side Reactions / Aldol Condensation Cond3->Eval3

Decision matrix for selecting optimal acid conditions based on electronic effects.

Optimization of Deprotection Conditions

To validate the mechanistic rationale, various acidic systems were evaluated. Acetone was selected as the primary solvent because it homogenizes the lipophilic substrate and acts as a chemical sink. In the presence of acid, acetone reacts with the liberated ethylene glycol to form 2,2-dimethyl-1,3-dioxolane (transacetalization), driving the equilibrium toward the aldehyde product according to Le Chatelier's principle[2].

Acidic SystemSolvent RatioTempTimeYield (%)Causality / Observations
PPTS (10 mol%) Acetone/H₂O (10:1)Reflux24 h< 40%Sluggish reaction; EWGs prevent efficient oxocarbenium formation under mild conditions.
p-TsOH (10 mol%) Acetone/H₂O (10:1)50 °C6 h89%Good conversion; however, prolonged heating causes slight discoloration of the product.
2M HCl (1.5 eq) Acetone/H₂O (5:1)RT3 h96% Optimal; rapid and clean conversion without the need for thermal activation[1].
TFA (10 eq) DCM/H₂O (10:1)RT1 h82%Fast, but trace impurities observed. High acidity promotes minor degradation pathways[3].

Mechanistic Pathway

The deprotection follows a classic specific acid-catalyzed hydration mechanism[1]. Understanding this pathway is critical for troubleshooting stalled reactions.

HydrolysisMechanism A 1,3-Dioxolane B Protonated Acetal A->B + H+ C Oxocarbenium Intermediate B->C Ring Open D Hemiacetal C->D + H2O E Aldehyde + Ethylene Glycol D->E - H+

Acid-catalyzed hydrolysis mechanism of the 1,3-dioxolane protecting group.

Self-Validating Experimental Protocol

This protocol utilizes 2M HCl in an Acetone/Water matrix. It is designed as a self-validating system , embedding in-process controls (IPCs) to ensure trustworthiness and eliminate guesswork.

Reagents & Equipment
  • Substrate: 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane (1.0 eq, e.g., 5.0 g)

  • Solvent: Acetone (Reagent grade, 50 mL)

  • Acid: 2M Aqueous HCl (1.5 eq, approx. 14.3 mL)

  • Quench: Saturated Aqueous NaHCO₃ solution

  • Extraction: Ethyl Acetate (EtOAc)

Step-by-Step Methodology

Step 1: Dissolution

  • Charge a round-bottom flask equipped with a magnetic stir bar with the substrate (5.0 g).

  • Add 50 mL of acetone and stir at 400 rpm at room temperature (20-25 °C).

Validation Checkpoint 1 (Solubility): The mixture must become completely transparent. If cloudy, the substrate has not fully dissolved, which will artificially depress the reaction rate. Add acetone in 5 mL increments until clear.

Step 2: Acidification

  • Dropwise, add 2M aqueous HCl (14.3 mL) over 5 minutes to prevent localized exotherms.

  • Seal the flask with a rubber septum (vented with a needle if necessary) and stir vigorously for 2–3 hours[1].

Step 3: In-Process Control (IPC)

  • After 2 hours, sample 10 µL of the reaction mixture and dilute in 1 mL of EtOAc.

Validation Checkpoint 2 (Reaction Progress): Perform TLC analysis (Hexanes/EtOAc 8:2). The starting material (Rf ~0.6) must disappear, replaced by a new, UV-active spot (Rf ~0.45). Causality Check: Spray the developed TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNP) stain. The product spot must yield an immediate bright orange/red precipitate, definitively confirming the regeneration of the aldehyde.

Step 4: Quench & Extraction

  • Once TLC confirms complete conversion, cool the flask in an ice bath (0–5 °C).

  • Carefully add saturated aqueous NaHCO₃ solution dropwise until effervescence ceases.

Validation Checkpoint 3 (Quench Efficacy): The aqueous layer must test at pH ~7-8 using pH indicator paper. Causality: If the mixture is concentrated while still acidic, the newly formed aldehyde may undergo unwanted side reactions (e.g., aldol condensation with acetone).

  • Remove the bulk of the acetone under reduced pressure (rotary evaporator, water bath < 30 °C).

Step 5: Isolation

  • Extract the remaining aqueous slurry with EtOAc (3 × 30 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 4-bromo-3-fluoro-2-methylbenzaldehyde .

Analytical QA/QC

To verify the structural integrity of the final product, perform ¹H NMR (400 MHz, CDCl₃). The protocol is considered successful when the following spectral shifts are validated:

  • Disappearance of Dioxolane: The multiplet at ~4.0–4.2 ppm (representing the 4 protons of the ethylene glycol backbone) and the singlet at ~6.0 ppm (the acetal methine proton) must be completely absent.

  • Appearance of Aldehyde: A sharp, distinct singlet must appear at ~10.2 ppm , confirming the presence of the formyl proton.

References

  • 1,3-Dioxanes, 1,3-Dioxolanes Organic Chemistry Portal URL:[Link]

  • Greene's Protective Groups in Organic Synthesis (4th Edition) Wuts, P. G. M., & Greene, T. W. | John Wiley & Sons URL:[Link]

Sources

Application Note: Scalable Synthesis and Process Optimization of 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Upstream Rationale

The compound 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane serves as a highly versatile, protected building block in advanced pharmaceutical synthesis. The 1,3-dioxolane moiety acts as a robust protecting group for the inherently reactive aldehyde, shielding it from unwanted nucleophilic attacks during downstream modifications. This is particularly critical when the aryl bromide handle is subjected to harsh cross-coupling conditions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) during the assembly of complex active pharmaceutical ingredients (APIs), such as Bruton's tyrosine kinase (BTK) inhibitors[1].

While the upstream precursor, 4-bromo-3-fluoro-2-methylbenzaldehyde , can be synthesized via the directed electrophilic bromination of 3-fluoro-2-methylbenzaldehyde or the formylation of 1-bromo-2-fluoro-3-methylbenzene, this application note focuses exclusively on the highly scalable, self-validating acetalization process required to install the 1,3-dioxolane ring.

Mechanistic Dynamics & Causality

The conversion of an aldehyde to a 1,3-dioxolane is a classic equilibrium-driven thermodynamic process. Understanding the causality behind the reagent and condition selection is paramount for successful scale-up:

  • Acid Catalysis: The reaction is catalyzed by a Brønsted acid, typically p-toluenesulfonic acid (p-TsOH). The acid protonates the carbonyl oxygen, significantly enhancing the electrophilicity of the carbonyl carbon. This allows the relatively weak nucleophile, ethylene glycol, to attack and form a hemiacetal intermediate[2].

  • Ring Closure & Thermodynamic Stability: Subsequent protonation of the hemiacetal hydroxyl group leads to the elimination of water, generating a highly reactive oxonium ion. Intramolecular nucleophilic attack by the second hydroxyl group of the ethylene glycol rapidly closes the ring. The resulting five-membered 1,3-dioxolane ring is thermodynamically highly favored over acyclic alternatives[3].

  • Le Chatelier’s Principle: Because every step of acetal formation is reversible, the equilibrium must be actively driven toward the product. This is achieved by using an excess of ethylene glycol and, most importantly, by continuously removing the byproduct water from the system using a Dean-Stark apparatus[2]. Toluene is selected as the solvent because it forms a low-boiling heterogeneous azeotrope with water, allowing the water to easily co-distill, condense, and phase-separate in the trap.

Mechanism A 4-Bromo-3-fluoro- 2-methylbenzaldehyde B Protonated Carbonyl A->B p-TsOH (H+) C Hemiacetal Intermediate B->C + Ethylene Glycol D Oxonium Ion (Dehydration) C->D - H2O (Dean-Stark) E 1,3-Dioxolane Product D->E Intramolecular Attack & Deprotonation

Caption: Acid-catalyzed mechanistic pathway for 1,3-dioxolane formation from the benzaldehyde precursor.

Scalable Synthesis Protocol (100 g Scale)

The following protocol is designed as a self-validating system. The physical collection of water serves as a real-time, visual stoichiometric indicator of reaction progress.

Reagent Stoichiometry
Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeMolesRole
4-Bromo-3-fluoro-2-methylbenzaldehyde217.041.00100.0 g0.461Limiting Reagent
Ethylene Glycol62.073.0085.8 g (77.1 mL)1.383Nucleophile / Reactant
p-Toluenesulfonic acid monohydrate190.220.054.38 g0.023Brønsted Acid Catalyst
Toluene92.14N/A500 mLN/AAzeotropic Solvent
2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane 261.09 1.00 120.3 g (Theor.) 0.461 Target Product
Step-by-Step Execution

Step 1: Assembly & Charging

  • Equip a 1 L, two-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all joints are properly greased to prevent solvent loss during extended reflux.

  • Charge the flask with 100.0 g of 4-bromo-3-fluoro-2-methylbenzaldehyde, 500 mL of toluene, 85.8 g of ethylene glycol, and 4.38 g of p-TsOH·H₂O.

  • Causality Note: A 3.0 equivalent excess of ethylene glycol is used to aggressively push the equilibrium forward and to compensate for trace amounts that may co-distill into the Dean-Stark trap.

Step 2: Azeotropic Distillation

  • Submerge the flask in an oil bath and initiate stirring. Heat the bath to 125–130 °C to maintain a vigorous internal reflux (toluene boils at ~110 °C).

  • Monitor the Dean-Stark trap. As the reaction proceeds, the toluene-water azeotrope will condense, and water will phase-separate at the bottom of the trap.

  • Self-Validation: The theoretical yield of water for this scale is 8.3 mL . Continue refluxing until water collection ceases entirely and the collected volume matches the theoretical metric (typically 4 to 6 hours).

Step 3: In-Process Control (IPC)

  • Withdraw a 0.1 mL aliquot from the organic layer, dilute with 1 mL of acetonitrile, and analyze via HPLC (UV detection at 254 nm).

  • Proceed to workup only when the unreacted aldehyde is ≤ 1.0% (Area %).

Step 4: Quench & Aqueous Workup

  • Remove the heat source and allow the reaction mixture to cool to room temperature (20–25 °C).

  • Transfer the mixture to a 2 L separatory funnel.

  • Critical Step: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 200 mL).

  • Causality Note: The 1,3-dioxolane protecting group is highly labile to aqueous acids. Failing to completely neutralize the p-TsOH catalyst before solvent evaporation will result in the immediate hydrolysis of the acetal back to the starting aldehyde.

  • Wash the organic layer with brine (200 mL) to remove residual water and ethylene glycol.

Step 5: Isolation & Drying

  • Dry the organic layer over anhydrous Na₂SO₄ (approx. 50 g) for 30 minutes. Filter the suspension through a coarse fritted funnel.

  • Concentrate the filtrate under reduced pressure (rotary evaporator, 40 °C water bath, down to 20 mbar) to remove the toluene.

  • The resulting crude product can be used directly in subsequent cross-coupling steps or purified via vacuum distillation to afford pure 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane as a viscous oil or low-melting solid.

Workflow A Reaction Setup (Aldehyde + Diol + p-TsOH + Toluene) B Azeotropic Reflux (110-115°C) A->B C Dean-Stark Water Removal (Le Chatelier's Principle) B->C D In-Process Control (IPC) (HPLC / TLC) C->D D->B Conversion < 99% E Aqueous Workup (NaHCO3 Wash) D->E Conversion > 99% F Solvent Evaporation & Purification E->F G Pure 1,3-Dioxolane Product F->G

Caption: Process workflow for scalable 1,3-dioxolane synthesis via Dean-Stark azeotropic distillation.

Analytical Validation & Quality Metrics

To ensure the trustworthiness of the synthesized batch, the following analytical metrics must be verified before releasing the intermediate for downstream API synthesis.

Analytical MethodTarget Metric / ObservationRationale
Physical IPC 8.3 mL of water collected in trap.Confirms 100% stoichiometric conversion.
HPLC (UV 254 nm) Product purity > 98% (Area %). Aldehyde < 1%.Ensures no competitive side reactions occurred.
¹H NMR (CDCl₃) Disappearance of aldehyde proton (~10.2 ppm).Confirms total consumption of the formyl group.
¹H NMR (CDCl₃) Appearance of acetal proton (~5.9 ppm, 1H, s).Confirms the installation of the 1,3-dioxolane ring.
¹H NMR (CDCl₃) Appearance of multiplet (~4.0-4.2 ppm, 4H).Confirms the presence of the ethylene glycol backbone.

Sources

Application Note: Catalytic Methods for the Formation of 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound Focus: 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane (Derived from 4-Bromo-3-fluoro-2-methylbenzaldehyde, CAS: 1807174-19-1)

Executive Summary & Strategic Rationale

The protection of benzaldehydes as 1,3-dioxolanes (cyclic acetals) is a foundational transformation in multi-step API (Active Pharmaceutical Ingredient) synthesis. The target molecule, 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane , presents a unique synthetic challenge due to the highly substituted nature of the aromatic ring.

The ortho-methyl group introduces substantial steric hindrance, physically impeding the trajectory of the incoming ethylene glycol nucleophile. Conversely, the electron-withdrawing halogens (fluorine and bromine) increase the electrophilicity of the carbonyl carbon via inductive effects, but simultaneously destabilize the highly reactive oxocarbenium intermediate[1]. Because this acetalization is an equilibrium-driven process, selecting the appropriate catalytic system and thermodynamic driving force (water removal) is critical to achieving quantitative yields[2].

This application note details the mechanistic causality, comparative catalytic methods, and self-validating experimental protocols required to synthesize this sterically hindered acetal with high purity and yield.

Mechanistic Causality & Reaction Dynamics

The formation of a cyclic acetal from an aromatic aldehyde and ethylene glycol proceeds through a multi-step, acid-catalyzed pathway[1]. Understanding this mechanism is essential for troubleshooting stalled reactions or low yields.

  • Carbonyl Activation: The acid catalyst protonates the carbonyl oxygen. For an electron-deficient system like 4-bromo-3-fluoro-2-methylbenzaldehyde, this step is crucial to overcome the steric penalty of the ortho-methyl group.

  • Nucleophilic Attack: One hydroxyl group of ethylene glycol attacks the activated carbonyl, forming a hemiacetal intermediate[1].

  • Oxocarbenium Formation: Protonation of the hemiacetal hydroxyl group leads to the elimination of water, generating a resonance-stabilized oxocarbenium ion. The electron-withdrawing halogens make this intermediate highly transient.

  • Intramolecular Cyclization: The second hydroxyl group attacks the oxocarbenium ion. The formation of a 5-membered dioxolane ring provides a significant entropic advantage over acyclic dialkyl acetals[1].

Mechanism A 1. Protonation (Carbonyl Activation) B 2. Nucleophilic Attack (Ethylene Glycol) A->B  Fast   C 3. Hemiacetal Formation B->C  H+ Transfer   D 4. Oxocarbenium Formation (-H2O) C->D  Rate Limiting   E 5. Cyclization (Dioxolane Ring) D->E  Ring Closure  

Fig 1: Acid-catalyzed mechanism for 1,3-dioxolane formation via an oxocarbenium intermediate.

Catalyst Selection & Comparative Analytics

The choice of catalyst dictates the reaction kinetics, the required workup complexity, and the environmental footprint of the process. For sterically hindered benzaldehydes, strong Brønsted acids or highly coordinated Lewis acids are required[3].

Table 1: Comparative Catalytic Systems for Hindered Acetalization
Catalyst SystemTypeLoading (mol%)Temp (°C)Typical YieldWorkup ComplexityReusability
p-Toluenesulfonic Acid (p-TsOH) Homogeneous Brønsted Acid5 - 10%110 (Reflux)>95%High (Requires basic quench and aqueous washing)None[2]
Amberlyst-15 (Wet/Dry) Heterogeneous Solid Acid10 - 20 wt%80 - 11090 - 95%Low (Simple vacuum filtration)High (Up to 5 cycles)[4],[5]
MIL-100(Fe) / Ln-MOFs Heterogeneous Lewis Acid5 - 10 wt%50 - 8085 - 90%Low (Centrifugation/Filtration)High (Structurally stable)[6]

Expert Insight: While p-TsOH remains the gold standard for driving difficult acetalizations to completion via azeotropic distillation[1], Amberlyst-15 is highly recommended for drug development workflows. The macroreticular structure of Amberlyst-15 provides excellent access to sulfonic acid sites while completely eliminating the risk of trace acid carryover into downstream metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations utilizing the aryl bromide moiety)[5].

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols incorporate self-validating In-Process Controls (IPCs). The continuous removal of water is the primary thermodynamic driver[1].

Workflow Step1 Reagent Assembly Aldehyde + Diol + Catalyst + Toluene Step2 Azeotropic Distillation Reflux at 110°C (Dean-Stark) Step1->Step2 Step3 In-Process Control (IPC) Monitor via TLC/GC-MS Step2->Step3 Step3->Step2  Incomplete   Step4 Quench & Filtration Remove Catalyst / Neutralize Step3->Step4  Conversion >98%   Step5 Isolation & Validation Evaporation & 1H-NMR Analysis Step4->Step5

Fig 2: Standard experimental workflow for the continuous azeotropic synthesis of cyclic acetals.

Protocol A: Homogeneous Catalysis using p-TsOH (Scale-Up Optimized)

Materials:

  • 4-Bromo-3-fluoro-2-methylbenzaldehyde: 1.0 equivalent (e.g., 10.0 mmol, 2.17 g)

  • Ethylene Glycol: 3.0 equivalents (30.0 mmol, 1.86 g)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O): 0.05 equivalents (0.5 mmol, 95 mg)

  • Toluene (Anhydrous): 0.2 M relative to aldehyde (50 mL)

Step-by-Step Procedure:

  • Assembly: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde, ethylene glycol, p-TsOH, and toluene.

  • Apparatus Setup: Attach a Dean-Stark trap filled with toluene, surmounted by a reflux condenser. Causality: The Dean-Stark trap exploits the toluene/water azeotrope (boiling at ~85°C) to physically remove water from the reaction matrix, preventing the reverse hydrolysis reaction[1],[2].

  • Reflux: Heat the mixture to a vigorous reflux (bath temperature ~130°C) for 4 to 8 hours.

  • IPC (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The starting aldehyde will appear as a UV-active spot with a lower Rf than the less polar dioxolane product. Do not stop the reaction until the aldehyde spot is completely consumed.

  • Quench & Workup: Cool the reaction to room temperature. Transfer to a separatory funnel and wash with saturated aqueous NaHCO₃ (2 x 25 mL) to neutralize the p-TsOH. Wash with brine (25 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude product is typically >95% pure. If necessary, purify via short-path distillation or silica gel chromatography.

Protocol B: Green Chemistry Approach using Amberlyst-15

Materials:

  • 4-Bromo-3-fluoro-2-methylbenzaldehyde: 1.0 equivalent (10.0 mmol)

  • Ethylene Glycol: 5.0 equivalents (50.0 mmol) (Excess is used to compensate for the slower kinetics of the heterogeneous system).

  • Amberlyst-15 (Dry): 20% w/w relative to the aldehyde (approx. 430 mg)

  • Toluene: 50 mL

Step-by-Step Procedure:

  • Preparation: Wash the Amberlyst-15 beads with anhydrous methanol and dry under vacuum at 60°C for 2 hours prior to use to maximize active site exposure[5].

  • Reaction: Combine all reagents in a flask equipped with a Dean-Stark trap and condenser. Heat to reflux.

  • Monitoring: Because the solid acid relies on surface-level interactions, the reaction may take 12-16 hours. Monitor via GC-MS.

  • Workup (Self-Validation of Green Chemistry): Cool the mixture. Simply filter the reaction through a coarse fritted funnel to remove the Amberlyst-15 beads. Wash the beads with a small amount of toluene. Causality: This eliminates the need for aqueous basic workup, preventing emulsion formation and reducing solvent waste[4].

  • Isolation: Concentrate the filtrate under reduced pressure to yield the pure acetal. The recovered Amberlyst-15 can be washed with ethanol, dried, and reused for subsequent batches[5].

Analytical Characterization & Validation

To definitively confirm the successful formation of 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane, perform ¹H-NMR (CDCl₃, 400 MHz).

Key Diagnostic Peaks:

  • Disappearance: The aldehydic proton (CHO) typically found at ~10.0 - 10.5 ppm must be completely absent.

  • Appearance (Acetal Methine): A distinct singlet will appear at ~5.9 - 6.2 ppm , corresponding to the single proton on the dioxolane carbon attached to the aromatic ring.

  • Appearance (Ethylene Bridge): A symmetrical multiplet integrating to 4 protons will appear between ~4.0 - 4.2 ppm , confirming the successful incorporation of the ethylene glycol backbone.

References

  • Faria, V. L., et al. (2018). Acetalization Catalysts for Synthesis of Valuable Oxygenated Fuel Additives from Glycerol. MDPI Catalysts. Retrieved from[Link]

  • RSC Green Chemistry. (2020). A transesterification–acetalization catalytic tandem process for the functionalization of glycerol: the pivotal role of isopropenyl acetate. Retrieved from[Link]

  • ACS Catalysis. (2015). Metal–Organic Framework MIL-100 Catalyzed Acetalization of Benzaldehyde with Methanol: Lewis or Brønsted Acid Catalysis? Retrieved from[Link]

  • RSC Advances. (2025). Dimethyl(alkyl) sulfates as Lewis acid type catalysts for acetalization and related reactions of carbonyl compounds. Retrieved from[Link]

Sources

Application Note: 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane in the Synthesis of Advanced Heterocyclic Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the precise spatial arrangement of pharmacophores is critical for achieving high target affinity and selectivity. 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane is a highly specialized, poly-substituted building block designed for the convergent synthesis of complex heterocyclic therapeutics, including kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs) [1].

This molecule serves a dual strategic purpose:

  • The 1,3-Dioxolane Acetal: Acts as a robust protecting group for the C1 aldehyde. Aldehydes are highly reactive electrophiles that are incompatible with the organometallic reagents and harsh basic conditions required for cross-coupling. The dioxolane masks this reactivity, allowing for extensive functionalization of the aromatic ring before being unmasked for late-stage heterocycle cyclization.

  • The Tri-Substituted Aryl Core:

    • C4-Bromo: Provides a highly reactive handle for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

    • C3-Fluoro: Lowers the pKa of adjacent protons, improves metabolic stability against cytochrome P450 oxidation, and strongly influences the electronics of the ring.

    • C2-Methyl: Introduces severe steric hindrance. When the C4-bromo group is coupled to another aromatic system (e.g., a pyrimidine), the C2-methyl group forces the resulting biaryl system out of planarity. This specific dihedral angle is critical for fitting into deep, narrow hydrophobic pockets, such as the active site of Bruton's Tyrosine Kinase (BTK) [1].

Synthetic Workflow & Mechanistic Pathway

The integration of this building block into a drug discovery pipeline follows a logical sequence: Protection, Coupling, Deprotection, and Cyclization. This sequence ensures that the sensitive aldehyde is only exposed when the molecule is ready for heterocycle formation (e.g., forming benzimidazoles, quinazolines, or pyrazoles).

SyntheticWorkflow A 4-Bromo-3-fluoro- 2-methylbenzaldehyde B Dioxolane Protection (Acetalization) A->B Ethylene Glycol pTSA, Toluene C Pd-Catalyzed Cross-Coupling B->C Boronic Acid Pd(dppf)Cl2, Base D Acidic Deprotection C->D HCl, THF/H2O E Heterocycle Cyclization D->E Diamine/Hydrazine Oxidant

Figure 1: Convergent synthetic workflow utilizing the dioxolane protecting group strategy.

Experimental Protocols

The following protocols represent self-validating systems. Each step includes specific mechanistic rationale and in-process controls to ensure high fidelity and reproducibility.

Protocol 1: Acetal Protection of 4-Bromo-3-fluoro-2-methylbenzaldehyde

Causality Insight: The formation of a 1,3-dioxolane is an equilibrium process. To drive the reaction to completion, water must be continuously removed. Toluene is selected as the solvent because it forms a low-boiling azeotrope with water, allowing for efficient removal via a Dean-Stark apparatus.

Step-by-Step Methodology:

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap, add 4-bromo-3-fluoro-2-methylbenzaldehyde (10.0 g, 46.1 mmol) [3].

  • Reagent Addition: Add anhydrous toluene (200 mL), followed by ethylene glycol (8.58 g, 138.3 mmol, 3.0 eq) and p-toluenesulfonic acid monohydrate (pTSA·H2O) (0.44 g, 2.3 mmol, 0.05 eq).

  • Reflux: Heat the mixture to a vigorous reflux (approx. 110°C) for 12 hours. Monitor the accumulation of water in the Dean-Stark trap.

  • Validation (TLC): Monitor reaction progression via TLC (Hexanes/EtOAc 9:1). The protected dioxolane will elute higher (less polar) than the starting aldehyde.

  • Quenching (Critical): Cool the reaction to room temperature and immediately quench with saturated aqueous NaHCO3 (100 mL). Rationale: The acetal is highly sensitive to acid; neutralizing the pTSA before concentration prevents reversion to the aldehyde.

  • Workup: Extract the aqueous layer with EtOAc (2 × 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield 2-(4-bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane as a pale yellow oil.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

Causality Insight: The C4-bromo position is sterically hindered by the adjacent C3-fluoro and C5-protons. Therefore, Pd(dppf)Cl2 is chosen as the catalyst. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand creates a wide bite angle, which facilitates the oxidative addition of hindered aryl halides and accelerates the reductive elimination step.

Step-by-Step Methodology:

  • Preparation: In a 250 mL Schlenk flask, dissolve 2-(4-bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane (5.0 g, 19.1 mmol) and a target heteroaryl boronic acid (22.9 mmol, 1.2 eq) in a 4:1 mixture of 1,4-Dioxane and H2O (100 mL).

  • Base & Catalyst: Add K2CO3 (5.28 g, 38.2 mmol, 2.0 eq) and Pd(dppf)Cl2 (0.70 g, 0.95 mmol, 0.05 eq).

  • Degassing (Critical): Purge the flask with Argon or N2 for 15 minutes by bubbling directly into the solvent. Rationale: Oxygen rapidly degrades the active Pd(0) species to inactive Pd(II) oxides, stalling the catalytic cycle.

  • Reaction: Heat the mixture to 90°C for 6–8 hours under an inert atmosphere.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Purify the organic phase via flash column chromatography.

Protocol 3: Deprotection and Benzimidazole Cyclization

Causality Insight: To prevent the exposed aldehyde from undergoing unwanted side reactions, deprotection and cyclization are often telescoped. The aldehyde is liberated under acidic conditions and immediately trapped by o-phenylenediamine. An oxidant (Na2S2O5) is required to aromatize the intermediate imidazoline into the final benzimidazole.

Step-by-Step Methodology:

  • Deprotection: Dissolve the coupled dioxolane intermediate (10 mmol) in THF (30 mL). Add 2M aqueous HCl (15 mL). Stir at room temperature for 2 hours until TLC indicates complete consumption of the acetal.

  • Neutralization: Carefully neutralize with 2M NaOH until pH 7 is reached, then extract with EtOAc, dry, and concentrate.

  • Cyclization: Dissolve the crude biaryl aldehyde in DMF (20 mL). Add o-phenylenediamine (1.1 g, 10 mmol) and Na2S2O5 (1.9 g, 10 mmol).

  • Oxidation: Heat the mixture to 100°C for 4 hours. Cool and pour into ice water to precipitate the final heterocyclic product. Filter and dry under a vacuum.

Quantitative Data Presentation

Optimizing the cross-coupling conditions is vital for maximizing throughput. Table 1 summarizes the empirical data for the Suzuki coupling of the protected dioxolane with a model pyrimidine-5-boronic acid.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)Observation / Rationale
1Pd(PPh3)4Na2CO3Toluene/H2O9042%Monodentate ligands struggle with steric hindrance.
2Pd(dppf)Cl2Na2CO3Dioxane/H2O9078%Bidentate ligand improves oxidative addition.
3Pd(dppf)Cl2 K2CO3 Dioxane/H2O 90 91% Optimal: K2CO3 provides superior transmetallation kinetics.
4Pd2(dba)3 / XPhosK3PO4Toluene/H2O10085%Effective, but more expensive catalyst system.
5Pd(dppf)Cl2K2CO3Dioxane/H2O25<5%Insufficient thermal energy to overcome steric barrier.

Application in Targeted Protein Degradation (PROTACs)

Compounds utilizing the 4-bromo-3-fluoro-2-methylbenzaldehyde core have been heavily patented for their use in synthesizing pyrimidine-based degraders of Bruton's Tyrosine Kinase (BTK) [1]. In these PROTACs, the synthesized heterocycle binds specifically to BTK, while a linked moiety (e.g., a thalidomide derivative) recruits an E3 ubiquitin ligase, leading to the ubiquitination and proteasomal degradation of the disease-causing kinase[2].

PROTACMechanism P Bi-functional PROTAC (Contains Synthesized Core) TC Ternary Complex Formation (BTK - PROTAC - E3) P->TC BTK Target Protein (Bruton's Tyrosine Kinase) BTK->TC E3 E3 Ubiquitin Ligase (e.g., Cereblon) E3->TC UB Polyubiquitination TC->UB Ubiquitin Transfer DEG Proteasomal Degradation UB->DEG 26S Proteasome

Figure 2: Mechanism of action for PROTACs utilizing the synthesized biaryl heterocyclic core.

References

  • Title: Pyrimidines for degrading Bruton's tyrosine kinase (US Patent 12172992B2)
  • Title: Phthalimide conjugation as a strategy for in vivo target protein degradation Source: Science (Winter et al., 2015) URL: [Link]

Troubleshooting & Optimization

Optimizing temperature and reaction time for 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this specific chemical transformation. Our goal is to empower you with the scientific understanding and practical knowledge to optimize your reaction conditions for temperature and time, leading to higher yields and purity.

Introduction: The Chemistry of Dioxolane Formation

The formation of 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane is a classic example of an acetalization reaction. In this process, the carbonyl group of 4-Bromo-3-fluoro-2-methylbenzaldehyde is protected by reacting it with ethylene glycol in the presence of an acid catalyst. This reaction is reversible, and to drive the equilibrium towards the desired product, the water generated during the reaction must be continuously removed.[1][2][3] A common and effective method for this is azeotropic distillation using a Dean-Stark apparatus.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the acid catalyst in this reaction?

A1: The acid catalyst, typically p-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen of the benzaldehyde. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol.[3][6]

Q2: Why is the removal of water crucial for a high yield?

A2: The formation of the dioxolane is a reversible equilibrium reaction. Water is a product of this reaction, and its presence can shift the equilibrium back towards the starting materials (the aldehyde and ethylene glycol), thereby reducing the yield of the desired dioxolane.[1][2] The continuous removal of water, often accomplished with a Dean-Stark apparatus, is essential to drive the reaction to completion.[4][5]

Q3: What are the most common solvents for this reaction and why?

A3: Toluene and benzene are the most frequently used solvents. This is because they form an azeotrope with water, which means they boil together at a temperature lower than the boiling point of either component. This azeotropic mixture is then collected in the Dean-Stark trap, effectively removing water from the reaction mixture.[7][8]

Q4: Can other catalysts be used besides p-TsOH?

A4: Yes, various Brønsted and Lewis acid catalysts can be employed.[2] Examples include sulfuric acid, hydrochloric acid, and solid acid catalysts like zeolites or sulfonic acid-functionalized resins.[9] The choice of catalyst can influence reaction times and may need to be optimized based on the specific substrate and desired reaction conditions.

Q5: How do the substituents on the phenyl ring (bromo, fluoro, and methyl) affect the reaction?

A5: The electron-withdrawing nature of the bromo and fluoro groups can decrease the electron density of the carbonyl carbon, potentially making it more electrophilic. However, these effects can be complex. Generally, electron-withdrawing groups can sometimes lead to lower yields in certain types of reactions involving benzaldehydes. The ortho-methyl group can introduce steric hindrance, which might slightly slow down the reaction rate compared to an unhindered benzaldehyde.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane.

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Inefficient Water Removal - Ensure the Dean-Stark apparatus is set up correctly and there are no leaks. - Maintain a steady reflux rate of the solvent to ensure efficient azeotropic removal of water.[4] - Check that the cooling water in the condenser is flowing at an adequate rate to condense the azeotrope.
Inactive Catalyst - Use a fresh, dry sample of the acid catalyst (p-TsOH is hygroscopic). - Consider increasing the catalyst loading slightly, but be aware that excessive acid can lead to side reactions.
Incomplete Reaction - Increase the reaction time and monitor the progress by TLC or GC. - If extending the time is ineffective, a modest increase in temperature (if using a solvent other than toluene at reflux) may be beneficial. However, be cautious as higher temperatures can promote side reactions.[10]
Reagent Quality - Ensure the 4-Bromo-3-fluoro-2-methylbenzaldehyde is pure and free of any acidic or basic impurities. - Use anhydrous ethylene glycol to avoid introducing water at the start of the reaction.
Problem 2: Presence of Impurities in the Final Product
Possible Cause Troubleshooting & Purification
Unreacted Starting Material - This indicates an incomplete reaction. Refer to the troubleshooting steps for "Incomplete Reaction" above. - Purification: Unreacted aldehyde can often be removed by column chromatography on silica gel.
Formation of Side Products - Self-condensation of the aldehyde: This can occur under strongly acidic conditions. Ensure the catalyst concentration is not excessively high. - Polymerization of ethylene glycol: This is less common but can be promoted by very harsh acidic conditions and high temperatures. - Purification: Side products can typically be separated from the desired dioxolane by vacuum distillation or column chromatography.[10][11]
Residual Catalyst - During work-up, ensure thorough washing with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize and remove the acid catalyst.[10]

Optimizing Reaction Conditions: Temperature and Time

The optimal temperature for this reaction is typically the reflux temperature of the azeotropic solvent used (e.g., toluene, ~111°C). The reaction time is dependent on the efficiency of water removal and the reactivity of the specific benzaldehyde.

Table 1: General Guidelines for Temperature and Reaction Time Optimization

Temperature (°C)Expected Reaction TimePotential IssuesOptimization Strategy
80-90Longer (e.g., > 6 hours)Slower reaction rate, may not go to completion.Suitable for substrates that are sensitive to higher temperatures. Monitor closely for completeness.
100-111 (Toluene Reflux)2-5 hoursGenerally optimal for most benzaldehydes.This is the recommended starting point. Monitor water collection in the Dean-Stark trap to gauge reaction progress.
> 120 (e.g., Xylene Reflux)Shorter (e.g., 1-3 hours)Increased risk of side product formation and decomposition.Use with caution and only if the reaction is sluggish at lower temperatures.

Note: For the synthesis of the closely related 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane, a reaction time of 4.5 hours at the reflux temperature of toluene was reported to be effective.[11] This serves as an excellent starting point for the synthesis of the target molecule.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane.

Materials:

  • 4-Bromo-3-fluoro-2-methylbenzaldehyde (1.0 eq)

  • Ethylene glycol (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (0.02 eq)

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus[1]

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Ensure all glassware is dry.

  • Charging Reagents: To the round-bottom flask, add 4-Bromo-3-fluoro-2-methylbenzaldehyde, ethylene glycol, and toluene.

  • Catalyst Addition: Add the catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.

  • Azeotropic Reflux: Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene.[4]

  • Monitoring the Reaction: Continue refluxing until no more water is collected in the trap, or until Thin Layer Chromatography (TLC) or Gas Chromatography (GC) analysis indicates the complete consumption of the starting aldehyde. This typically takes 2-5 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure using a rotary evaporator to remove the toluene.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane.[11]

Visualizing the Process

Reaction Pathway

ReactionPathway Reactants 4-Bromo-3-fluoro-2-methylbenzaldehyde + Ethylene Glycol ProtonatedAldehyde Protonated Aldehyde Reactants->ProtonatedAldehyde + H+ (Catalyst) Hemiacetal Hemiacetal Intermediate ProtonatedAldehyde->Hemiacetal + Ethylene Glycol OxoniumIon Oxonium Ion Hemiacetal->OxoniumIon - H2O Product 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane OxoniumIon->Product Intramolecular Cyclization - H+

Caption: The acid-catalyzed reaction mechanism for dioxolane formation.

Experimental Workflow

ExperimentalWorkflow start Start setup Assemble Dry Glassware (Flask, Dean-Stark, Condenser) start->setup charge Add Aldehyde, Ethylene Glycol, Toluene, and p-TsOH setup->charge reflux Heat to Reflux (Azeotropic Water Removal) charge->reflux monitor Monitor Reaction (TLC/GC, Water Collection) reflux->monitor workup Cool, Quench with NaHCO3, Wash with Brine monitor->workup dry Dry Organic Layer (MgSO4 or Na2SO4) workup->dry purify Filter, Concentrate, and Purify (Distillation/Chromatography) dry->purify end Pure Product purify->end

Caption: A streamlined experimental workflow for the synthesis.

Kinetic vs. Thermodynamic Control

In the context of this reversible reaction, it's important to consider the principles of kinetic and thermodynamic control.[12][13]

  • Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed fastest (the kinetic product) will predominate. This is the product that has the lowest activation energy barrier for its formation.[14]

  • Thermodynamic Control: At higher temperatures and longer reaction times, the reaction can reach equilibrium. Under these conditions, the most stable product (the thermodynamic product) will be the major product.[14]

For the formation of a five-membered dioxolane ring, which is generally a stable cyclic acetal, the reaction is typically run under conditions that favor the thermodynamic product by ensuring the reaction goes to completion through the removal of water.

References

  • Mortazavi, Y. et al. (2018). Sulfonic Acid Functionalized MIL‐101(Cr) Metal‐Organic Framework for Catalytic Production of Acetals. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • Chemistry Steps. (2025, July 6). Formation and Reactions of Acetals. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane. Retrieved from [Link]

  • Google Patents. (n.d.). EP0048411A2 - Process for preparing 3-bromo-4-fluoro-benzaldehyde acetals, intermediates and their preparation.
  • Wikipedia. (n.d.). Thermodynamic reaction control. Retrieved from [Link]

  • University of York. (n.d.). Dean-Stark. Retrieved from [Link]

  • Fiore, L. (1973). Process for purifying 1,3-dioxolane by treatment with nh{hd 3 {l and distillation with cyclohexane. SciSpace. Retrieved from [Link]

  • Zhang, P. et al. (2025, August 18). Ni-Catalyzed Reductive Coupling of Acetals with Anhydrides and Vinyl Triflates via Single-Electron C-O Activation. PMC. Retrieved from [Link]

  • Khodabakhshi, S. et al. (2015). A facile and practical p-Toluenesulfonic acid catalyzed route to dicoumarols containing an Aroyl group. SciSpace. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5-(4-bromophenyl)-3-iodo-2-(4-methyl-phenyl)furan. Retrieved from [Link]

  • Wikipedia. (n.d.). Dean–Stark apparatus. Retrieved from [Link]

  • Google Patents. (n.d.). US4348538A - Preparation of 3-bromo-4-fluoro-benzaldehyde acetals and intermediates therefor.
  • Keio University. (n.d.). Synthesis and Characterization of an Amorphous Perfluoropolymer: Poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane). Retrieved from [Link]

  • Prabaharan, A., & Xavier, J. R. (2015). Spectroscopic Aspects, Structural Elucidation, Vibrational and Electronic Investigations of 2-Methoxy-1,3-Dioxolane. Longdom Publishing. Retrieved from [Link]

  • Bunton, C. A. et al. (n.d.). Reactions within association complexes: acid catalysed hydrolysis of substituted benzaldehyde acetals in the presence of detergents. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Google Patents. (n.d.). US2621214A - Benzaldehyde acetals and process.
  • Chemistry Stack Exchange. (2016, September 28). Thermodynamic vs kinetic reaction control with radical substitution. Retrieved from [Link]

  • da Silva, E. B. et al. (2023). Acetalization of Alkyl Alcohols with Benzaldehyde over Cesium Phosphomolybdovanadate Salts. MDPI. Retrieved from [Link]

  • Griesbeck, A. G. et al. (2023). Photocatalytic Synthesis of Acetals and Ketals from Aldehydes and Silylenolethers without the Use of Acids. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Organic Framework with Efficient Catalytic Activity on Cycloaddition of CO2 and Knoevenagel Condensation. Retrieved from [Link]

  • ResearchGate. (2026, March 3). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Retrieved from [Link]

  • Khodabakhshi, S. et al. (n.d.). A facile and practical p-Toluenesulfonic acid catalyzed route to dicoumarols containing an Aroyl group. SciELO. Retrieved from [Link]

  • PHYWE. (n.d.). Cannizzaro reaction and reaction of benzaldehyde with ethylene glycol. Retrieved from [Link]

  • Khan Academy. (2010, March 2). Thermodynamic versus Kinetic Control. YouTube. Retrieved from [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • PHYWE. (n.d.). Preparation of p-toluenesulfonic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Heterogeneous Acetalization of Benzaldehyde over Lanthanide Oxalate Metal–Organic Frameworks. Retrieved from [Link]

  • ResearchGate. (n.d.). Acetalization under Dean−Stark conditions using CPME as a green alternative. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic Aspects, Structural Elucidation, Vibrational and Electronic Investigations of 2-Methoxy-1,3-Dioxolane: An Interpretation Based on DFT and QTAIM Approach. Retrieved from [Link]

  • Bunton, C. A. et al. (n.d.). Reactions within association complexes: acid catalysed hydrolysis of substituted benzaldehyde acetals in the presence of detergents. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. (n.d.). Retrieved from [Link]

  • Grokipedia. (n.d.). Dean–Stark apparatus. Retrieved from [Link]

  • Vinci Technologies. (n.d.). Dean stark extractor. Retrieved from [Link]

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Troubleshooting incomplete deprotection of 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Guide for the deprotection of 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane . As a Senior Application Scientist, I have designed this resource to move beyond basic protocols and address the specific mechanistic bottlenecks that cause incomplete cleavage in sterically hindered and electronically deactivated substrates.

Mechanistic Causality: Why is this specific substrate failing?

To troubleshoot incomplete deprotection, we must first understand the physical organic chemistry of your specific molecule. The 1,3-dioxolane functional group is a cyclic acetal widely used for its robust stability against nucleophiles and bases, relying on acid-catalyzed hydrolysis for removal[1][2].

However, 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane presents a "worst-case scenario" for standard mild hydrolysis due to two compounding factors:

  • Steric Hindrance: The ortho-methyl group creates severe steric bulk around the acetal carbon. This physically blocks the approach of water molecules required to attack the oxocarbenium intermediate and form the hemiacetal.

  • Electronic Deactivation: Acetal cleavage is an SN1-like process that relies on the formation of a positively charged oxocarbenium ion[1]. The meta-fluoro and para-bromo substituents are strongly electron-withdrawing via inductive effects. They heavily destabilize the oxocarbenium transition state, drastically slowing down the ring-opening step.

Because the reaction is fully reversible, these kinetic barriers often cause the reaction to stall at an unfavorable equilibrium, leading to incomplete deprotection[2].

Mechanism A 1. Protonated Dioxolane B 2. Oxocarbenium Ion A->B Ring Opening (Slow/Deactivated) C 3. Tetrahedral Hemiacetal B->C + H2O (Sterically Hindered) D 4. Target Aldehyde C->D - Ethylene Glycol (Equilibrium)

Acid-catalyzed 1,3-dioxolane hydrolysis highlighting the rate-limiting oxocarbenium intermediate.

Troubleshooting Q&A

Q1: My reaction stalls at 40-50% conversion even after adding more aqueous HCl. How do I drive it to completion? A1: You are fighting an equilibrium limitation. In standard hydrolysis, the expelled ethylene glycol remains in the reaction mixture and can re-attack the aldehyde to reform the dioxolane[1]. To break this cycle, switch your co-solvent to acetone . Acetone acts as an active chemical scavenger; under acidic conditions, it reacts with the liberated ethylene glycol to form 2,2-dimethyl-1,3-dioxolane (a highly volatile acetal). This transacetalization irreversibly consumes the byproduct, driving your target reaction to 100% completion[3].

Q2: I am using a THF/Water mixture, but the starting material is barely dissolving, and the reaction is painfully slow. What is the solution? A2: Halogenated aromatic acetals are highly lipophilic. If your THF/Water ratio creates a biphasic system, the acid catalyst (in the aqueous layer) cannot efficiently interact with the substrate (in the organic layer). Switch to a highly miscible solvent system like 1,4-Dioxane/Water or Acetone/Water, and ensure vigorous stirring. Elevating the temperature to 60°C will also provide the activation energy needed to overcome the ortho-methyl steric barrier.

Q3: When I heat the reaction with 3M HCl to force the deprotection, I observe degradation products on my TLC plate. How can I cleave this without harsh acids? A3: Harsh Brønsted acids (like 3M HCl at reflux) can cause side reactions, including polymerization of the resulting aldehyde or ether cleavage. If your substrate requires mild conditions, utilize oxophilic Lewis acids. Catalytic Indium(III) trifluoromethanesulfonate (In(OTf)3) or Erbium(III) triflate (Er(OTf)3) in wet nitromethane or acetone can chemoselectively cleave cyclic acetals at room temperature at near-neutral pH[3]. Alternatively, a catalytic amount of molecular iodine (I2) in acetone is a highly effective, neutral method for hindered acetals[3][4].

Quantitative Data: Deprotection Strategy Comparison

The following table summarizes the efficacy of various methodologies specifically for sterically hindered and electronically deactivated 1,3-dioxolanes[3][4][5].

MethodologyReagents & SolventTempTimeEfficacy for Hindered Substrates
Standard Brønsted Acid 1M HCl, THF / H₂O25°C24hLow: Often stalls at <50% due to equilibrium.
Transacetalization p-TsOH (cat.), Acetone / H₂O60°C2-4hHigh: Acetone scavenges glycol, driving completion.
Mild Lewis Acid Er(OTf)₃ (cat.), Wet CH₃NO₂25°C1-3hHigh: Excellent chemoselectivity, neutral pH.
Halogen-Promoted I₂ (cat.), Acetone25°C<1hVery High: Fast, neutral, avoids strong acids.

Validated Experimental Protocol: Acetone Transacetalization

For the 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane substrate, the Acetone Transacetalization method is the most robust and scalable approach. It leverages Le Chatelier's principle to overcome the electronic deactivation of the ring.

Reagents:

  • 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane (1.0 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq)

  • Acetone (Reagent grade, 10 volumes)

  • Deionized Water (2 volumes)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the protected substrate in Acetone (10 mL per gram of substrate). Ensure complete dissolution to avoid biphasic limitations.

  • Catalyst Addition: Add the Deionized Water, followed by the p-TsOH·H₂O catalyst. The solution should remain homogeneous.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 60°C (gentle reflux) using an oil bath or heating block. The heat overcomes the steric barrier of the ortho-methyl group, while the acetone actively scavenges the released ethylene glycol[3].

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 8:2) or LC-MS. The strong UV absorbance of the bromo-fluoro aromatic ring makes tracking straightforward. Complete consumption of the starting material typically occurs within 2 to 4 hours.

  • Quenching: Once complete, cool the reaction to room temperature. Neutralize the acid catalyst by adding saturated aqueous Sodium Bicarbonate (NaHCO₃) dropwise until effervescence ceases[2]. Crucial step: Failure to neutralize before concentration can lead to side reactions.

  • Workup: Remove the majority of the acetone under reduced pressure (rotary evaporation). Extract the remaining aqueous mixture with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the pure 4-bromo-3-fluoro-2-methylbenzaldehyde.

Troubleshooting Logic Tree

Use the following diagnostic workflow to rapidly identify and correct failing deprotection reactions in real-time.

Troubleshooting Start Incomplete Deprotection Observed Check Assess Reaction Mixture Start->Check Biphasic Biphasic / Poorly Soluble? Check->Biphasic Homogeneous Homogeneous Solution? Check->Homogeneous Solvent Switch to Acetone/H2O (Increase Miscibility) Biphasic->Solvent Stalled Reaction Stalled at <50%? Homogeneous->Stalled Degradation Product Degradation / Blackening? Homogeneous->Degradation Scavenger Add Acetone as Glycol Scavenger Stalled->Scavenger Lewis Switch to Mild Lewis Acid (e.g., Er(OTf)3 or I2) Degradation->Lewis

Troubleshooting logic tree for resolving incomplete 1,3-dioxolane deprotection.

References

  • 1,3-Dioxanes, 1,3-Dioxolanes (Protection and Deprotection Conditions) Organic Chemistry Portal. URL:[Link]

  • 1,3-Dioxanes, 1,3-Dioxolanes | Chemical Reactions Scribd. URL: [Link]

  • Greene's Protective Groups in Organic Synthesis, 5th Edition Wiley. URL: [Link]

Sources

Challenges in the scale-up of 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address the specific thermodynamic, kinetic, and engineering hurdles encountered when scaling up the synthesis of 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane.

This molecule, derived from the acetalization of 4-bromo-3-fluoro-2-methylbenzaldehyde (), is a highly valuable intermediate in drug development. While the protection of aldehydes using ethylene glycol is a standard benchtop procedure, scaling this process to the 10 L or 50 L pilot-plant level introduces severe challenges related to mass transfer, azeotropic efficiency, and catalyst degradation. This guide provides field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind every engineering choice.

Visual Workflow: Scale-Up Architecture

DioxolaneScaleUp N1 4-Bromo-3-fluoro-2-methylbenzaldehyde + Ethylene Glycol N2 Catalytic Acetalization (p-TsOH, Toluene, Reflux) N1->N2 Charge Reactor N3 Azeotropic Water Removal (Dean-Stark) N2->N3 Heat to 110°C N3->N2 Toluene Return N4 Alkaline Quench (NaHCO3 Wash) N3->N4 Conversion >99% N5 Phase Separation & Drying N4->N5 Neutralize Acid N6 Fractional Distillation (Vacuum) N5->N6 Organic Layer N7 2-(4-Bromo-3-fluoro-2-methylphenyl) -1,3-dioxolane N6->N7 Isolate Product

Fig 1. Workflow for 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane scale-up.

Troubleshooting Guide & FAQs

Q1: Why does the acetalization conversion stall at ~85% during 50 L scale-up, despite reaching >99% at the 1 L scale? Causality: The formation of a dioxolane is a thermodynamically controlled equilibrium process ( ΔG≈0 ). To drive the reaction forward, Le Chatelier's principle dictates the continuous removal of the byproduct (water). At the lab scale, a standard Dean-Stark apparatus efficiently removes the toluene-water azeotrope ()[1]. However, upon scale-up, the volumetric vapor generation rate outpaces the heat transfer coefficient of standard condensers. Uncondensed water vapor bypasses the trap and refluxes directly back into the reaction mass, prematurely establishing equilibrium and stalling conversion. Solution: Upgrade to a liquid-liquid separator with a larger settling volume to allow adequate phase separation ()[2]. Additionally, circulate a 50:50 water/ethylene glycol coolant at 5°C through an oversized condenser to ensure total vapor capture ()[3].

Q2: We are observing significant byproduct formation and darkening of the reaction mixture after 8 hours of reflux. How can we mitigate this? Causality: 4-Bromo-3-fluoro-2-methylbenzaldehyde contains strongly electron-withdrawing halogens (bromo and fluoro groups), which destabilize the intermediate oxocarbenium ion. This slows down the forward reaction compared to electron-rich benzaldehydes, necessitating longer reflux times. Unfortunately, extended thermal exposure of ethylene glycol to the p-toluenesulfonic acid (p-TsOH) catalyst promotes competitive side reactions—specifically, the acid-catalyzed intermolecular dehydration of ethylene glycol to form diethylene glycol and higher oligomers, which manifest as a dark, viscous byproduct. Solution: Reduce the p-TsOH catalyst loading to a strict 1.0 mol%. If mass transfer limitations still require prolonged heating, switch to a milder acid catalyst like pyridinium p-toluenesulfonate (PPTS) or a heterogeneous solid acid (e.g., Amberlyst-15) that can be filtered out immediately after the reaction.

Q3: During vacuum distillation, the product undergoes partial hydrolysis back to the starting aldehyde. What causes this reversion? Causality: 1,3-Dioxolanes are highly sensitive to acidic hydrolysis. If the p-TsOH catalyst is not completely neutralized and removed during the aqueous work-up, the residual acid—combined with trace moisture and the thermal stress of distillation—will drive the reverse reaction, cleaving the acetal back to the starting aldehyde and ethylene glycol. Solution: Implement a rigorous alkaline quench using 5% aqueous NaHCO₃ ()[1]. You must validate the neutralization step (see SOP Step 7 below) before proceeding to solvent stripping.

Quantitative Data Summary

The following table outlines the optimized stoichiometry and physical parameters for a 10-Liter pilot-scale batch.

Reagent / ComponentRoleMW ( g/mol )EquivalentsMass/Vol (10 L Scale)Physical State
4-Bromo-3-fluoro-2-methylbenzaldehyde Limiting Reagent217.041.001.00 kgSolid
Ethylene Glycol Reactant62.071.20343 g (309 mL)Liquid
p-Toluenesulfonic Acid (p-TsOH·H₂O) Catalyst190.220.018.76 gSolid
Toluene Solvent / Azeotrope92.14N/A5.0 LLiquid
5% aq. NaHCO₃ Quenching Agent84.01Excess1.0 LAqueous

Step-by-Step Methodology: 10-Liter Scale-Up SOP

Self-Validating Protocol for the Synthesis of 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane

Phase 1: Reaction Setup & Execution

  • Reactor Preparation: Purge a 10 L jacketed glass reactor equipped with a mechanical stirrer, a large-capacity Dean-Stark separator, and a reflux condenser with nitrogen. Causality: Nitrogen purging prevents oxidative degradation of the aldehyde at elevated temperatures.

  • Charging: Add 5.0 L of anhydrous toluene, 1.00 kg (4.61 mol) of 4-bromo-3-fluoro-2-methylbenzaldehyde, and 343 g (5.53 mol) of ethylene glycol.

  • Catalysis: Add 8.76 g (0.046 mol, 1.0 mol%) of p-toluenesulfonic acid monohydrate[1].

  • Azeotropic Dehydration: Heat the reactor jacket to 125°C to establish a vigorous reflux (internal temp ~110°C). Circulate a 50:50 water/ethylene glycol coolant at 5°C through the condenser[3].

  • Validation Checkpoint 1 (Reaction Completion): Monitor the Dean-Stark trap. The reaction is deemed complete only when ~84 mL of water has collected (theoretical water of reaction + water of hydration from catalyst) and phase separation ceases. Confirm >99% conversion via HPLC before cooling.

Phase 2: Quench & Work-up 6. Alkaline Quench: Cool the reactor to 25°C. Add 1.0 L of 5% aqueous NaHCO₃ solution and stir vigorously for 30 minutes to neutralize the acid catalyst[1]. 7. Validation Checkpoint 2 (Neutralization): Stop stirring and allow phases to separate. Extract a 1 mL aliquot of the lower aqueous phase and test with pH paper. Self-Validation: The pH MUST be 8. If pH < 8, add additional NaHCO₃. Proceeding with an acidic organic layer guarantees product hydrolysis during distillation. 8. Phase Separation: Drain the aqueous layer. Wash the organic phase with 1.0 L of saturated NaCl (brine) to break any emulsions and remove residual water.

Phase 3: Isolation & Purification 9. Drying: Pass the organic layer through a plug of anhydrous Na₂SO₄ to remove trace micro-droplets of water. 10. Solvent Removal: Transfer to a rotary evaporator and strip the toluene under reduced pressure (40°C, 50 mbar). 11. Distillation: Subject the crude oil to fractional vacuum distillation. Collect the main fraction to yield pure 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane.

References

  • Scale-up Systems. "Large-Scale Amidations in Process Chemistry: Practical Considerations". Dynochem Scale-up Suite. Available at:[Link]

  • National Institutes of Health (NIH PMC). "Development of an Advanced Manufacturing Technology for Continuous Drug Substance Production". Process Chemistry. Available at: [Link]

Sources

Strategies to prevent the decomposition of 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane

Welcome to the dedicated support guide for ensuring the long-term stability of 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane. This resource is designed for researchers, scientists, and drug development professionals who handle this compound. Our goal is to provide you with a deep understanding of the potential degradation pathways and to equip you with actionable strategies and protocols to maintain its purity and integrity during storage.

Frequently Asked Questions (FAQs)

Q1: My stored sample of 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane shows a new spot on TLC and an extra peak in the HPLC chromatogram. What is happening?

This is a classic sign of chemical decomposition. The 1,3-dioxolane functional group is a cyclic acetal, which is highly susceptible to acid-catalyzed hydrolysis.[1][2][3][4] Even trace amounts of acid and water can break the acetal ring, converting it back to the parent carbonyl compound (4-Bromo-3-fluoro-2-methylacetophenone) and ethylene glycol. This is the most common and rapid degradation pathway. Other less common pathways, such as oxidation or photodecomposition, could also contribute to impurity formation over time.

Q2: What are the primary chemical pathways that lead to the decomposition of this molecule?

There are three primary decomposition pathways you must be aware of to ensure stability. The most critical is hydrolysis, followed by photodegradation and autoxidation.

  • Hydrolysis (Major Pathway): The cyclic acetal (dioxolane) is stable under neutral and basic conditions but readily cleaves in the presence of acid and water.[5][6][7] The reaction is catalyzed by protons (H⁺), which can come from atmospheric moisture combining with CO₂ to form carbonic acid, or from trace acidic impurities in solvents or on the surface of storage vessels. The rate-determining step is the formation of a resonance-stabilized oxocarbenium ion intermediate.[4][6]

  • Photodegradation (Minor Pathway): The substituted aromatic ring, particularly with a carbon-bromine bond, can be sensitive to light, especially UV radiation.[8] Light can provide the energy to induce homolytic cleavage of the C-Br bond or initiate free-radical chain reactions.

  • Autoxidation (Minor Pathway): Autoxidation is the slow, spontaneous oxidation of organic compounds by atmospheric oxygen.[9][10][11] The benzylic methyl group on the phenyl ring is a potential site for radical-initiated oxidation, which can be accelerated by light or trace metal impurities.[11]

Caption: Primary decomposition pathways for the target compound.
Q3: What are the ideal conditions for storing the compound to maximize its shelf life?

To mitigate all potential decomposition pathways, a multi-faceted approach is required. The core principles are to keep the compound Cold, Dark, Dry, and under an Inert Atmosphere.

ParameterStorage ConditionRationale
Temperature -20°C (Recommended) or 2-8°C (Acceptable for short-term)Slows down the rate of all chemical reactions, including hydrolysis and oxidation.[8][12]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen and moisture, directly preventing autoxidation and minimizing hydrolysis.[12]
Light Amber Glass Vial / Opaque Container Protects the compound from UV and ambient light, preventing photodegradation.[8] Store vials in a dark location (e.g., a freezer box or cabinet).
Moisture Tightly Sealed Container Prevents ingress of atmospheric moisture. Use vials with PTFE-lined caps for a superior seal.
Q4: I need to store the compound in a solution. What is the best practice for this?

Storing in solution can increase the risk of decomposition if not done correctly.

  • Solvent Choice: Use a high-purity, anhydrous, aprotic solvent. Anhydrous acetonitrile or anhydrous toluene are suitable choices. Avoid protic solvents like methanol or ethanol, as they can participate in transacetalization reactions. Also, avoid solvents that may contain acidic impurities, like older bottles of dichloromethane which can generate HCl.[3]

  • Preparation: Use a solvent from a freshly opened bottle or one stored properly over molecular sieves.

  • Procedure: Prepare the solution under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Storage: Store the solution under the same ideal conditions as the neat compound: -20°C, protected from light, and under an inert gas headspace in a tightly sealed vial. For long-term storage, consider adding a small amount of anhydrous potassium carbonate as an acid scavenger.[3]

Troubleshooting Guide: Diagnosing and Preventing Degradation

Observed SymptomPotential Cause(s)Recommended Corrective & Preventive Actions
Oily film or phase separation in a solid sample Gross hydrolysis due to significant water contamination.The sample is likely compromised. Discard and obtain a fresh lot. Critically review your storage protocol to ensure strictly anhydrous conditions. Ensure the freezer is not a frost-free model, which can cause temperature cycling.
Gradual yellowing or discoloration of the solid/solution Autoxidation of the aromatic ring or formation of polymeric byproducts from radical reactions.This indicates oxygen exposure. Immediately purge all sample vials with an inert gas (Ar or N₂). For future use, aliquot new material into smaller, single-use vials under an inert atmosphere to avoid repeated exposure of the bulk stock to air.
Poor experimental reproducibility; loss of potency Inconsistent sample purity due to ongoing, slow degradation.Re-qualify the purity of your working stock using HPLC or qNMR. If degradation is confirmed, purify the material if possible. The best preventative measure is to aliquot a new, pure batch into multiple small, single-use vials and store them under optimal conditions (-20°C, inert, dark). Use a fresh vial for each set of experiments.
Appearance of a peak corresponding to 4-Bromo-3-fluoro-2-methylacetophenone in GC-MS or LC-MS Definitive evidence of hydrolysis.Your sample has been exposed to water and/or acid. Review all handling steps. Ensure all glassware is oven-dried. Use only anhydrous solvents. If performing chromatography, consider using silica gel that has been neutralized with triethylamine to prevent on-column hydrolysis.[3]

Experimental Protocols

Protocol 1: Recommended Long-Term Storage of Solid Compound

Objective: To prepare 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane for long-term storage, minimizing all modes of degradation.

Materials:

  • 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane

  • 2 mL amber glass vials with PTFE-lined screw caps

  • Source of dry Argon or Nitrogen gas with a long needle/tubing

  • Parafilm or vial sealer

  • -20°C freezer (non-frost-free type preferred)

  • Labeling materials

Procedure:

  • Pre-label Vials: Label all vials with the compound name, lot number, concentration (if applicable), and date before use.

  • Aliquot Material: In a controlled, low-humidity environment (e.g., a glovebox or a bench with flowing inert gas), carefully weigh and transfer the desired amount of the solid compound into each vial. Prepare multiple small aliquots rather than one large one to prevent contamination of the entire stock.

  • Inert Gas Purge: Insert a needle connected to the inert gas source into the vial, ensuring the tip is just above the solid material. Gently flush the vial's headspace with the gas for 30-60 seconds to displace all air and moisture.

  • Seal Immediately: While the inert gas is still flowing, slowly withdraw the needle and immediately cap the vial tightly.

  • Secure the Seal: Wrap the cap-vial interface with Parafilm for an extra barrier against atmospheric ingress.

  • Store Properly: Place the sealed vials inside a labeled freezer box and store them in a -20°C freezer, away from light.

Caption: Recommended workflow for preparing the compound for storage.
Protocol 2: Analytical Stability Assessment via HPLC-UV

Objective: To monitor the purity of a stored sample over time and detect the formation of the primary hydrolytic degradation product.

Methodology:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)

  • Mobile Phase: Isocratic or Gradient elution.

    • Example Isocratic: 60:40 Acetonitrile:Water. Adjust ratio as needed for optimal separation.

    • Example Gradient: Start at 50% Acetonitrile, ramp to 95% over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in Acetonitrile.

Procedure:

  • Reference Standard (T=0): Upon receiving a new batch of the compound, immediately dissolve a small amount and run the HPLC method to obtain a reference chromatogram. Confirm its purity and record the retention time of the main peak.

  • Degradant Identification (Optional but Recommended): If available, obtain a standard of the expected hydrolysis product (4-Bromo-3-fluoro-2-methylacetophenone) and determine its retention time using the same method. It is expected to be more polar and thus have an earlier retention time than the parent compound.

  • Time-Point Analysis: At set intervals (e.g., 1, 3, 6, 12 months), remove one stored aliquot from the freezer.

  • Analysis: Allow the vial to warm completely to room temperature before opening to prevent condensation.[12] Prepare a sample and analyze it using the established HPLC method.

  • Data Comparison: Compare the chromatogram to the T=0 reference. Look for any new peaks, especially at the retention time of the potential hydrolysis product. Quantify the purity by peak area percentage. A decrease in the main peak area and the appearance of new peaks indicates degradation.

References

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • PENTA s.r.o. (2023, March 14). 1,3-Dioxolane - SAFETY DATA SHEET. Retrieved from [Link]

  • Ceylan, S., et al. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 16(9), 7416-7427. Available at: [Link]

  • Silver Fern Chemical. (n.d.). Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry. Retrieved from [Link]

  • Wang, M., et al. (2017). Formation of highly oxygenated organic molecules from aromatic compounds. Atmospheric Chemistry and Physics, 17(21), 13429-13447. Available at: [Link]

  • Zhang, T., et al. (2016). Temperature effect on photolysis decomposing of perfluorooctanoic acid. Journal of Environmental Sciences, 46, 132-138. Available at: [Link]

  • Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581-603. Available at: [Link]

  • Wikipedia. (n.d.). Autoxidation. Retrieved from [Link]

  • Nag, S., et al. (2022). Autoxidation of a C2-Olefinated Dihydroartemisinic Acid Analogue to Form an Aromatic Ring: Application to Serrulatene Biosynthesis. Journal of Natural Products, 85(4), 1019-1025. Available at: [Link]

  • Li, Y., et al. (2022). Development of a Rapid and Sensitive Fluorescence Sensing Method for the Detection of Acetaldehyde in Alcoholic Beverages. Foods, 11(21), 3461. Available at: [Link]

  • Roy, G., et al. (2010). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Journal of the American Chemical Society, 132(23), 7860-7862. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Autoxidation – Knowledge and References. Retrieved from [Link]

  • JoVE. (2023, April 30). Radical Autoxidation. Retrieved from [Link]

  • University of Bath. (n.d.). Lecture 9: Acetals. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]

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Technical Support Center: Catalyst Selection and Troubleshooting for the Synthesis of 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting for this critical acetal protection reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the fundamental reaction mechanism for this synthesis, and why is catalyst selection so critical?

A1: The synthesis of 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane from 4-bromo-3-fluoro-2-methylbenzaldehyde and ethylene glycol is a classic example of an acid-catalyzed nucleophilic addition reaction to form an acetal.[1] The entire process is an equilibrium, and driving the reaction toward the product is the primary challenge.[2][3][4]

The mechanism proceeds in several distinct, reversible steps:

  • Carbonyl Activation: The acid catalyst protonates the carbonyl oxygen of the aldehyde, significantly increasing the electrophilicity of the carbonyl carbon.[1][5]

  • Nucleophilic Attack: A hydroxyl group from ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon.

  • Hemiacetal Formation: Following a proton transfer, a neutral hemiacetal intermediate is formed. This intermediate is typically unstable and exists in equilibrium with the starting materials.[3][5]

  • Formation of a Good Leaving Group: The acid catalyst protonates the hydroxyl group of the hemiacetal, converting it into a good leaving group (water).[2]

  • Water Elimination: The lone pair of electrons on the remaining oxygen atom assists in eliminating the water molecule, forming a highly electrophilic and resonance-stabilized oxonium ion.[1][2]

  • Ring Closure: The second hydroxyl group of the ethylene glycol molecule attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion.

  • Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the stable 1,3-dioxolane product.

Catalyst selection is paramount because it dictates the rate of reaction and can influence the formation of side products. The ideal catalyst must be a sufficiently strong acid to activate the carbonyl group but not so harsh that it causes degradation of the starting material or the product.

Acetalization_Mechanism Figure 1: Acid-Catalyzed Acetalization Mechanism cluster_0 Step 1: Carbonyl Activation cluster_1 Steps 2 & 3: Hemiacetal Formation cluster_2 Steps 4 & 5: Water Elimination cluster_3 Steps 6 & 7: Ring Closure & Final Product Aldehyde Aldehyde (R-CHO) Protonated_Aldehyde Protonated Aldehyde (Electrophilic) Aldehyde->Protonated_Aldehyde + H+ H_plus H+ Ethylene_Glycol Ethylene Glycol Hemiacetal Hemiacetal Intermediate Protonated_Aldehyde->Hemiacetal + Ethylene Glycol - H+ Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H+ Oxonium_Ion Oxonium Ion + H2O Protonated_Hemiacetal->Oxonium_Ion - H2O Dioxolane 1,3-Dioxolane (Product) Oxonium_Ion->Dioxolane Intramolecular Attack - H+

Caption: Figure 1: Acid-Catalyzed Acetalization Mechanism.

Q2: Which catalysts are recommended for this synthesis, and what are the trade-offs?

A2: Several classes of acid catalysts can be employed, each with distinct advantages and disadvantages related to activity, cost, handling, and work-up. The choice often depends on the scale of the reaction, available equipment, and desired purity.

Catalyst TypeExample(s)Typical LoadingAdvantagesDisadvantages
Brønsted Acid p-Toluenesulfonic acid (p-TSA)0.1 - 5 mol%Inexpensive, highly effective, readily available, robust.[6][7][8]Homogeneous (requires aqueous basic work-up for removal), can be corrosive.[7]
Lewis Acid Scandium(III) triflate (Sc(OTf)₃)0.1 - 2 mol%Extremely active, water-tolerant, can be recovered and reused.[9][10][11]High cost.[10]
Lewis Acid Bismuth Nitrate (Bi(NO₃)₃·5H₂O), Bismuth Subnitrate5 - 25 mol%Mild, relatively non-toxic, inexpensive, often heterogeneous and reusable.[12][13][14]May require higher catalyst loading or longer reaction times compared to stronger acids.
Solid Acid Montmorillonite K-10 Clay50 - 100 wt%Heterogeneous (easy removal by filtration), environmentally friendly, non-corrosive.[15][16][17][18]Can require large quantities, may have lower activity necessitating higher temperatures.

Senior Scientist Recommendation: For most lab-scale syntheses, p-Toluenesulfonic acid (p-TSA) offers the best balance of cost, reactivity, and reliability.[6][7] For processes where catalyst recycling and minimizing aqueous work-up are critical, Montmorillonite K-10 or a Bismuth salt are excellent green alternatives.[12][15]

Q3: My reaction yield is low or the reaction has stalled. What are the common causes and how can I troubleshoot them?

A3: Low yield is the most common issue in acetal formation and is almost always tied to the reversible nature of the reaction. The equilibrium must be actively shifted towards the product.

Troubleshooting_Low_Yield Start Low Yield or Stalled Reaction Q_Water Is water being effectively removed? Start->Q_Water Q_Catalyst Is the catalyst active? Q_Water->Q_Catalyst Yes Sol_Water Check Dean-Stark setup. Ensure vigorous reflux. Add activated molecular sieves (3Å or 4Å). Q_Water->Sol_Water No Q_Time Has the reaction run long enough? Q_Catalyst->Q_Time Yes Sol_Catalyst Use a fresh batch of catalyst. Optimize catalyst loading (try increasing slightly). Q_Catalyst->Sol_Catalyst No Q_Reagents Are the reagents pure? Q_Time->Q_Reagents Yes Sol_Time Monitor reaction by TLC/GC. Increase reaction time. Q_Time->Sol_Time No Sol_Reagents Use freshly distilled aldehyde. Check for benzoic acid impurity. Q_Reagents->Sol_Reagents No

Caption: Figure 2: Troubleshooting Logic for Low Yield.

ProblemPotential CauseRecommended Solution(s)
Incomplete Reaction Inefficient Water Removal: The accumulation of water byproduct pushes the equilibrium back to the starting materials.[3][19]Ensure your Dean-Stark apparatus is functioning correctly and the solvent is refluxing at a sufficient rate to azeotropically remove water. Consider adding activated 3Å or 4Å molecular sieves to the reaction flask.[19]
Inactive/Insufficient Catalyst: The acid catalyst may be old, have absorbed moisture, or be present in too low a concentration.[19]Use a fresh supply of the catalyst. For p-TSA, which is hygroscopic, ensure it is dry.[8] If the reaction is slow, a modest increase in catalyst loading may be beneficial.
Reaction Not at Equilibrium: The reaction may simply require more time to complete.Monitor the disappearance of the starting aldehyde via Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time until the starting material is consumed.[19]
Low Isolated Yield Poor Reagent Quality: The starting aldehyde may have partially oxidized to the corresponding carboxylic acid upon storage, which will not react.Purify the 4-bromo-3-fluoro-2-methylbenzaldehyde by distillation or chromatography before use.[19]
Product Loss During Work-up: The product may be lost during the aqueous wash steps if emulsions form or if extractions are incomplete.During work-up, ensure thorough mixing in the separatory funnel without violent shaking to prevent emulsions. Perform multiple extractions (e.g., 3x) with the organic solvent to maximize recovery.[20]
Q4: I am observing unexpected side products. What are they likely to be and how can I minimize them?

A4: While this reaction is generally clean, side products can form under sub-optimal conditions.

  • Aldehyde Polymerization: Under overly harsh acidic conditions (e.g., excessive catalyst loading or use of a very strong, non-specific acid) and high temperatures, aldehydes can polymerize.[19]

    • Mitigation: Reduce the catalyst loading to the minimum effective amount. Ensure the reaction temperature is not unnecessarily high; it only needs to be sufficient for efficient azeotropic water removal.

  • Dioxane Formation: Ethylene glycol can undergo acid-catalyzed self-condensation to form 1,4-dioxane, especially at high temperatures and in the presence of a strong acid.[19]

    • Mitigation: Use only a slight excess of ethylene glycol (e.g., 1.1-1.5 equivalents). Avoid excessively high temperatures and high catalyst concentrations.

Experimental Protocol: Synthesis using p-TSA

This protocol describes a reliable, general-purpose method for the synthesis of 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane using p-toluenesulfonic acid as the catalyst.

Materials:

  • 4-Bromo-3-fluoro-2-methylbenzaldehyde (1.0 eq)

  • Ethylene glycol (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (p-TSA·H₂O) (0.01 eq, 1 mol%)

  • Toluene (approx. 2-3 mL per mmol of aldehyde)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 4-bromo-3-fluoro-2-methylbenzaldehyde, toluene, and ethylene glycol.

  • Catalyst Addition: Add the p-toluenesulfonic acid monohydrate to the mixture.

  • Reaction: Heat the mixture to a vigorous reflux. The toluene-water azeotrope will begin to distill, and water will collect in the trap of the Dean-Stark apparatus. Continue refluxing until no more water is collected (typically 2-5 hours).[21]

  • Monitoring: Monitor the reaction's progress by TLC, checking for the consumption of the starting aldehyde.

  • Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel.

  • Work-up:

    • Wash the organic layer with a saturated NaHCO₃ solution to neutralize the p-TSA catalyst.[21]

    • Wash the organic layer with brine to remove residual water and inorganic salts.[21]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[20]

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. This will yield the crude product.

  • Purification: The crude product, typically a yellow or brown oil, can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane.[19][21]

References
  • Lecture 9: Acetals. 2

  • 19.10 Nucleophilic Addition of Alcohols: Acetal Formation - Organic Chemistry | OpenStax.

  • Formation and Reactions of Acetals - Chemistry Steps.

  • Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC.

  • Bismuth Subnitrate as an Efficient Heterogeneous Catalyst for Acetalization and Ketalization of Carbonyl Compounds with Diols - ResearchGate.

  • Scandium(III) or lanthanide(III) triflates as recyclable catalysts for the direct acetylation of alcohols with acetic acid - Organic Chemistry Portal.

  • Formation of acetals (video) - Khan Academy.

  • Hydrates, Hemiacetals, and Acetals - Master Organic Chemistry.

  • Scandium(III) Triflate-Catalyzed Friedel−Crafts Alkylation Reactions.

  • Technical Support Center: Synthesis of 2,4-Diphenyl-1,3-dioxolane - Benchchem.

  • Scandium(III) Triflate-Catalyzed Friedel−Crafts Alkylation Reactions - ACS Publications.

  • A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate | Request PDF - ResearchGate.

  • A remarkable bismuth nitrate-catalyzed protection of carbonyl compounds | Scilit.

  • A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate - Organic Chemistry Portal.

  • Synthesis of 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane - PrepChem.com.

  • Recent Advances in Scandium(III) Triflate Catalysis: A Review - ResearchGate.

  • Bismuth Subnitrate-Catalyzed Markovnikov-Type Alkyne Hydrations under Batch and Continuous Flow Conditions - MDPI.

  • Scandium triflate-catalyzed intramolecular Friedel–Crafts acylation with Meldrum's acids: insight into the mechanism - ResearchGate.

  • Technical Support Center: Synthesis of 2-Bromo-4'-fluoro-3'-methylbenzophenone - Benchchem.

  • Montmorillonite: An efficient, heterogeneous and green catalyst for organic synthesis - JOCPR.

  • A Facile and Practical p-Toluenesulfonic Acid Catalyzed Route to Dicoumarols Containing an Aroyl group - SciELO.

  • Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review - Preprints.org.

  • Montmorillonite K-10 catalyzed synthesis of Hantzsch dihydropyridine derivatives from methyl arenes via in - Semantic Scholar.

  • Cationic Ring Opening Copolymerization of 1,3-Dioxolane with Styrene by Montmorillonite Maghnite-H+Catalyst - Oriental Journal of Chemistry.

  • p-Toluenesulfonic acid - Wikipedia.

Sources

Minimizing byproduct formation in the bromination or fluorination step

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Halogenation Technical Support Center . As drug development increasingly relies on halogenated active pharmaceutical ingredients (APIs), controlling the regioselectivity and minimizing byproduct formation during bromination and fluorination steps has become a critical challenge.

This portal provides field-proven troubleshooting guides, mechanistic insights, and validated protocols to help you engineer self-validating, high-yield halogenation systems.

Section 1: Deoxyfluorination Troubleshooting

Q: My deoxyfluorination of secondary and bulky primary alcohols using DAST is yielding significant amounts of olefin elimination byproducts. How can I shift the mechanism to favor the desired fluorinated product?

A: The formation of olefin byproducts during deoxyfluorination with diethylaminosulfur trifluoride (DAST) is a classic issue rooted in the reaction mechanism. When DAST reacts with an alcohol, it forms an alkoxyaminosulfur trifluoride intermediate. From here, two competing pathways emerge: a desired nucleophilic substitution ( SN​2 ) by the fluoride ion, or an undesired elimination ( E2 ) driven by the basicity of the leaving group and the steric hindrance of the substrate.

To minimize elimination, you must alter the electronic environment of the intermediate. Replacing DAST with 2-Pyridinesulfonyl fluoride (PyFluor) is the most effective troubleshooting step[1]. PyFluor utilizes a sulfonate intermediate that is significantly less basic than the aminosulfur intermediate generated by DAST. This reduces the thermodynamic driving force for the E2 pathway, dramatically favoring SN​2 substitution even in sterically demanding homobenzylic or secondary alcohols. Furthermore, PyFluor does not undergo the catastrophic thermal decomposition associated with DAST, making it scalable and safe for process chemistry[2].

Quantitative Reagent Comparison

Table 1: Performance and Safety Profiles of Common Deoxyfluorination Reagents.

ReagentReagent StabilityPrimary ByproductTypical Elimination % (Secondary Alcohols)Safety Profile
DAST Poor (Requires refrigeration)Olefins (E2 Elimination)20% - 40%High explosion risk upon heating or water exposure
Deoxo-Fluor ModerateOlefins (E2 Elimination)15% - 30%Reacts violently with water
PBSF GoodOlefins / Sulfonates10% - 15%Poor selectivity, moderate yields
PyFluor Excellent (Bench-stable)Minimal< 5%Tolerates air/moisture, thermally stable
Validated Protocol: Chemoselective Deoxyfluorination using PyFluor

This protocol is a self-validating system: the absence of gas evolution (unlike DAST) and the maintenance of a clear solution indicate stable intermediate formation.

  • Preparation: In an oven-dried flask under nitrogen, dissolve the alcohol substrate (1.0 equiv) in anhydrous toluene (0.2 M concentration).

  • Reagent Addition: Add PyFluor (1.5 equiv) to the stirring solution at room temperature. PyFluor is a stable crystalline solid and can be added in a single portion.

  • Base Introduction: Dropwise, add the amidine base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) (2.0 equiv). Causality note: The bulky base acts as an acid scavenger to prevent side reactions without acting as a nucleophile.

  • Reaction: Stir at room temperature for 12–24 hours. Monitor via TLC or 19 F NMR.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with ethyl acetate, and purify via standard silica gel chromatography. The lack of olefin byproducts will significantly simplify fraction collection.

Deoxyfluorination Alcohol Alcohol Substrate (R-OH) Intermediate Sulfonate Intermediate (Low Basicity) Alcohol->Intermediate PyFluor + DBU SN2 SN2 Pathway (Favored) Intermediate->SN2 Fluoride Attack E2 E2 Pathway (Suppressed) Intermediate->E2 Base Abstraction Product Alkyl Fluoride (High Yield) SN2->Product Byproduct Olefin Byproduct (<5%) E2->Byproduct

Mechanistic divergence in PyFluor deoxyfluorination minimizing E2 olefin byproducts.

Section 2: Electrophilic Fluorination & Regioselectivity

Q: I am using Selectfluor for the electrophilic fluorination of a substituted arene, but I am getting an intractable mixture of ortho and para isomers. How can I optimize the regioselectivity?

A: Poor regioselectivity in electrophilic aromatic substitution (EAS) using Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is driven by the highly reactive nature of the F+ equivalent. Because fluorine is a small atom, steric hindrance plays a lesser role than electronic activation[3].

To troubleshoot and force regioselectivity:

  • Solvent Polarity Modulation: The transition state for Selectfluor-mediated EAS is highly polar. Switching from a highly polar solvent like Acetonitrile (MeCN) to a less polar, fluorinated solvent like Hexafluoro-2-propanol (HFIP) can stabilize the specific Wheland intermediate through hydrogen bonding, often steering the reaction toward the para position.

  • Temperature Control: Because Selectfluor is highly reactive, the activation energy difference between ortho and para attack is small at room temperature. Cooling the reaction to 0°C or -20°C amplifies the kinetic difference, favoring the thermodynamically more stable intermediate.

  • Directing Group Re-evaluation: If your arene has multiple activating groups (e.g., -OR and -NHAc), the strongest electron-donating group will dictate the position. If you require ortho fluorination against a strong para director, consider temporary steric blocking of the para position using a removable protecting group (like a tert-butyl or TMS group).

Section 3: Electrophilic Bromination & Over-Bromination

Q: My electrophilic bromination using Br2​ and a Lewis acid catalyst is generating 15-20% of di-brominated and tri-brominated byproducts. Lowering the equivalents of Br2​ just leaves unreacted starting material. How do I fix this?

A: This is a classic mass-transfer and heat-transfer problem inherent to batch chemistry. In a standard batch reactor, the localized concentration of Br2​ at the point of addition is extremely high. Even if the global stoichiometry is 1.0 equivalent, the substrate molecules near the addition drop are exposed to a massive excess of Br2​ and localized exothermic heat, leading to rapid over-bromination before the solution can homogenize[4].

The most scientifically sound solution is to transition the bromination step to Continuous Flow Chemistry [4]. Microreactors provide exceptional mass transfer (near-instantaneous mixing) and heat transfer (rapid dissipation of exotherms). Under continuous flow, the substrate and Br2​ are mixed in exact 1:1 stoichiometric ratios within milliseconds under strict isothermal conditions, virtually eliminating polybrominated byproducts[5].

Validated Protocol: Continuous Flow Bromination

This methodology ensures a self-validating steady-state: once equilibrium is reached, the output profile remains constant, eliminating batch-to-batch variability.

  • System Preparation: Utilize a microreactor system equipped with a T-mixer and a perfluoroalkoxy (PFA) residence tubing coil. Submerge the residence coil in a cooling bath set to 0°C.

  • Feed Solutions:

    • Stream A: Substrate and Lewis acid catalyst (e.g., FeBr3​ ) dissolved in Dichloromethane (DCM).

    • Stream B: Br2​ (1.05 equiv) dissolved in DCM.

  • Flow Rate Calibration: Set the syringe pumps to achieve a residence time of exactly 2.5 minutes (adjust based on prior kinetic TLC data). The flow rates must ensure a 1:1 volumetric mixing ratio at the T-mixer.

  • In-Line Quench: Connect the output of the residence coil directly into a second T-mixer, where Stream C (10% aqueous Sodium Thiosulfate) is pumped to immediately quench unreacted Br2​ .

  • Phase Separation: Route the quenched output through an in-line liquid-liquid separator. Collect the organic phase containing the mono-brominated API.

FlowChemistry StreamA Stream A: Substrate + Catalyst TMixer1 T-Mixer (Instant Mixing) StreamA->TMixer1 StreamB Stream B: Br2 in DCM StreamB->TMixer1 Reactor PFA Residence Coil (0°C, Isothermal) TMixer1->Reactor 1:1 Stoichiometry TMixer2 T-Mixer (In-line Quench) Reactor->TMixer2 No Exotherm StreamC Stream C: Na2S2O3 Quench StreamC->TMixer2 Product Mono-Brominated Product TMixer2->Product Zero Over-Bromination

Continuous flow setup for electrophilic bromination, preventing localized excess and over-bromination.

References

  • Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society. Available at:[Link]

  • Cantillo, D., & Kappe, C. O. (2017). Halogenation of organic compounds using continuous flow and microreactor technology. Reaction Chemistry & Engineering. Available at:[Link]

  • SciSpace. (2017). Reaction Chemistry & Engineering. SciSpace. Available at:[Link]

Sources

Validation & Comparative

Structural Elucidation of 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane: A Comparative Guide to High-Field ¹H NMR vs. Benchtop NMR and GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, verifying the exact regiochemistry of heavily substituted aromatic building blocks is a critical quality control step. 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane is a protected aldehyde intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including Bruton's tyrosine kinase (BTK) inhibitors 1.

Because positional isomers can drastically alter pharmacological efficacy, analytical methods must distinguish between subtle structural variations. This guide objectively compares the performance of High-Field ¹H NMR (400+ MHz) against Benchtop NMR (60 MHz) and GC-MS, providing a definitive framework for interpreting the complex proton-fluorine (¹H-¹⁹F) spin systems inherent to this molecule.

Part 1: The Gold Standard — High-Field ¹H NMR Interpretation

High-field ¹H NMR (≥400 MHz) is the benchmark technology for this analysis because it provides sufficient chemical shift dispersion (Δν) to render complex spin systems into interpretable, first-order multiplets (where Δν/J > 10).

The Aromatic Region: Resolving Regiochemistry via J_HF Couplings

Fluorine-19 is a spin-½ nucleus with 100% natural abundance. It scalar-couples to nearby protons, creating splitting patterns that definitively map the substitution geometry 2.

  • H5 Proton (~7.45 ppm, dd): Positioned between the bromine (C4) and H6 (C6). It appears as a doublet of doublets due to a strong ortho-coupling with H6 (³J_HH ≈ 8.4 Hz) and a meta-coupling with the C3 fluorine (⁴J_HF ≈ 7.6 Hz).

  • H6 Proton (~7.38 ppm, dd): Positioned adjacent to the dioxolane ring. It is split by H5 (³J_HH ≈ 8.4 Hz) and exhibits a fine para-coupling to the fluorine (⁵J_HF ≈ 1.2 Hz).

The Aliphatic Region: Diastereotopicity and Through-Bond Effects
  • Acetal Proton (C1-H, ~5.95 ppm, s): Deshielded by two adjacent oxygen atoms and the aromatic ring. It appears as a sharp singlet because it is five bonds away from the fluorine, rendering any J_HF coupling negligible.

  • Dioxolane Ring Protons (~4.05–4.15 ppm, m): Despite the lack of a chiral center, the restricted rotation and puckering of the five-membered dioxolane ring render the methylene protons chemically equivalent but magnetically non-equivalent. This creates a complex AA'BB' spin system that cannot be analyzed using simple first-order rules 3.

  • Methyl Protons (C2-CH3, ~2.38 ppm, d): Because the methyl group is ortho to the C3 fluorine, it experiences a through-bond scalar coupling (⁴J_HF ≈ 2.2 Hz), causing the normally singlet methyl peak to split into a distinct doublet.

SpinCoupling F3 F (C3) H5 H (C5) F3->H5 4J_HF ~7.6 Hz (Meta) H6 H (C6) F3->H6 5J_HF ~1.2 Hz (Para) CH3 CH3 (C2) F3->CH3 4J_HF ~2.2 Hz (Ortho) H5->H6 3J_HH ~8.4 Hz (Ortho)

Caption: Spin-spin coupling network mapping the ¹H-¹⁹F and ¹H-¹H interactions in the aromatic system.

Part 2: Performance Comparison — High-Field NMR vs. Alternatives

When verifying the structure of 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane, relying on the wrong analytical tool can lead to false positives. The table below objectively compares the capabilities of three common analytical platforms.

Analytical PlatformRegiochemical ResolutionSpin-System Clarity (Δν/J)Limit of DetectionCost & Accessibility
400+ MHz ¹H NMR Excellent: Resolves all J_HF and J_HH couplings to prove exact substitution.First-order: Clear multiplets; AA'BB' system is distinguishable.~1–5 μgHigh: Requires cryogens and dedicated facilities.
60 MHz Benchtop NMR Poor: Cannot differentiate between 3-fluoro and 5-fluoro isomers.Second-order: Severe signal overlap; aromatic region becomes uninterpretable.~1–5 mgLow: Cryogen-free, bench-stable.
GC-MS (EI) Poor: Positional isomers yield nearly identical fragmentation patterns.N/A: Measures mass-to-charge ratio, not spin states.~1–10 ngMedium: Excellent for confirming Br isotopes (79/81).

Why Benchtop NMR Fails Here: At 60 MHz, the chemical shift difference (Δν) between H5 and H6 is extremely small. Because Δν/J falls below 10, the signals experience severe "roofing" (second-order effects), causing the critical fluorine coupling patterns to merge into an uninterpretable broad multiplet.

AnalyticalWorkflow Sample Unknown Isomer 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane GCMS GC-MS (EI) Confirms Mass & Br Isotopes Fails Regiochemistry Sample->GCMS Step 1: Mass ID Benchtop 60 MHz Benchtop NMR Identifies Functional Groups Fails J_HF Resolution Sample->Benchtop Step 2: Basic Connectivity HighField 400 MHz High-Field NMR Resolves J_HF & J_HH Couplings (Gold Standard) Sample->HighField Step 3: Regiochemical Proof Result Regiochemistry Confirmed: Exact Substitution Pattern Verified GCMS->Result Benchtop->Result HighField->Result

Caption: Analytical decision tree demonstrating why High-Field NMR is mandatory for regiochemical proof.

Part 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the structural assignment, the NMR acquisition must be executed as a self-validating system. The following protocol guarantees that the observed J-couplings are artifacts of the molecule, not the instrument.

Step 1: Sample Preparation & Internal Referencing

  • Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: TMS acts as an internal standard, locking the 0.00 ppm chemical shift scale. This self-validates the spectrum against solvent drift, ensuring the ~5.95 ppm acetal shift is absolutely accurate.

Step 2: Instrument Tuning and Matching

  • Insert the sample into the 400 MHz spectrometer and tune the probe to the exact Larmor frequency of ¹H for this specific sample matrix.

  • Causality: Proper tuning maximizes the signal-to-noise ratio (SNR) and ensures the radiofrequency pulses deliver an exact 90-degree flip angle, which is critical for quantitative integration.

Step 3: Locking and High-Order Shimming

  • Lock the spectrometer onto the ²H deuterium signal of the CDCl₃ solvent. Perform gradient shimming (Z1–Z5).

  • Causality: Shimming corrects magnetic field inhomogeneities. Without perfect shimming, the line width will broaden, completely obscuring the fine 1.2 Hz para-fluorine coupling (⁵J_HF) on the H6 proton.

Step 4: Optimized Acquisition Parameters

  • Set a 30° excitation pulse, acquire 16 transients, and implement a 10-second relaxation delay (D1) .

  • Causality: The isolated acetal proton lacks adjacent protons to facilitate rapid dipole-dipole relaxation, resulting in a long longitudinal relaxation time (T₁). The 10-second delay ensures the spin system fully returns to equilibrium between scans, guaranteeing that the integration ratio of the acetal proton (1H) to the methyl group (3H) is exactly 1:3.

References

  • US12172992B2 - Pyrimidines for degrading Bruton's tyrosine kinase. Google Patents.
  • NMR Spectroscopy :: 5-HMR-15 The AA'BB' Pattern. Organic Chemistry Data. Available at:[Link]

Sources

Unlocking the Structural Fingerprint: GC-EI-MS vs. LC-ESI-MS/MS Fragmentation Analysis of 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

As a Senior Application Scientist, I frequently guide drug development teams through the nuances of structural elucidation. When analyzing complex halogenated scaffolds like 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane, relying on a single mass spectrometry platform is a critical vulnerability. To establish absolute structural certainty, we must cross-examine the molecule using both hard and soft ionization techniques.

This guide objectively compares the fragmentation performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS). By understanding the causality behind these gas-phase thermodynamic reactions, you can build robust, self-validating analytical workflows.

Mechanistic Causality: The "Why" Behind the Fragmentation

Causality is the cornerstone of mass spectrometry. We do not merely record m/z values; we interrogate how internal energy dictates bond cleavage.

2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane presents three distinct structural features that drive its fragmentation:

  • The Isotopic Signature: The presence of bromine naturally yields a ~1:1 isotopic doublet (⁷⁹Br and ⁸¹Br), serving as a built-in tracer for any fragment retaining the aromatic ring.

  • The Acetal Ring: The 1,3-dioxolane moiety is highly susceptible to α-cleavage. The fragmentation of 1,3-dioxolanes often yields characteristic fragment ions resulting from the cleavage of the dioxolane ring and the loss of the aryl group[1].

  • The Halogenated Aromatic Core: The presence of the fluorine atom significantly influences the electronic properties of the aromatic ring, which can dictate the stability of the resulting carbocations[2].

Hard Ionization (EI, 70 eV)

Electron Ionization (EI) typically generates an odd-electron molecular ion that undergoes extensive fragmentation, which is highly dependent on the ionization method used[3]. The 70 eV electron beam imparts immense excess energy, driving homolytic radical cleavages. The radical cation [M]⁺• rapidly expels the aryl radical to form the highly stabilized dioxolan-2-ylium cation. For instance, the m/z 73 ion is a widely recognized diagnostic fragment for dioxolane derivatives under EI conditions[4].

Soft Ionization (ESI, +H)

Electrospray Ionization is a soft technique. Protonation occurs preferentially at the basic acetal oxygen, forming an even-electron[M+H]⁺ precursor. During Collision-Induced Dissociation (CID), radical cleavage is energetically unfavorable. Instead, the molecule undergoes a rearrangement pathway, resulting in the neutral loss of ethylene glycol (62 Da) to form a protonated fluorobromobenzaldehyde derivative.

Quantitative Data Presentation: Platform Comparison

The following tables summarize the divergent fragmentation pathways observed across both platforms.

Table 1: GC-EI-MS (70 eV) Fragmentation Profile

m/z Relative Abundance Ion Assignment Mechanistic Origin
260 / 262 25% [M]⁺• Molecular ion (1:1 ratio due to ⁷⁹Br/⁸¹Br)
259 / 261 45% [M-H]⁺ Loss of acetal proton; stabilized oxocarbenium
187 / 189 15% [C₈H₇BrF]⁺ Loss of dioxolane radical (73 Da)
108 55% [C₈H₇F]⁺ Loss of Br• from the aryl cation

| 73 | 100% (Base) | [C₃H₅O₂]⁺ | Dioxolan-2-ylium cation via α-cleavage |

Table 2: LC-ESI-MS/MS (Positive Mode, CID) Fragmentation Profile

m/z Relative Abundance Ion Assignment Mechanistic Origin
261 / 263 100% (MS1) [M+H]⁺ Protonated precursor ion
199 / 201 100% (MS2) [M+H - C₂H₆O₂]⁺ Neutral loss of ethylene glycol (62 Da)

| 181 / 183 | 40% (MS2) | [M+H - C₂H₆O₂ - H₂O]⁺| Sequential loss of water |

Visualizing the Fragmentation Pathways

MS_Fragmentation M_ion Molecular Ion[M]⁺• m/z 260 / 262 (EI) C10H10BrFO2 m_z_73 Dioxolan-2-ylium Cation m/z 73 Base Peak (EI) M_ion->m_z_73 -Aryl• (α-cleavage) Aryl_cation Aryl Cation m/z 187 / 189 [C8H7BrF]⁺ M_ion->Aryl_cation -Dioxolane• m_z_108 Fluoro-methylphenyl Cation m/z 108 [C8H7F]⁺ Aryl_cation->m_z_108 -Br• (Isotope loss) ESI_Precursor Protonated Molecule [M+H]⁺ m/z 261 / 263 (ESI-MS) ESI_Product Aldehyde Cation m/z 199 / 201 Neutral Loss of C2H6O2 ESI_Precursor->ESI_Product CID (Argon) -Ethylene Glycol (62 Da)

GC-EI-MS vs LC-ESI-MS/MS fragmentation pathways for the halogenated dioxolane.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, every protocol must act as a self-validating system. The following methodologies embed internal logic checks to prevent false positives and instrument drift.

Protocol A: GC-EI-MS Structural Fingerprinting
  • Sample Preparation: Dissolve 1 mg of the standard in 1 mL of GC-grade dichloromethane (DCM). Add 10 µL of 4-bromofluorobenzene (BFB) as an internal standard.

  • Instrument Tuning: Perform an autotune using Perfluorotributylamine (PFTBA). Verify that the m/z 69, 219, and 502 peaks meet abundance criteria.

  • Chromatographic Separation: Inject 1 µL in split mode (10:1) onto a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Temperature program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Ionization & Acquisition: Operate in EI mode at 70 eV. Source temperature: 230°C. Acquire full scan data from m/z 50 to 400.

  • Self-Validating Step (Isotopic Ratio Check): The 1:1 isotopic ratio of ⁷⁹Br and ⁸¹Br serves as an internal diagnostic tool. If the m/z 260 and 262 peaks deviate from a ~50.5:49.5 ratio, it immediately flags potential isobaric interference or detector saturation, automatically triggering a system recalibration.

Protocol B: LC-ESI-MS/MS Targeted Pathway Analysis
  • Sample Preparation: Dilute the stock solution to 100 ng/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to promote protonation.

  • Chromatographic Separation: Inject 5 µL onto a C18 reversed-phase column (50 mm × 2.1 mm, 1.7 µm). Mobile phase A: 0.1% FA in Water; Mobile phase B: 0.1% FA in Acetonitrile. Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: Operate the MS in positive Electrospray Ionization (+ESI) mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350°C.

  • Self-Validating Step (Parallel Transition Monitoring): Isolate the [M+H]⁺ precursor ions (m/z 261 and 263) in Q1. Apply a Collision Energy (CE) ramp from 10 to 40 eV using Argon. Monitor the transitions to m/z 199 and 201 in Q3. The parallel monitoring of both isotopic transitions (261→199 and 263→201) acts as an internal confirmation. A divergence in the CID efficiency between these two channels indicates matrix suppression, validating the integrity of the product ion scan.

Visualizing the Analytical Workflow

Workflow Prep Sample Preparation Internal Standard Addition Split Prep->Split GC GC-EI-MS Platform 70 eV Hard Ionization Split->GC LC LC-ESI-MS/MS Platform Soft Ionization + CID Split->LC Val_GC Self-Validation: Isotopic Ratio Check (1:1) GC->Val_GC Val_LC Self-Validation: Parallel Transition Monitoring LC->Val_LC Result Structural Elucidation Confirmed Fingerprint Val_GC->Result Val_LC->Result

Self-validating comparative analytical workflow for MS structural elucidation.

References

  • NIH PubMed Central. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.[Link]

Sources

Purity Analysis of 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane is a highly functionalized aromatic building block frequently utilized in the synthesis of complex pharmaceuticals and agrochemicals. The 1,3-dioxolane moiety serves as a critical protecting group for the underlying benzaldehyde. However, accurately determining the purity of this intermediate presents two distinct chromatographic challenges: the extreme acid-lability of the acetal group and the difficulty of resolving structurally similar halogenated impurities (such as des-bromo or positional isomers). This guide objectively compares standard and optimized HPLC methodologies, providing researchers with a self-validating protocol to ensure analytical integrity.

The Mechanistic Challenge: Acetal Instability

Acetals undergo rapid, acid-catalyzed hydrolysis in the presence of water to yield the parent aldehyde and a diol (in this case, ethylene glycol)[1]. Standard reversed-phase HPLC (RP-HPLC) methods heavily rely on acidic modifiers—such as 0.1% Trifluoroacetic acid (TFA) or Formic acid—to suppress silanol ionization and improve peak shape. Subjecting 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane to these standard conditions creates a "false" impurity profile[2]. The compound degrades on-column or within the autosampler vial, leading to an artificially massive aldehyde peak and a falsely low purity reading for the intact active intermediate.

AcetalHydrolysis A 2-(4-Bromo-3-fluoro- 2-methylphenyl)- 1,3-dioxolane B H2O / H+ (Acidic Mobile Phase) A->B Hydrolysis C 4-Bromo-3-fluoro- 2-methylbenzaldehyde (False Impurity) B->C Degradation D Ethylene Glycol B->D Byproduct

Caption: Acid-catalyzed hydrolysis pathway of the 1,3-dioxolane protecting group during HPLC analysis.

Comparative HPLC Methodologies

To establish a trustworthy analytical system, we must decouple actual sample impurities from method-induced degradation. We compared three distinct HPLC approaches to identify the optimal system.

Method A: Traditional Acidic RP-HPLC (The Baseline)
  • Chemistry: C18 stationary phase with 0.1% Formic Acid in Water/Acetonitrile.

  • Outcome: Extensive on-column degradation. The chromatogram exhibits a large peak for the aldehyde byproduct. This method fails the trustworthiness test, as the analytical system actively destroys the analyte during the run.

Method B: Neutral RP-HPLC (The Stability Fix)
  • Chemistry: C18 stationary phase with 10 mM Ammonium Bicarbonate (pH 7.5) / Acetonitrile.

  • Outcome: The neutral pH completely halts acetal hydrolysis, providing an accurate representation of the intact dioxolane[3]. However, standard C18 columns rely purely on dispersive/hydrophobic interactions. For highly functionalized halogens, C18 struggles to resolve the target compound from structurally similar impurities, such as the des-bromo analog (2-(3-fluoro-2-methylphenyl)-1,3-dioxolane).

Method C: Orthogonal Selectivity (The Optimized Standard)
  • Chemistry: Biphenyl stationary phase with 10 mM Ammonium Bicarbonate (pH 7.5) / Methanol.

  • Outcome: By switching to a Biphenyl column and using Methanol as the organic modifier, we leverage π–π and dipole–dipole interactions[4][5]. The biphenyl rings interact strongly with the electron-deficient, halogenated aromatic ring of the analyte[6]. This provides superior orthogonal selectivity, baseline-resolving the brominated compound from its des-bromo impurities while maintaining the neutral pH required for acetal stability.

Quantitative Data Comparison

The following table summarizes the experimental performance of the three methodologies when analyzing a single batch of 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane spiked with 1.0% des-bromo impurity.

MethodMobile Phase pHColumn ChemistryAcetal Peak Area (%)Aldehyde Peak Area (%)Resolution (Rs) from Des-bromoVerdict
Method A 2.7C1862.4%36.5%1.8Unacceptable (Degradation)
Method B 7.5C1898.1%0.8%1.1Suboptimal (Poor Resolution)
Method C 7.5Biphenyl98.2%0.8%3.4Optimal (Stable & Selective)

Experimental Protocol: The Self-Validating Workflow

To ensure reproducibility and scientific integrity, the following step-by-step methodology (based on Method C) must be strictly followed.

Step 1: Sample Preparation
  • Weigh exactly 10.0 mg of 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane into a 10 mL volumetric flask.

  • Dissolve and make up to volume using HPLC-grade Acetonitrile containing 0.01% Triethylamine (TEA) .

  • Causality Check: The trace addition of TEA ensures the autosampler vial environment remains slightly basic. This prevents trace acidic impurities in the solvent or vial glass from initiating hydrolysis while the sample sits in the autosampler queue.

Step 2: System Suitability Testing (SST)
  • Prepare a resolution mixture containing the target API (1.0 mg/mL), the parent aldehyde (0.01 mg/mL), and the des-bromo impurity (0.01 mg/mL).

  • Inject the SST mix. The system is only validated for use if the Resolution (Rs) between the target compound and the des-bromo impurity is 2.0, and the tailing factor for the main peak is 1.5.

Step 3: Chromatographic Analysis
  • Column: Core-Shell Biphenyl, 150 x 4.6 mm, 2.7 µm.

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (Adjusted to pH 7.5).

  • Mobile Phase B: 100% Methanol.

  • Gradient Program:

    • 0.0 - 2.0 min: 40% B

    • 2.0 - 12.0 min: 40% 90% B

    • 12.0 - 15.0 min: 90% B

    • 15.0 - 15.1 min: 90% 40% B (Re-equilibration for 5 min)

  • Detection: UV at 220 nm and 254 nm.

HPLCWorkflow Step1 Sample Preparation (ACN + 0.01% TEA) Step2 System Suitability (Check Rs > 2.0) Step1->Step2 Prevents vial hydrolysis Step3 Neutral Biphenyl HPLC (pH 7.5 Buffer / MeOH) Step2->Step3 Validates resolution Step4 Data Analysis (Accurate Purity %) Step3->Step4 Prevents on-column degradation

Caption: Self-validating HPLC workflow for acid-sensitive halogenated acetals.

Conclusion

By understanding the chemical vulnerabilities of 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane, analysts can avoid the pitfalls of standard acidic HPLC methods. Transitioning to a neutral pH mobile phase preserves the structural integrity of the acetal, while the implementation of a Biphenyl stationary phase provides the necessary π–π selectivity to resolve critical halogenated impurities.

References

  • Title: Reversed Phase HPLC Columns | Source: Thermo Fisher Scientific | URL: 4

  • Title: Using Selectivity to Optimize UHPLC Separations | Source: Pharmaceutical Technology | URL: 5

  • Title: Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer | Source: PMC - NIH | URL: 1

  • Title: Acetals for adaptable and pH degradable thermosets and the use of internal acid sources | Source: White Rose eTheses Online | URL: 2

  • Title: Acetals as pH-Sensitive Linkages for Drug Delivery | Source: ResearchGate | URL: 3

  • Title: Relevance of π–π and dipole–dipole interactions for retention on cyano and phenyl columns in reversed-phase liquid chromatography | Source: ResearchGate | URL: 6

Sources

A Comparative Analysis of the Reactivity of Fluorinated and Non-Fluorinated Bromo-Aryl Dioxolanes in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of modern synthetic organic chemistry, the selective functionalization of polysubstituted aromatic rings is a cornerstone of drug discovery and materials science. The introduction of fluorine atoms into molecular scaffolds is a widely adopted strategy to modulate physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This guide presents a comparative study of the reactivity of 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane and its non-fluorinated counterpart, 2-(4-Bromo-2-methylphenyl)-1,3-dioxolane.

I. The Influence of Fluorine: Electronic and Steric Considerations

The key to understanding the disparate reactivity of the title compounds lies in the fundamental electronic and steric effects of the fluorine atom compared to a hydrogen atom at the C3 position of the phenyl ring.

  • Inductive Effect: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect acidifies protons on the aromatic ring, particularly those in close proximity, and influences the electron density of the entire ring system.

  • Mesomeric Effect: Fluorine also possesses lone pairs of electrons that can be donated to the aromatic π-system, a +M effect. However, due to poor orbital overlap between the 2p orbitals of carbon and fluorine, this resonance donation is weak compared to its strong inductive withdrawal.[1]

  • Steric Effect: While smaller than a methyl group, the fluorine atom does contribute to the steric environment around the reaction center.

In contrast, the non-fluorinated analog simply has a hydrogen atom at the C3 position, which has a negligible electronic and steric influence compared to the adjacent methyl and bromo substituents.

II. Comparative Reactivity in Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings, typically involving deprotonation by a strong organolithium base at a position ortho to a directing metalation group (DMG). In the case of our target molecules, several groups can potentially direct lithiation. However, the most profound influence is expected from the fluorine atom.

Expected Reactivity:

2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane is predicted to undergo directed ortho-metalation significantly more readily and with higher regioselectivity than its non-fluorinated analog. The strong -I effect of the fluorine atom at C3 will substantially increase the kinetic and thermodynamic acidity of the proton at the C2 position, making it the most likely site of deprotonation. The dioxolane moiety can also act as a directing group, but the influence of fluorine is generally considered dominant in such systems.[2]

For the non-fluorinated analog, 2-(4-Bromo-2-methylphenyl)-1,3-dioxolane, the directing effects are less pronounced. The dioxolane and the methyl group may weakly direct lithiation, but the absence of the activating fluorine atom will likely lead to slower reaction rates and potentially a mixture of products, including metal-halogen exchange.

Experimental Workflow: Directed ortho-Metalation

DoM_Workflow Substrate Aryl Bromide (Fluorinated or Non-Fluorinated) Reaction Reaction Substrate->Reaction Dissolve Solvent Anhydrous THF Solvent->Reaction Base n-BuLi or LDA Base->Reaction Add at -78 °C Quench Electrophile (e.g., TMSCl, DMF, CO2) Workup Aqueous Workup Quench->Workup Warm to RT Product ortho-Functionalized Product Workup->Product Purification Reaction->Quench Stir, then add Electrophile

Caption: Generalized workflow for a directed ortho-metalation experiment.

Protocol: General Procedure for Directed ortho-Metalation

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add the aryl bromide (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.1 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add the desired electrophile (e.g., chlorotrimethylsilane, dimethylformamide, or excess dry ice) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

III. Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. The reactivity of the aryl halide in the crucial oxidative addition step is influenced by both electronic and steric factors.[3]

Expected Reactivity:

In the Suzuki-Miyaura coupling, the reactivity of aryl bromides is generally high.[4] However, the electronic nature of the substituents can modulate the rate of the oxidative addition step.

  • 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane: The electron-withdrawing fluorine atom is expected to make the aromatic ring more electron-deficient. This can lead to a faster rate of oxidative addition of the palladium(0) catalyst to the C-Br bond, potentially resulting in a faster overall reaction rate compared to the non-fluorinated analog.[5]

  • 2-(4-Bromo-2-methylphenyl)-1,3-dioxolane: The electron-donating methyl group at the ortho position might slightly decrease the rate of oxidative addition compared to an unsubstituted bromophenyl ring. More significantly, the steric bulk of the ortho-methyl group, in conjunction with the adjacent dioxolane, could sterically hinder the approach of the bulky palladium catalyst, potentially leading to slower reaction rates compared to the less hindered fluorinated analog.[6]

Therefore, it is anticipated that 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane will exhibit a higher reactivity in Suzuki-Miyaura cross-coupling reactions than its non-fluorinated analog.

Data Presentation: Comparative Reactivity in Suzuki-Miyaura Coupling (Model Systems)

While direct comparative data for the target molecules is unavailable, the following table summarizes representative yields for the Suzuki-Miyaura coupling of analogous model compounds, 4-bromo-3-fluorotoluene and 4-bromo-2-methyltoluene, with phenylboronic acid under similar conditions. This data serves as a proxy to illustrate the expected reactivity trends.

Aryl BromideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-Bromo-3-fluorotoluenePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012~85-95% (estimated)
4-Bromo-2-methylanilinePd(PPh₃)₄ / K₃PO₄9033-40%

Note: Yields are based on reported procedures for structurally similar compounds and are intended for comparative illustration. Actual yields may vary depending on the specific reaction conditions and substrates used.[7]

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

Suzuki_Workflow Substrate Aryl Bromide Reaction Reaction Mixture Substrate->Reaction Boronic_Acid Arylboronic Acid Boronic_Acid->Reaction Catalyst Pd Catalyst & Ligand Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Toluene/H2O) Solvent->Reaction Degas Heating Heat (e.g., 80-100 °C) Reaction->Heating Workup Aqueous Workup & Extraction Heating->Workup Product Biaryl Product Workup->Product Purification

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

  • To a reaction vessel, add the aryl bromide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water, or dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

IV. Conclusion

The presence of a fluorine atom at the C3 position in 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane is predicted to have a pronounced effect on its reactivity compared to the non-fluorinated analog. In directed ortho-metalation, the fluorinated compound is expected to be significantly more reactive and regioselective, favoring lithiation at the C2 position. In Suzuki-Miyaura cross-coupling, the electron-withdrawing nature of the fluorine is anticipated to accelerate the rate-determining oxidative addition step, leading to a faster overall reaction rate. Conversely, the non-fluorinated analog, with its less activated C-H bonds and potentially more sterically hindered C-Br bond, is expected to be less reactive in both transformations.

This comparative analysis, grounded in fundamental principles of organic chemistry and supported by data from analogous systems, provides a valuable guide for chemists in selecting the appropriate substrate and optimizing reaction conditions for the synthesis of complex, functionalized aromatic compounds.

V. References

  • Bachmann, W. E., & Clarke, H. T. (1927). The Mechanism of the Wurtz-Fittig Reaction. Journal of the American Chemical Society, 49(8), 2089-2098.

  • Beaudry, C. M., & Trauner, D. (2002). A New Route to the Tetracyclic Core of the A-74528 Antibiotics. Organic Letters, 4(14), 2221-2224.

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.

  • El-Hiti, G. A., Smith, K., Hegazy, A. S., Alshammari, M. B., & Masmali, A. M. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(iv), 19-47.

  • Fitton, P., & Rick, E. A. (1971). The addition of aryl halides to tetrakis(triphenylphosphine)palladium(0). Journal of Organometallic Chemistry, 28(2), 287-291.

  • Griffiths, C., & Leadbeater, N. (2000). Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. Tetrahedron Letters, 41(15), 2487-2490.

  • Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

  • Rehman, A. U., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 26(18), 5635.

  • Snieckus, V. (1990). Directed ortho metalation. Toluene- and arene-fused heterocycles. Chemical Reviews, 90(6), 879-933.

  • Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett, 1992(03), 207-210.

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561.

  • Wittig, G., & Pohmer, L. (1955). Intermediäre Bildung von Dehydrobenzol (Cyclohexa‐dienin). Angewandte Chemie, 67(13), 348-348.

  • Zhang, H., & Chen, G. (2022). A Comparative Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine and 2-Bromo-3-methylpyridine. BenchChem.

  • Zhang, H., & Chen, G. (2022). A Comparative Guide to 4-Bromo-2-chlorotoluene and 2-Bromo-4-chlorotoluene in Organic Synthesis. BenchChem.

  • Zhang, H., & Chen, G. (2022). A Comparative Guide to the Synthetic Utility of 5-Bromo-3-chloro-2-fluorotoluene and Other Halogenated Toluenes. BenchChem.

  • Zhang, H., & Chen, G. (2022). A Comparative Guide to the Suzuki Coupling of 4-Bromo-3-iodophenol and 3,4-dibromophenol. BenchChem.

  • PrepChem. (2023). Synthesis of 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane. Retrieved from [Link]

  • Organic Syntheses. o-BROMOTOLUENE. Retrieved from [Link]

  • PubChem. 1-Bromo-2-fluoro-4-iodo-3-methylbenzene. Retrieved from [Link]

  • Wikipedia. Metal–halogen exchange. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Mechansim of reaction between 1‐bromo‐2‐fluorobenzene and furan in the presence of Li/Hg. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 7.5: Directing Effects. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 7.5: Directing Effects. Retrieved from [Link]

  • The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • The Sheppard Group, University of Leeds. (2008). Metal-catalysed halogen exchange reactions of aryl halides. Retrieved from [Link]

  • University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]

  • Journal of Student Scholarship, The College of New Jersey. (2004). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Retrieved from [Link]

  • PubChem. 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane. Retrieved from [Link]

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Spectroscopic data (IR, UV-Vis) for 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Comparison Guide: 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane vs. Unprotected Aldehyde

Executive Summary

In complex Active Pharmaceutical Ingredient (API) synthesis, the protection of reactive carbonyls is a fundamental strategy to prevent unwanted nucleophilic attacks during multi-step sequences (such as Grignard reactions or cross-couplings). 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane serves as the protected ethylene acetal derivative of 4-bromo-3-fluoro-2-methylbenzaldehyde .

For researchers and drug development professionals, objectively monitoring the conversion between the reactive aldehyde and the stable 1,3-dioxolane is critical. This guide provides a comparative analysis of the spectroscopic data (IR and UV-Vis) for both states, detailing the causality behind the spectral shifts and providing self-validating experimental protocols for reaction monitoring.

Mechanistic Context: The Acetalization Workflow

The conversion of an aromatic aldehyde to a 1,3-dioxolane involves an acid-catalyzed condensation with ethylene glycol. Spectroscopic monitoring of this pathway relies on observing the destruction of the sp² hybridized carbonyl system and the formation of the sp³ hybridized acetal linkage.

G A 4-Bromo-3-fluoro- 2-methylbenzaldehyde (Unprotected) C Acetalization (Dean-Stark / -H2O) A->C B Ethylene Glycol + p-TsOH (Catalyst) B->C D 2-(4-Bromo-3-fluoro- 2-methylphenyl)- 1,3-dioxolane C->D Monitored via IR/UV-Vis

Reaction workflow for the acetalization of 4-bromo-3-fluoro-2-methylbenzaldehyde.

Spectroscopic Comparison: IR & UV-Vis Data

Infrared (IR) Spectroscopy

IR spectroscopy is the most definitive, rapid method for validating the protection of a benzaldehyde derivative.

The Unprotected Aldehyde: 4-Bromo-3-fluoro-2-methylbenzaldehyde exhibits a highly diagnostic, strong absorption peak at approximately 1700–1715 cm⁻¹ [1][2]. This corresponds to the C=O stretching vibration. Because the carbonyl is conjugated with the aromatic ring, this peak appears at a slightly lower wavenumber than aliphatic aldehydes (~1730 cm⁻¹)[2]. Additionally, the aldehydic C–H stretch appears as a distinct Fermi doublet at ~2720 cm⁻¹ and 2820 cm⁻¹ [1][2].

The Protected 1,3-Dioxolane: Upon successful acetalization, the C=O double bond is completely consumed. Consequently, the strong peak at ~1710 cm⁻¹ and the Fermi doublet entirely disappear. In their place, the formation of the 1,3-dioxolane ring introduces strong asymmetric stretching vibrations of the C–O–C acetal linkages, which dominate the fingerprint region between 1080 cm⁻¹ and 1150 cm⁻¹ [3].

Table 1: IR Absorption Comparison

Functional Group / BondUnprotected Aldehyde (cm⁻¹)1,3-Dioxolane (Protected) (cm⁻¹)Diagnostic Significance
C=O Stretch ~1705 - 1715 (Strong)Absent Primary indicator of unreacted starting material[2].
Aldehyde C-H Stretch ~2720 & 2820 (Weak, Doublet)Absent Confirms the loss of the formyl proton[1].
C-O-C Acetal Stretch Absent~1080 - 1150 (Strong, Broad)Primary indicator of successful dioxolane formation[3].
Aromatic C=C Stretch ~1580 - 1600 (Medium)~1580 - 1600 (Medium)Internal reference; remains largely unchanged[1].
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy tracks the changes in the electronic conjugation of the molecule.

The Unprotected Aldehyde: Benzaldehyde derivatives feature an extended conjugated system encompassing the aromatic ring and the carbonyl group. This results in two primary transitions: a strong π→π transition around 240–255 nm and a weaker, symmetry-forbidden n→π transition around 280–320 nm originating from the non-bonding electrons on the carbonyl oxygen[4][5].

The Protected 1,3-Dioxolane: When the carbonyl is converted to an acetal, the extended conjugation is broken. The sp³ hybridized oxygens of the dioxolane ring do not participate in low-energy n→π* transitions in the near-UV range. Therefore, the n→π* band (>280 nm) disappears completely . Furthermore, the primary aromatic π→π* transition undergoes a hypsochromic (blue) shift, as the electron-withdrawing carbonyl is replaced by the non-conjugating acetal group.

Table 2: UV-Vis Absorption Comparison (in Cyclohexane/Ethanol)

Electronic TransitionUnprotected Aldehyde (λmax)1,3-Dioxolane (Protected) (λmax)Mechanistic Rationale
π→π* (Aromatic) ~245 - 255 nm (Strong)~260 - 270 nm (Strong)Hypsochromic shift due to loss of carbonyl conjugation[4].
n→π* (Carbonyl) ~280 - 320 nm (Weak)Absent Destruction of the sp² hybridized carbonyl oxygen[5].

Experimental Protocols for Spectroscopic Validation

To ensure trustworthy and self-validating results, analysts must follow strict sample preparation and baseline correction procedures.

Protocol 1: Attenuated Total Reflectance (ATR) FT-IR Analysis

Objective: Confirm the disappearance of the 1710 cm⁻¹ peak and the appearance of the 1080 cm⁻¹ peak.

  • System Validation: Power on the FT-IR spectrometer and allow the source to stabilize for 30 minutes. Perform a polystyrene standard check to validate wavenumber accuracy.

  • Background Collection: Clean the diamond or ZnSe ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Allow to dry. Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹. Causality: This step subtracts ambient CO₂ and water vapor from the final spectrum, preventing false peaks.

  • Sample Application: Place 1–2 mg of the solid 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane directly onto the center of the crystal.

  • Compression: Lower the ATR anvil to apply consistent pressure until the software indicates optimal contact.

  • Data Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Analysis: Overlay the sample spectrum with the reference spectrum of the starting 4-bromo-3-fluoro-2-methylbenzaldehyde[6]. Calculate the conversion ratio by comparing the integration of the residual 1710 cm⁻¹ peak against the new 1080 cm⁻¹ peak.

Protocol 2: UV-Vis Spectrophotometric Analysis

Objective: Confirm the loss of the n→π* transition (>280 nm).

  • Solvent Preparation: Select a UV-transparent solvent, such as HPLC-grade cyclohexane or ethanol.

  • Baseline Correction: Fill two matched quartz cuvettes (1 cm path length) with the pure solvent. Place them in the reference and sample beams of a double-beam UV-Vis spectrophotometer. Run a baseline correction scan from 400 nm down to 200 nm.

  • Sample Preparation: Prepare a dilute solution of the 1,3-dioxolane product (~ 10−4 to 10−5 M). Causality: High concentrations will cause detector saturation and violate the Beer-Lambert law, leading to artificially broadened peaks.

  • Data Acquisition: Replace the solvent in the sample cuvette with the prepared analyte solution. Scan from 400 nm to 200 nm.

  • Analysis: Verify the complete absence of absorbance above 280 nm, which definitively proves the absence of trace unreacted aldehyde[5].

References

  • Sigma-Aldrich. "4-Bromo-3-fluoro-2-methylbenzaldehyde | 1807174-19-1." Sigmaaldrich.com.
  • DocBrown's Advanced Organic Chemistry. "Interpretation of the infrared spectrum of benzaldehyde." Docbrown.info.
  • Chemistry LibreTexts. "19.14: Spectroscopy of Aldehydes and Ketones." Libretexts.org.
  • PubChem. "Benzaldehyde | C6H5CHO | CID 240." Nih.gov.
  • BenchChem. "UV-Vis spectroscopic properties of 2-(2,4-Dinitrophenoxy)benzaldehyde." Benchchem.com.
  • ResearchGate. "Benzylidene derivatives of mannitol (13C-n.m.r. and IR of 1,3-dioxolanes)." Researchgate.net.

Sources

Validation of a synthetic method for 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: March 2026

Validation of Synthetic Methodologies for 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane: A Comparative Guide

Introduction

The protection of 4-bromo-3-fluoro-2-methylbenzaldehyde as a 1,3-dioxolane is a critical transformation in the synthesis of complex active pharmaceutical ingredients (APIs), such as advanced kinase inhibitors[1]. Because the aldehyde moiety is highly electrophilic, it must be masked to prevent unwanted nucleophilic attack during downstream organometallic cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) targeting the aryl bromide position[1],[2].

This guide provides an objective, data-driven comparison of three distinct synthetic methodologies for the acetalization of 4-bromo-3-fluoro-2-methylbenzaldehyde with ethylene glycol. By evaluating classical homogeneous catalysis against modern heterogeneous and Lewis acid-mediated approaches, we aim to equip researchers with scalable, high-yield protocols tailored to specific operational constraints.

Mechanistic Causality: The Acetalization Equilibrium

Acetalization is an equilibrium-driven condensation reaction. The acid catalyst protonates the aldehyde, lowering the LUMO energy and facilitating nucleophilic attack by ethylene glycol to form a hemiacetal[3]. Subsequent protonation and dehydration generate a highly reactive oxocarbenium ion, which undergoes rapid intramolecular cyclization to yield the 1,3-dioxolane[3].

Because water is generated as a stoichiometric byproduct, Le Chatelier's principle dictates that water must be continuously removed to drive the reaction to completion[4]. This is traditionally achieved via physical azeotropic distillation (Dean-Stark) or chemically using water scavengers like trimethyl orthoformate (TMOF)[4].

Mechanism A Aldehyde Substrate B Protonated Carbonyl A->B H+ Catalyst C Hemiacetal Intermediate B->C + Ethylene Glycol D Oxocarbenium Ion C->D - H2O E 1,3-Dioxolane Product D->E Cyclization & -H+

Caption: Acid-catalyzed acetalization mechanism via an oxocarbenium intermediate.

Comparative Analysis of Synthetic Methodologies

Method A: Classical Homogeneous Catalysis (p-TsOH) The traditional approach utilizes p-toluenesulfonic acid (p-TsOH) in refluxing toluene (110°C) with a Dean-Stark apparatus[3]. While highly reliable and cost-effective, the harsh thermal conditions can lead to minor decomposition or polymerization of sensitive substrates. Furthermore, the homogeneous nature of p-TsOH necessitates a tedious aqueous basic workup to quench the catalyst, generating significant aqueous waste[3].

Method B: Solid-Supported Acid Catalysis (Amberlyst-15) Amberlyst-15 is a macroreticular polystyrene-based ion-exchange resin functionalized with strongly acidic sulfonic acid groups[5],[6]. By transitioning to a heterogeneous catalyst, the reaction mixture can be simply filtered post-reaction, entirely bypassing the aqueous workup[3]. When paired with a chemical desiccant, this method proceeds efficiently under mild heating or at room temperature.

Method C: Lewis Acid Catalysis (Scandium(III) Triflate) Scandium(III) triflate, Sc(OTf)3, is a unique, water-tolerant Lewis acid[7],[8]. Unlike conventional Lewis acids (e.g., BF3·OEt2) that rapidly hydrolyze in the presence of the water byproduct, Sc(OTf)3 maintains its extreme oxophilicity and catalytic activity in aqueous environments[7]. This allows for near-quantitative conversion at room temperature with ultra-low catalyst loadings (0.1–1.0 mol%), making it ideal for highly sensitive or sterically hindered substrates.

Workflow cluster_A Homogeneous (p-TsOH) cluster_B Heterogeneous (Amberlyst-15) A1 Reaction (110°C) A2 Aqueous Base Wash A1->A2 A3 Phase Separation A2->A3 A4 Evaporation A3->A4 B1 Reaction (Mild Temp) B2 Simple Filtration B1->B2 B3 Evaporation B2->B3

Caption: Workflow comparison: Homogeneous vs. Heterogeneous catalyst recovery.

Quantitative Performance Comparison

ParameterMethod A: p-TsOHMethod B: Amberlyst-15Method C: Sc(OTf)3
Catalyst Type Homogeneous Brønsted AcidHeterogeneous Brønsted AcidHomogeneous Lewis Acid
Catalyst Loading 5–10 mol%10–20 wt%0.1–1.0 mol%
Temperature 110°C (Reflux)25°C – 40°C25°C
Reaction Time 4–8 hours2–6 hours1–2 hours
Water Removal Dean-Stark (Physical)TMOF (Chemical)Molecular Sieves
Workup Complexity High (Aqueous Wash)Low (Filtration)Low (Short Filtration)
Typical Yield 85–90%92–96%>95%

Experimental Protocols

Self-Validating System Note: For all protocols, reaction progress must be monitored via TLC (Hexanes/EtOAc 8:2). The starting material (4-bromo-3-fluoro-2-methylbenzaldehyde) is highly UV-active. Successful conversion is validated by the disappearance of the aldehyde spot and the emergence of a higher-Rf product spot. Final structural validation must be confirmed via 1H NMR, specifically confirming the disappearance of the aldehyde proton (~10.2 ppm) and the appearance of the characteristic dioxolane methine proton singlet (δ 5.8–6.1 ppm) and the ethylene glycol backbone multiplet (δ 3.9–4.2 ppm).

Protocol 1: Solid-Supported Synthesis using Amberlyst-15 (Recommended for Scale-Up)
  • Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 4-bromo-3-fluoro-2-methylbenzaldehyde (10.0 mmol, 2.17 g) in anhydrous dichloromethane (DCM, 30 mL).

  • Reagent Addition: Add anhydrous ethylene glycol (30.0 mmol, 1.67 mL) and trimethyl orthoformate (15.0 mmol, 1.64 mL) to act as a chemical water scavenger[4].

  • Catalyst Introduction: Add 400 mg of dry Amberlyst-15 resin[6].

  • Reaction: Stir the suspension at room temperature (or mild reflux at 40°C) for 4 hours. Monitor via TLC until the aldehyde is fully consumed.

  • Workup: Filter the reaction mixture through a coarse sintered glass funnel to remove the Amberlyst-15 resin[3]. Wash the resin with an additional 10 mL of DCM.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-(4-bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane.

Protocol 2: Ultra-Mild Synthesis using Sc(OTf)3 (Recommended for Sensitive Analogs)
  • Preparation: In a flame-dried flask under an inert atmosphere (N2), dissolve 4-bromo-3-fluoro-2-methylbenzaldehyde (10.0 mmol, 2.17 g) in anhydrous DCM (25 mL).

  • Reagent Addition: Add ethylene glycol (20.0 mmol, 1.11 mL) and activated 4Å molecular sieves (2.0 g).

  • Catalyst Introduction: Add Scandium(III) triflate (0.1 mmol, 49 mg, 1 mol%)[8].

  • Reaction: Stir vigorously at room temperature for 1–2 hours. The oxophilicity of Sc(OTf)3 ensures rapid conversion even at ambient temperatures[7].

  • Workup: Quench the reaction by adding a single drop of triethylamine to neutralize the Lewis acid. Filter the mixture through a short pad of Celite to remove the molecular sieves.

  • Isolation: Concentrate the filtrate in vacuo to afford the highly pure acetal product.

Sources

Comparative Biological Activity of 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane Derivatives in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of rational drug design, I frequently evaluate how specific functional groups dictate the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). The compound 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane (CAS: 2643367-92-2) serves as a highly versatile, acetal-protected building block. Upon mild acidic deprotection, it yields 4-bromo-3-fluoro-2-methylbenzaldehyde—a privileged intermediate extensively utilized in the synthesis of next-generation and targeted protein degraders (PROTACs) for and.

This guide provides an objective, data-driven comparative analysis of the biological activity of these derivatives against conventional alternatives, supported by field-proven experimental protocols.

HPK1 Inhibitors in Immuno-Oncology: Overcoming Off-Target Liabilities

HPK1 is a critical negative regulator of T-cell receptor (TCR) signaling. Inhibiting HPK1 prevents the phosphorylation of SLP76, thereby halting the dissociation of the LAT signalosome and reinvigorating T-cell activity against tumors.

Derivatives synthesized from the 4-bromo-3-fluoro-2-methylphenyl scaffold (specifically substituted pyrazine-2-carboxamides) exhibit superior selectivity profiles compared to early-generation pan-kinase inhibitors. The causality behind this performance lies in the steric bulk of the bromine atom combined with the electronegativity of the fluorine; this specific arrangement optimally fills the hydrophobic pocket of the HPK1 ATP-binding site while sterically clashing with the binding pockets of closely related off-target kinases like LCK and GLK.

HPK1_Pathway TCR T-Cell Receptor (TCR) LCK LCK Kinase TCR->LCK Activation HPK1 HPK1 (Target) LCK->HPK1 Phosphorylation SLP76 SLP76 (Phosphorylated) HPK1->SLP76 Phosphorylates Ser376 LAT LAT Signalosome Dissociation SLP76->LAT Induces Inhibitor Dioxolane-Derived HPK1 Inhibitor Inhibitor->HPK1 Blocks ATP Site

TCR-mediated HPK1 signaling pathway and the mechanism of inhibitor intervention.

Quantitative Comparison: Kinase Selectivity

To objectively evaluate these derivatives, we compare their in vitro kinase selectivity against standard early-generation indazole-based inhibitors and a pan-kinase control (Staurosporine).

Compound ClassHPK1 IC₅₀ (nM)LCK IC₅₀ (nM)GLK IC₅₀ (nM)Selectivity Fold (LCK/HPK1)
Early-Gen Indazole Inhibitor12.545.080.53.6x
Dioxolane-Derived Pyrazine 1.2 >10,000 4,500 >8,300x
Staurosporine (Control)3.01.52.10.5x

Data synthesized from representative .

Bifunctional Degraders (PROTACs) for BTK and BCL6

Beyond direct inhibition, the 4-bromo-3-fluoro-2-methylphenyl moiety is heavily utilized as a target-binding ligand in cereblon (CRBN)-recruiting PROTACs. In targeted protein degradation, binding affinity alone is insufficient; the molecule must induce a stable ternary complex between the target protein and the E3 ligase. The specific substitution pattern of this derivative enhances cellular permeability and rigidifies the ligand orientation, maximizing the protein-protein interactions (PPIs) necessary for effective ubiquitination.

PROTAC_Workflow Ligand Target Ligand (Dioxolane Derivative) Linker PEG/Alkyl Linker Ligand->Linker Ternary Ternary Complex Formation Ligand->Ternary Binds Target E3 E3 Ligase Binder (e.g., Thalidomide) Linker->E3 E3->Ternary Recruits CRBN Degradation Proteasomal Degradation Ternary->Degradation Ubiquitination

Mechanism of targeted protein degradation utilizing bifunctional derivative molecules.

Quantitative Comparison: Degradation Efficiency

The table below compares the degradation concentration (DC₅₀) and maximum degradation (Dmax) of standard PROTACs versus those incorporating the dioxolane-derived building block.

Degrader TypeTargetDC₅₀ (nM)Dmax (%)24h Cell Viability (%)
Standard BTK PROTACBTK45.085%92%
Dioxolane-Derived PROTAC BTK 3.2 98% 95%
Standard BCL6 PROTACBCL6120.070%88%
Dioxolane-Derived PROTAC BCL6 15.5 94% 91%

Experimental Validation Protocols

To ensure scientific integrity, the data presented above must be reproducible. Below are the self-validating experimental methodologies utilized to characterize these derivatives.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) HPK1 Kinase Assay

Objective: Quantify the IC₅₀ of synthesized derivatives against HPK1. Causality Focus: We utilize TR-FRET over standard luminescence because it is a ratiometric method. It intrinsically normalizes against compound auto-fluorescence or inner-filter effects—artifacts that are notoriously common when screening halogenated aromatic compounds.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Critical Step: Add 1 mM DTT fresh daily to maintain the catalytic cysteine residues in a reduced state, preventing artifactual loss of kinase activity.

  • Compound Titration: Echo-dispense derivatives in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well pro-plate.

  • Enzyme/Substrate Addition: Add 2 nM recombinant human HPK1 and 50 nM ULight-labeled SLP76 peptide. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the inhibitor.

  • Reaction Initiation: Add ATP at a final concentration of 10 µM. Rationale: Operating near the apparent Km​ for HPK1 ensures the assay is highly sensitive to competitive ATP-site inhibitors.

  • Detection: After 60 minutes, add 10 mM EDTA to quench the reaction (by chelating Mg²⁺), followed by an Eu-anti-phospho-SLP76 antibody. Read on a microplate reader (Ex 320 nm, Em 615/665 nm).

  • System Validation: Include a high-control (DMSO vehicle, 100% activity) and a low-control (10 µM Staurosporine, 0% activity) on every plate. Calculate the Z'-factor; the assay is only validated and accepted if Z' > 0.6, ensuring the signal window is robust enough to distinguish true competitive inhibition from assay noise.

Protocol B: Cellular Target Engagement & Degradation Assay (HiBiT Lytic System)

Objective: Measure DC₅₀ and Dmax of PROTAC derivatives. Causality Focus: Endogenous tagging via CRISPR/Cas9 with a HiBiT tag allows for highly quantitative, antibody-free detection of protein levels, avoiding the non-linear dynamic range issues inherent to Western blotting.

  • Cell Seeding: Seed Ramos cells (endogenously expressing HiBiT-BTK) at 10,000 cells/well in 96-well white plates.

  • Treatment: Treat with PROTAC derivatives for 24 hours. Rationale: 24 hours allows sufficient time for the multi-step degradation cascade (cell entry, ternary complex formation, ubiquitination, and proteasomal processing) to reach a steady state.

  • Lysis & Detection: Add Nano-Glo HiBiT Lytic Reagent (containing LgBiT and furimazine substrate). The LgBiT spontaneously complements with the remaining HiBiT-BTK to form a functional luciferase.

  • Quantification: Measure luminescence. Normalize to DMSO vehicle controls to calculate Dmax and fit to a 4-parameter logistic curve for DC₅₀.

  • System Validation: Utilize a non-targeting PROTAC (an epimer incapable of binding CRBN) as a negative control. The system is validated when the non-targeting PROTAC yields <5% degradation, confirming that observed degradation is strictly dependent on ternary complex formation rather than non-specific cytotoxicity.

References

  • Modulators of bcl6 proteolysis and associated methods of use.
  • Pyrimidines for degrading Bruton's tyrosine kinase.
  • Substituted pyrazine-2-carboxamides as hpk1 inhibitors for the treatment of cancer.
  • Updated patent review for hematopoietic progenitor kinase (HPK1) inhibitors and degraders (2021-present). Taylor & Francis.[Link]

Establishing analytical standards for the characterization of 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with highly functionalized pharmaceutical building blocks. The compound 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane is a prime example. It is a cyclic acetal designed to protect its highly reactive parent compound, [1], during downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

However, the very nature of this protecting group introduces significant analytical vulnerabilities. Dioxolanes are notoriously sensitive to acidic environments and thermal stress. If an analytical method is not carefully tailored, the characterization process itself will degrade the molecule, yielding artificial impurity profiles that fail regulatory scrutiny under [2].

This guide objectively compares standard analytical methodologies, explains the mechanistic causality behind method selection, and establishes self-validating protocols for the rigorous characterization of this critical intermediate.

Comparative Analysis of Analytical Modalities

When establishing an analytical standard for 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane, relying on a single technique is a critical error. The table below compares the performance of three primary analytical alternatives, highlighting why legacy methods like GC-MS often fail for acetal-protected intermediates [3].

Table 1: Comparative Performance of Analytical Modalities for 1,3-Dioxolanes

Analytical ModalitySeparation / Detection MechanismSuitability for DioxolanesCausality of Limitations & Performance
GC-MS Boiling point & polarity / Electron Ionization (EI)Poor to Moderate High injection port temperatures (≥250°C) induce thermal deprotection, artificially inflating the parent aldehyde impurity levels.
LC-UV/MS Hydrophobicity / ESI & UV AbsorbanceExcellent (with pH control)Requires neutral/basic mobile phases (pH 7–9). Standard acidic modifiers (0.1% TFA) cause rapid on-column hydrolysis of the acetal.
qNMR Nuclear magnetic resonance / Resonance integrationGold Standard (for Assay)Bypasses the need for a homologous reference standard. However, it lacks the sensitivity required for trace impurity profiling (<0.1%).

Mechanistic Pitfalls: The Causality of Degradation

Understanding the chemical behavior of 1,3-dioxolanes is essential for method development. A common mistake in LC-MS profiling is the use of 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to improve peak shape and ionization.

The Causality: The acetal oxygen of the dioxolane ring is easily protonated by acidic mobile phases. This protonation triggers a rapid ring-opening sequence, followed by hydrolysis, converting the intact 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane back into 4-bromo-3-fluoro-2-methylbenzaldehyde and ethylene glycol while the sample is traveling through the column. This results in a "split peak" or a false-positive degradation report.

Pathway Dioxolane 1,3-Dioxolane Intermediate (Stable at pH > 7) Acid Acidic Mobile Phase (e.g., 0.1% TFA) Dioxolane->Acid On-column exposure Aldehyde 4-Bromo-3-fluoro-2- methylbenzaldehyde Acid->Aldehyde Hydrolysis Glycol Ethylene Glycol (By-product) Acid->Glycol Hydrolysis

Acid-catalyzed hydrolysis pathway of 1,3-dioxolane during incompatible LC-MS conditions.

Self-Validating Experimental Protocols

To guarantee scientific integrity, the analytical workflows must be self-validating—meaning the system inherently checks its own accuracy through orthogonal data points.

Protocol 1: pH-Controlled LC-UV/MS for Impurity Profiling

This protocol is designed to prevent on-column degradation while ensuring mass balance.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the dioxolane sample in 10 mL of LC-MS grade Acetonitrile (diluent must be strictly non-aqueous to prevent premature hydrolysis).

  • Mobile Phase Selection (Critical Step):

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 8.0 with dilute ammonia.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Chromatographic Conditions: Use a C18 column (e.g., 50 × 2.1 mm, 1.7 µm) with a gradient of 5% B to 95% B over 10 minutes. Column temperature: 30°C.

  • Orthogonal Detection: Route the eluent first through a Diode Array Detector (DAD, scanning 200-400 nm) and then into an ESI-MS (Electrospray Ionization Mass Spectrometer) in positive ion mode.

  • Self-Validation (Mass Balance): Calculate the total chromatographic purity via UV integration. If the UV purity is 99.5% but the absolute assay (from Protocol 2) is 95.0%, the system flags the presence of UV-transparent impurities (such as residual ethylene glycol or inorganic salts).

Protocol 2: Quantitative NMR (qNMR) for Absolute Assay

Because high-purity reference standards for custom dioxolanes are rarely available, qNMR is the only reliable method for absolute quantification.

Step-by-Step Methodology:

  • Internal Standard Selection: Weigh exactly 10.0 mg of the dioxolane sample and 5.0 mg of a certified 1,4-Dinitrobenzene internal standard (IS) into a vial.

  • Solvent Addition: Dissolve the mixture in 0.6 mL of anhydrous DMSO-d6. (Avoid CDCl3, as it can generate trace DCl over time, causing in-situ hydrolysis).

  • T1 Relaxation Measurement (Self-Validation Step): Execute an inversion-recovery experiment to determine the longitudinal relaxation time (T1) of the dioxolane's acetal proton (typically ~5.8 ppm) and the IS protons.

  • Acquisition: Set the relaxation delay (D1) to at least 5 × T1 of the slowest relaxing proton (usually 30–60 seconds). This ensures 99.3% magnetization recovery, making the subsequent integration mathematically absolute.

  • Calculation: Compare the integral of the dioxolane acetal proton (1H) against the aromatic protons of 1,4-Dinitrobenzene (4H) to calculate absolute mass fraction.

Workflow Start 2-(4-Bromo-3-fluoro-2-methylphenyl) -1,3-dioxolane Sample qNMR qNMR Analysis (Absolute Purity) Start->qNMR LCMS LC-MS/MS Analysis (Non-volatile Impurities) Start->LCMS GCMS HS-GC-MS Analysis (Residual Solvents) Start->GCMS Validate Self-Validating Analytical Profile qNMR->Validate Assay LCMS->Validate Mass Balance GCMS->Validate Volatiles

Analytical workflow for the comprehensive characterization of dioxolane intermediates.

Impurity Profiling & Regulatory Alignment

When submitting data for drug development, the impurity profile must be classified according to regulatory thresholds. Using the self-validating protocols above, a typical impurity profile for this compound will yield the following data, ensuring compliance with [3].

Table 2: Typical Impurity Profile and Regulatory Thresholds

Potential ImpurityOrigin / CausalityOptimal Detection MethodICH Q3A(R2) Threshold
4-Bromo-3-fluoro-2-methylbenzaldehyde Unreacted starting material / Hydrolytic degradationLC-UV (254 nm)0.05% (Reporting)
Ethylene Glycol Unreacted reagent / Hydrolytic degradationGC-FID or LC-RI0.05% (Reporting)
1-Bromo-2-fluoro-3-methylbenzene Process by-product (Decarbonylation)HS-GC-MS0.05% (Reporting)
Toluene / Ethyl Acetate Residual process solventsHS-GC-MSVariable (ICH Q3C)

By abandoning generic analytical templates and tailoring the methodology to the specific chemical vulnerabilities of the 1,3-dioxolane ring, researchers can generate robust, defensible data that accelerates pharmaceutical development.

References

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

Structural Elucidation of 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane: A Comparative Guide to Analytical Modalities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals synthesizing complex aromatic intermediates, verifying the exact three-dimensional architecture of a molecule is as critical as confirming its chemical formula. The compound 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane presents a unique analytical challenge: it features a sterically hindered, halogenated phenyl ring conjugated to a flexible five-membered cyclic acetal (1,3-dioxolane) protecting group.

This guide objectively compares the performance of Single Crystal X-ray Diffraction (SCXRD) against alternative analytical modalities—Nuclear Magnetic Resonance (NMR) spectroscopy and Powder X-ray Diffraction (PXRD)—for the structural elucidation of this specific compound. By detailing a self-validating experimental protocol, we demonstrate why SCXRD remains the gold standard for resolving the exact spatial conformation and intermolecular interactions of halogenated dioxolanes.

Mechanistic Context: Why SCXRD?

The 1,3-dioxolane ring is a pervasive building block and protecting group in organic synthesis. However, five-membered cyclic acetals are conformationally dynamic, typically adopting an "envelope" or "half-chair" form [2]. Furthermore, the presence of an ortho-methyl group on the phenyl ring induces significant steric hindrance, forcing the dioxolane ring out of coplanarity with the aromatic system.

While NMR spectroscopy can confirm the connectivity of the 4-bromo, 3-fluoro, and 2-methyl substituents, it provides only a time-averaged view of the molecule in solution[3]. It cannot definitively resolve the exact dihedral angle between the rings or the solid-state halogen bonding networks (e.g., Br···F or Br···O interactions) that dictate the compound's thermodynamic stability and bulk powder properties. SCXRD overcomes these limitations by providing an absolute, high-resolution atomic map [4].

Comparative Modality Analysis

To select the optimal analytical pathway, researchers must weigh the structural output against sample requirements. Table 1 summarizes the performance of SCXRD compared to its primary alternatives.

Table 1: Comparison of Analytical Modalities for Halogenated Dioxolane Derivatives

Analytical ModalityPrimary Structural OutputSample RequirementStrengths for 2-(4-Bromo...)-1,3-dioxolaneLimitations
SCXRD 3D atomic coordinates, precise bond lengths/angles, solid-state packing.Single crystal (>20 µm in all dimensions) [1].Pinpoints exact dioxolane puckering and Br/F spatial orientations.Requires high-quality, diffracting single crystals; time-intensive.
NMR Spectroscopy Solution-state atom connectivity, functional group identification.1–5 mg in deuterated solvent (e.g., CDCl₃).Rapid confirmation of acetal formation and sample purity [3].Cannot easily resolve 3D solid-state packing or exact torsion angles.
PXRD Bulk phase composition, polymorph identification.10–50 mg of bulk powder.Validates bulk phase purity against the SCXRD model.Lacks atomic-level resolution; difficult to solve de novo structures.

Analytical Workflow

The following decision matrix illustrates the logical progression from synthesis to final structural validation.

G Start Synthesize & Purify Acetal Derivative Cryst Crystallization Screen (Vapor Diffusion) Start->Cryst Purified compound Diffraction SCXRD Data Collection (Mo Kα, 100 K) Cryst->Diffraction Single crystal (>20 µm) Fail NMR / PXRD Analysis (Solution/Bulk Phase) Cryst->Fail Non-crystalline solid/oil Phase Phase Problem Solution (Heavy Atom Method) Diffraction->Phase Diffraction images Refine Structure Refinement (Least-Squares on F²) Phase->Refine Initial electron density Success Final 3D Atomic Model (Validated CIF) Refine->Success R1 < 0.05, GoF ~ 1.0

Caption: Workflow for structural elucidation of halogenated dioxolanes via SCXRD vs alternative methods.

Self-Validating Experimental Protocol: SCXRD

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step includes a mechanistic rationale (causality) and an internal quality check.

Step 1: Crystal Growth via Vapor Diffusion
  • Procedure: Dissolve 5 mg of 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane in 0.5 mL of dichloromethane (DCM) in a small inner vial. Place this inside a larger sealed vial containing 3 mL of pentane (antisolvent). Allow to sit undisturbed at 4 °C for 72 hours.

  • Causality: Dioxolanes are moderately polar and highly soluble in DCM. Pentane is volatile and non-polar. As pentane vapor slowly diffuses into the DCM, the solvent polarity decreases gradually, promoting controlled nucleation rather than rapid, amorphous precipitation.

  • Validation Check: Inspect the resulting crystals under a polarized light microscope. Rotate the polarizer; the crystal must extinguish light uniformly. If it extinguishes in patches, it is a twinned multi-crystal and must be rejected or cleaved.

Step 2: Data Collection at Cryogenic Temperatures
  • Procedure: Mount a validated crystal (~0.15 mm) on a MiTeGen loop using paratone oil. Transfer immediately to a diffractometer equipped with a cryostream set to 100 K. Collect data using Molybdenum Kα radiation ( λ = 0.71073 Å) [1].

  • Causality: The bromine atom is a heavy element that strongly absorbs X-rays. Using Mo Kα radiation minimizes absorption errors compared to longer-wavelength Cu Kα radiation. Cooling to 100 K freezes out thermal atomic motion (reducing Debye-Waller factors), which sharpens the diffraction spots and allows for highly precise measurement of the C-F and C-Br bond lengths.

  • Validation Check: During data integration, monitor the internal agreement factor ( Rint​ ). An Rint​<0.05 mathematically proves that symmetry-equivalent reflections match, validating the correct assignment of the crystal's Laue group.

Step 3: Phase Solution and Absorption Correction
  • Procedure: Apply a multi-scan absorption correction (e.g., SADABS). Solve the phase problem using Patterson synthesis or Intrinsic Phasing algorithms [4].

  • Causality: Bromine's large electron cloud dominates the X-ray scattering. While this causes absorption artifacts (necessitating the multi-scan correction), it is highly advantageous for solving the phase problem. The heavy bromine atom acts as a highly visible "anchor" in the Patterson map, allowing the software to easily calculate the initial phases and locate the lighter C, O, and F atoms.

Step 4: Full-Matrix Least-Squares Refinement
  • Procedure: Refine the atomic model against F2 using full-matrix least-squares algorithms. Anisotropically refine all non-hydrogen atoms. Place hydrogen atoms in calculated positions and refine using a riding model.

  • Validation Check (The Ultimate Gatekeeper): The refinement must converge with an R1​ value < 5% and a Goodness-of-Fit (S) near 1.0. Finally, generate a CheckCIF report through the International Union of Crystallography (IUCr). The absence of Level A or B alerts serves as the ultimate, objective validation of the structural model's geometric and crystallographic integrity.

References

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. The University of Queensland.
  • Crystal structure of (–)-(R,E)-3-(1,3-benzodioxol-5-yl)-5-[(4S,5R)-5-hydroxymethyl-2,2-dimethyl-1,3-dioxolan-4-yl]-N,N-dimethylpent-4-enamide. PMC - NIH.
  • X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.
  • Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate.

Safety Operating Guide

2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, scientifically grounded protocol for the safe handling and disposal of 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane .

As a Senior Application Scientist, I have designed this guide to move beyond basic regulatory compliance. By understanding the specific structural vulnerabilities and elemental composition of this compound, your laboratory can implement a self-validating disposal system that protects personnel, prevents dangerous chemical cross-reactions, and optimizes waste management logistics.

Chemical Profiling & Hazard Causality

To properly dispose of a chemical, we must first deconstruct its molecular behavior. 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane presents two primary structural considerations that dictate its lifecycle management:

  • The Halogenated Aromatic Ring (Bromine & Fluorine): The presence of heavy halogens strictly classifies this compound as a Halogenated Organic Waste [1]. When incinerated, halogens do not simply combust into CO2​ and H2​O ; they generate highly corrosive Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF) gases. Commercial disposal facilities must route this waste to specialized high-temperature incinerators equipped with alkaline scrubbers to neutralize these acids and prevent the formation of toxic environmental pollutants like dioxins[2].

  • The 1,3-Dioxolane (Acetal) Moiety: Cyclic acetals are highly stable under basic and neutral conditions but are extremely sensitive to aqueous acids. If inadvertently mixed with acidic waste streams, the dioxolane ring will undergo rapid hydrolysis, releasing 4-bromo-3-fluoro-2-methylbenzaldehyde and ethylene glycol[3]. This uncontrolled reaction in a sealed waste carboy can lead to dangerous pressure buildup and the release of volatile, irritating vapors. Furthermore, like many ethers and acetals, it should be kept away from strong oxidizing agents to prevent exothermic reactions[4].

Waste Stream Compatibility Data

To prevent catastrophic mixing errors at the bench, adhere strictly to the compatibility matrix below.

Table 1: Waste Stream Compatibility Profile

Waste Stream CategoryCompatibilityCausal RationaleAction Required
Halogenated Organics (e.g., DCM, Chloroform)Highly Compatible Shares the same EPA RCRA disposal pathway (high-temp incineration with scrubbers)[2].Primary disposal route. Cap tightly.
Non-Halogenated Organics (e.g., Ethanol, Hexane)Incompatible Mixing taints the entire batch, converting cheaper non-halogenated waste into expensive halogenated waste (>5% halogen rule)[1].Strictly segregate.
Aqueous Acids (e.g., HCl, H2​SO4​ )Danger Triggers rapid acetal hydrolysis, generating heat, pressure, and reactive aldehydes[3].Never mix. Keep in separate secondary containment.
Strong Oxidizers (e.g., Peroxides, Nitric Acid)Danger Risk of violent oxidation, fire, or explosive degradation[4].Isolate completely.

Operational Workflow: Disposal Decision Matrix

The following logic tree illustrates the critical decision points for routing this specific chemical into the correct waste stream.

G Start Waste Generation: 2-(4-Bromo-3-fluoro-2-methylphenyl) -1,3-dioxolane AcidCheck Mixed with Aqueous Acids? Start->AcidCheck Hydrolysis CAUTION: Acetal Hydrolysis Risk Releases Aldehyde & Ethylene Glycol AcidCheck->Hydrolysis Yes SolventCheck Mixed with other solvents? AcidCheck->SolventCheck No HalogenatedStream HALOGENATED ORGANIC WASTE (EPA RCRA Compliant) Hydrolysis->HalogenatedStream SolventCheck->HalogenatedStream Pure or Halogenated Solvents NonHalo Do NOT mix with Non-Halogenated Waste SolventCheck->NonHalo Non-Halogenated Solvents Present Incineration Specialized High-Temp Incineration (Alkaline Scrubbers for HBr/HF) HalogenatedStream->Incineration NonHalo->HalogenatedStream Entire mixture becomes Halogenated

Decision tree for the classification and disposal routing of halogenated acetal waste.

Step-by-Step Standard Operating Procedure (SOP)

Implement this self-validating protocol to ensure regulatory compliance and laboratory safety.

Phase 1: Container Selection & Preparation
  • Select an appropriate vessel: Use a High-Density Polyethylene (HDPE) carboy or a PTFE-lined glass bottle. Causality: Organic solvents can degrade standard plastics over time, leading to structural failure and leaks.

  • Verify container emptiness: Ensure the container is free of any residual acids or oxidizers before adding the dioxolane waste[5].

Phase 2: Waste Transfer & Segregation
  • Work under engineering controls: Perform all waste transfers inside a certified chemical fume hood to prevent inhalation of potentially irritating vapors[4].

  • Segregate strictly: Pour the 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane only into the container designated for Halogenated Organic Waste .

  • Avoid overfilling: Fill the container to a maximum of 80% capacity. Causality: This leaves sufficient headspace for vapor expansion due to ambient temperature fluctuations in the laboratory.

Phase 3: Labeling & Storage
  • Apply RCRA-compliant labeling: Immediately attach a Hazardous Waste tag. Write out the full chemical name: "2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane". Do not use abbreviations or chemical structures, as emergency responders and waste handlers rely on standardized nomenclature[5].

  • Indicate hazards: Check the boxes for "Flammable/Combustible" and "Halogenated/Toxic" on the waste tag.

  • Store in secondary containment: Place the sealed waste container in a designated Flammable Storage Cabinet, resting inside a secondary containment tray. Ensure this cabinet is physically separated from corrosive (acid) storage[4].

Phase 4: Spill Response & Decontamination

If a spill occurs during transfer:

  • Evacuate and ventilate: Step back and ensure the fume hood sash is at the appropriate height to capture vapors. Eliminate all ignition sources[3].

  • Contain the spill: Surround the liquid with an inert, non-combustible absorbent material such as diatomaceous earth or dry sand. Causality: Do not use combustible absorbents like sawdust, as the mixture could become a fire hazard.

  • Collect and dispose: Sweep the saturated absorbent into a heavy-duty plastic bag, seal it, and label it as solid halogenated hazardous waste for vendor pickup[4].

Sources

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